3-(4-Bromophenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVHVVCGGLSQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-Bromophenyl)-2-methylpropanamide chemical properties
[1]
Executive Summary
3-(4-Bromophenyl)-2-methylpropanamide is a functionalized hydrocinnamic acid derivative characterized by a dual-reactivity profile. It features an aryl bromide motif amenable to cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and a primary amide suitable for dehydration, hydrolysis, or rearrangement.
In drug development, this scaffold serves as a "privileged structure," bridging lipophilic aryl domains with polar binding pockets. It is frequently utilized as a precursor for chiral amines via Hofmann rearrangement and as a building block for androgen receptor modulators, PPAR agonists, and enzyme inhibitors.
Physicochemical Properties
The following data represents the core physical profile. Where experimental values are proprietary, high-confidence predicted values (consensus models) are provided.
| Property | Value / Description | Note |
| IUPAC Name | 3-(4-Bromophenyl)-2-methylpropanamide | |
| Molecular Formula | C₁₀H₁₂BrNO | |
| Molecular Weight | 242.11 g/mol | |
| Physical State | White to off-white crystalline solid | Typical of primary amides |
| Melting Point | 138–142 °C (Predicted) | Higher than corresponding acid due to H-bonding |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low aqueous solubility |
| LogP | ~2.1 | Moderate lipophilicity |
| Chirality | 1 Stereocenter (C2) | Exists as (R) and (S) enantiomers |
| H-Bond Donors | 1 (NH₂) | |
| H-Bond Acceptors | 1 (C=O) |
Synthetic Methodologies
The synthesis of 3-(4-Bromophenyl)-2-methylpropanamide generally proceeds through the corresponding carboxylic acid. Below are the two primary industrial routes.
Route A: Malonic Ester Synthesis (Convergent)
This route allows for the introduction of the alpha-methyl group and the aryl tail in a controlled manner, minimizing regioisomeric impurities.
-
Alkylation: Diethyl methylmalonate is deprotonated (NaOEt/EtOH) and reacted with 4-bromobenzyl bromide.
-
Hydrolysis & Decarboxylation: Acidic hydrolysis yields 3-(4-bromophenyl)-2-methylpropanoic acid.
-
Amidation: The acid is activated with Thionyl Chloride (
) to the acid chloride, followed by quenching with aqueous ammonia.
Route B: Direct Amidation of Hydrocinnamic Acid Derivatives
For laboratories starting with the commercially available acid.
-
Activation: 3-(4-Bromophenyl)-2-methylpropanoic acid is treated with 1,1'-Carbonyldiimidazole (CDI) in DMF.
-
Aminolysis: Ammonium acetate or anhydrous ammonia gas is introduced to generate the primary amide.
Visualization: Synthetic Workflow
The following diagram illustrates the logic flow from raw materials to the target amide.
Figure 1: Step-wise synthesis from benzyl halide precursors to the target amide.
Chemical Reactivity & Transformations
This compound acts as a bifunctional scaffold. Researchers must be aware of the chemoselectivity between the aryl bromide and the amide group.
The Aryl Bromide Handle (Suzuki-Miyaura Coupling)
The bromine at the para-position is highly activated for Palladium-catalyzed cross-coupling.
-
Reaction: Coupling with Aryl Boronic Acids.
-
Conditions:
, , Dioxane/Water, 90°C. -
Utility: This extends the carbon skeleton, allowing the synthesis of biaryl amides common in kinase inhibitors.
Hofmann Rearrangement (Amide to Amine)
A critical transformation for generating chiral amines (amphetamine derivatives or amino-acid mimics).
-
Mechanism: Treatment with bromine (
) and Sodium Hydroxide ( ). -
Product: 1-(4-Bromophenyl)propan-2-amine.
-
Stereochemistry: The reaction proceeds with retention of configuration at the migrating carbon (C2). This is vital for synthesizing enantiopure drugs.
Dehydration to Nitrile
-
Reagent: Phosphoryl chloride (
) or Trifluoroacetic anhydride (TFAA). -
Product: 3-(4-Bromophenyl)-2-methylpropanenitrile.
-
Application: Nitriles are bioisosteres for carbonyls and precursors to tetrazoles.
Applications in Drug Discovery[9]
Privileged Scaffold Analysis
The 3-phenyl-2-methylpropanamide motif mimics the structure of Phenylalanine .
-
Enzyme Inhibition: It fits into hydrophobic pockets of proteases (e.g., Chymotrypsin-like enzymes) where the amide interacts with the catalytic triad.
-
Androgen Receptor (AR) Antagonists: Structural analogs (often with electron-withdrawing groups on the phenyl ring) are explored for AR binding. The 4-Br group serves as a placeholder for larger lipophilic domains introduced later via coupling.
Chiral Resolution Agent
Due to the chiral center at C2, the acid precursor is often resolved using chiral amines (e.g., phenethylamine). The resulting enantiopure amide is used to induce chirality in downstream targets.
Experimental Protocol: Amidation (Standard Operating Procedure)
Objective: Conversion of 3-(4-Bromophenyl)-2-methylpropanoic acid to 3-(4-Bromophenyl)-2-methylpropanamide.
-
Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and drying tube (
). -
Activation:
-
Charge RBF with Acid (10.0 mmol, 1.0 eq) and Dichloromethane (DCM, 50 mL).
-
Add Thionyl Chloride (12.0 mmol, 1.2 eq) dropwise.
-
Add catalytic DMF (2 drops).
-
Reflux at 40°C for 2 hours until gas evolution (
, ) ceases.
-
-
Evaporation: Remove excess
and solvent under reduced pressure (Rotavap) to yield the crude acid chloride (yellow oil). -
Amidation:
-
Redissolve the oil in anhydrous DCM (30 mL).
-
Cool to 0°C in an ice bath.
-
Slowly bubble anhydrous Ammonia gas through the solution for 15 minutes OR add Ammonium Hydroxide (28%, 50 mmol) dropwise with vigorous stirring.
-
-
Workup:
-
Validation:
-
IR: Look for Amide I band (~1650 cm⁻¹) and Amide II band (~1600 cm⁻¹). Absence of broad -OH stretch (acid).
-
1H NMR: Confirm doublet for methyl group (~1.1 ppm) and broad singlets for
.
-
Safety & Handling
-
Signal Word: WARNING
-
GHS Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling: The acid chloride intermediate is corrosive and lachrymatory. All operations involving thionyl chloride must be performed in a functioning fume hood.
-
Waste: Dispose of halogenated organic waste in designated containers. Aqueous layers containing ammonia must be neutralized before disposal.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12273139, 3-(4-Bromophenyl)propanamide. Retrieved from [Link]
-
Divi's Laboratories Ltd. (2012).[3][4] Process for preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (Patent EP2532644A1). Google Patents. Retrieved from (Note: Cited for synthetic context of isomeric acids).
-
MDPI. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers [mdpi.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: 3-(4-Bromophenyl)-2-methylpropanamide
The following technical guide details the properties, synthesis, and applications of 3-(4-Bromophenyl)-2-methylpropanamide , a critical intermediate scaffold in pharmaceutical chemistry.
A Versatile Scaffold for Chiral Drug Synthesis and Lead Optimization
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
3-(4-Bromophenyl)-2-methylpropanamide is a functionalized hydrocinnamic acid derivative characterized by a 4-bromophenyl moiety and an
Nomenclature & Identifiers
| Identifier Type | Detail |
| IUPAC Name | 3-(4-Bromophenyl)-2-methylpropanamide |
| Common Synonyms | |
| CAS Number | Derivative of 66735-01-1 (Acid Precursor)(Note: The primary amide is often generated in situ or custom-synthesized; the acid precursor CAS 66735-01-1 is the primary commercial reference.) |
| Related CAS | 850144-81-9 (2-(4-Bromophenyl)-2-methylpropanamide; regioisomer)57775-11-8 (3-(4-Bromophenyl)propanamide; des-methyl analog) |
| SMILES | CC(CC1=CC=C(C=C1)Br)C(=O)N |
| InChIKey | RZVJKJSHVZBPIO-UHFFFAOYSA-N |
| Molecular Formula | C |
| Molecular Weight | 242.11 g/mol |
Physicochemical Properties (Predicted)
| Property | Value | Context |
| Appearance | White to off-white crystalline solid | Standard solid-state form |
| Melting Point | 128–132 °C | Typical for primary amides of this MW |
| Boiling Point | ~360 °C (at 760 mmHg) | High due to H-bonding |
| LogP | 2.15 ± 0.3 | Moderate lipophilicity; good membrane permeability |
| pKa | ~15.5 (Amide N-H) | Very weak acid; neutral at physiological pH |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |
Synthetic Pathways & Manufacturing[5][8]
The synthesis of 3-(4-Bromophenyl)-2-methylpropanamide typically proceeds via the activation of its corresponding carboxylic acid or through direct alkylation strategies. The presence of the chiral center at the
Primary Synthetic Route: Acid Activation
This route utilizes commercially available 3-(4-bromophenyl)-2-methylpropanoic acid (CAS 66735-01-1) .
-
Activation: The acid is converted to the acid chloride using thionyl chloride (
) or oxalyl chloride. -
Amidation: The acid chloride reacts with aqueous or gaseous ammonia (
) to yield the primary amide.
Reaction Scheme:
(Where Ar = 4-Bromophenyl)
Alternative Route: Malonic Ester Synthesis
For de novo construction of the carbon skeleton:
-
Alkylation: Diethyl methylmalonate is alkylated with 4-bromobenzyl bromide using NaH or NaOEt.
-
Decarboxylation: Hydrolysis and thermal decarboxylation yield the racemic acid.
-
Amidation: Conversion to the amide as described above.
Figure 1: Synthetic workflow for the production of 3-(4-Bromophenyl)-2-methylpropanamide starting from 4-bromobenzyl bromide.
Applications in Drug Discovery[1][5][12]
The 3-(4-Bromophenyl)-2-methylpropanamide scaffold is a versatile intermediate, primarily due to the 4-bromophenyl "handle" which allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).
Precursor for Biphenyl-Based Therapeutics (e.g., Sacubitril Analogs)
This compound serves as a key precursor for synthesizing biphenyl-methyl pharmacophores found in neprilysin inhibitors like Sacubitril .
-
Mechanism: The bromine atom is replaced by a phenyl group via Suzuki coupling.
-
Utility: The resulting biphenyl-alanine analogs are potent inhibitors of metalloproteases.
Chiral Resolution Agent
The racemic amide can be subjected to enzymatic kinetic resolution (using lipases like Candida antarctica Lipase B) to yield enantiopure acids or amides, which are essential for synthesizing chiral drugs like Dexibuprofen analogs or specific Racetam derivatives.
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The scaffold is structurally homologous to Ibuprofen and Flurbiprofen .
-
Modification: Substitution of the bromine with an isobutyl or fluoro-phenyl group yields active NSAID analogs.
-
Research: Used to probe the Structure-Activity Relationship (SAR) of COX-1/COX-2 inhibitors by varying the electronic properties at the para-position.
Figure 2: Downstream applications of the scaffold in medicinal chemistry, highlighting key transformation pathways.
Analytical Characterization
To ensure the integrity of this intermediate in research protocols, the following analytical standards are recommended.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d
):- 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H).
- 7.30 (br s, 1H, N-H), 6.80 (br s, 1H, N-H).
-
2.85 (dd, 1H, Ar-CH
H ), 2.60 (dd, 1H, Ar-CH H ). -
2.45 (m, 1H, CH-CH
). -
1.05 (d, J = 7.0 Hz, 3H, CH
).
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Expected Mass:
(1:1 isotopic pattern characteristic of Bromine).
Safety & Handling (MSDS Highlights)
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
PubChem Compound Summary. 3-(4-Bromophenyl)propanamide (Related Analog). National Center for Biotechnology Information. Accessed Feb 2026. Link
-
Chem-Impex International. 3-(4-Bromophenyl)-2-methylpropanoic acid (Acid Precursor CAS 66735-01-1).Link
-
Sigma-Aldrich. 2-(4-Bromophenyl)-2-methylpropanamide (Isomer CAS 850144-81-9).Link
-
Organic Syntheses. Synthesis of Hydrocinnamic Acid Derivatives via Malonic Ester Synthesis. Org.[2][3] Synth. Coll. Vol. 3, p. 705. Link
Sources
Structural Elucidation and Stereochemical Characterization of 3-(4-Bromophenyl)-2-methylpropanamide
Executive Summary
In drug discovery, the 3-phenyl-2-methylpropanamide scaffold represents a privileged substructure, often serving as a precursor to
The presence of the bromine atom at the para-position provides a critical handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the methyl group at the
Synthetic Context & Impurity Profile
To effectively elucidate the structure, one must understand its likely synthetic origin. This molecule is typically accessible via the amidation of 3-(4-bromophenyl)-2-methylpropanoic acid .
-
Synthetic Route: Activation of the carboxylic acid (via thionyl chloride or mixed anhydride) followed by reaction with aqueous ammonia.
-
Critical Impurities:
-
Unreacted Acid: Detectable via LC-MS (negative mode) or
H NMR (COOH shift >11 ppm). -
Des-bromo analog: Resulting from over-reduction if prepared via hydrogenation of a cinnamic amide precursor.
-
Regioisomers:Ortho- or meta-bromo isomers if the starting material purity was compromised.
-
Spectroscopic Elucidation Strategy
Mass Spectrometry (MS): The Bromine Signature
The first step in validation is confirming the molecular formula (
-
Method: ESI+ (Electrospray Ionization in Positive Mode).
-
Theoretical Monoisotopic Mass: ~241.01 Da (
Br). -
Diagnostic Feature: Bromine exists as two stable isotopes,
Br (50.69%) and Br (49.31%). -
Expected Pattern: A 1:1 doublet ratio between the molecular ion (
) and the isotope peak ( ).[1][2][3]
Infrared Spectroscopy (FT-IR)
IR provides rapid confirmation of the amide functionality and aromatic substitution.
| Functional Group | Frequency (cm | Description |
| Amide A (N-H) | 3150–3400 | Doublet (primary amide, |
| Amide I (C=O) | 1650–1690 | Strong carbonyl stretch. |
| Amide II (N-H) | 1590–1620 | N-H bending (scissoring). |
| Aromatic C-H | 3000–3100 | Weak stretches above 3000 cm |
| Aromatic Ring | 1450–1600 | C=C ring skeletal vibrations. |
| C-Br Stretch | 500–600 | Strong absorption in the fingerprint region. |
Nuclear Magnetic Resonance ( H NMR)
This is the definitive tool for connectivity. The molecule possesses a chiral center at C2, which renders the protons at C3 (benzylic position) diastereotopic .[6] They are chemically non-equivalent and will not appear as a simple doublet.[7]
Solvent: DMSO-
Detailed Assignment Table:
| Position | Type | Multiplicity | Integration | Mechanistic Explanation | |
| Amide NH | Exchangeable | 6.8 – 7.5 | Broad Singlet(s) | 2H | Restricted rotation of the C-N bond often splits these into two broad peaks. |
| Ar-H (Ortho to Br) | Aromatic | ~7.45 | Doublet ( | 2H | Part of AA'BB' system. Deshielded by Br. |
| Ar-H (Meta to Br) | Aromatic | ~7.15 | Doublet ( | 2H | Part of AA'BB' system. |
| C2-H (Methine) | Aliphatic | 2.4 – 2.6 | Multiplet (Sextet) | 1H | Coupled to the C2-Methyl (3H) and C3-Methylene (2H). |
| C3-H | Aliphatic | 2.6 – 2.8 | dd (Doublet of Doublets) | 1H | Diastereotopic. Splits with H |
| C3-H | Aliphatic | 2.8 – 3.0 | dd (Doublet of Doublets) | 1H | Diastereotopic. Chemically distinct from H |
| C2-CH | Methyl | ~1.05 | Doublet ( | 3H | Coupled to C2-H. |
Critical Analysis Point: The observation of the C3 protons as a complex ABX system rather than a simple doublet is the primary indicator that the C2 position is substituted and chiral.
Stereochemical Characterization (Chirality)[8]
Since the molecule has a chiral center at C2, it exists as a pair of enantiomers (
Chiral HPLC Method Development
Standard reverse-phase C18 columns cannot separate enantiomers. A Polysaccharide-based Chiral Stationary Phase (CSP) is required.[9]
-
Screening Strategy:
-
Column 1: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Column 2: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (basic additive to sharpen the amide peak).
-
Detection: UV at 254 nm (strong absorption by the bromophenyl chromophore).
Absolute Configuration
To assign
Experimental Workflow Diagram
The following diagram illustrates the logical flow from crude sample to fully characterized enantiomer.
Figure 1: Step-by-step structural elucidation and chiral resolution workflow.
Detailed Protocol: NMR Analysis
To ensure reproducibility, follow this specific protocol for the NMR experiment.
-
Sample Preparation: Weigh 5–10 mg of the solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
.-
Why DMSO? Chloroform (
) often leads to broad, undefined amide peaks due to quadrupole broadening and intermediate exchange rates. DMSO forms hydrogen bonds with the amide protons, slowing exchange and sharpening the signals into observable triplets/doublets.
-
-
Acquisition:
-
Run a standard proton scan (16 scans minimum).
-
Crucial Step: If the C3 benzylic protons overlap with the DMSO water peak (~3.33 ppm) or the solvent residual (~2.50 ppm), run a D
O shake . -
D
O Shake: Add 1 drop of D O to the tube and re-run. The Amide N-H signals will disappear (exchange), revealing any hidden alkyl signals underneath.
-
-
Processing: Phase correct manually. Integrate the methyl doublet at ~1.05 ppm and set its value to 3.00. All other integrals should normalize to this standard.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Isotope Effects (Bromine). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC Separation Strategies. Retrieved from [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. csfarmacie.cz [csfarmacie.cz]
Technical Analysis: 1H NMR Structural Elucidation of 3-(4-Bromophenyl)-2-methylpropanamide
Executive Summary & Structural Context
This guide provides an in-depth analysis of the 1H NMR spectrum of 3-(4-Bromophenyl)-2-methylpropanamide . As a chiral building block often utilized in the synthesis of antihistamines and agrochemicals, the structural validation of this compound requires a nuanced understanding of stereochemical effects on nuclear magnetic resonance.
Senior Scientist Insight: The critical feature of this spectrum is not the aromatic region, which follows a standard para-substituted pattern, but the aliphatic methylene protons (H3) . Due to the adjacent chiral center at C2, these protons are diastereotopic , creating a complex ABX coupling system rather than a simple doublet. Failure to recognize this often leads to misinterpretation of the integration values and multiplicity.
Experimental Protocol: Sample Preparation
To ensure high-resolution data and accurate integration, the following protocol is recommended. This workflow prioritizes the visibility of the amide protons, which are often obscured in chloroform.
Methodology
-
Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the solvent of choice.
-
Causality: Primary amides (
) exhibit strong intermolecular hydrogen bonding. In , these protons appear as broad, undefined lumps that often exchange with trace water. DMSO-d6 disrupts these intermolecular bonds and forms strong H-bonds with the amide protons, slowing their exchange rate and sharpening them into distinct signals (often two separate singlets due to restricted rotation).
-
-
Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent.
-
Note: Over-concentration (>30 mg) can lead to viscosity broadening and radiation damping effects on high-field instruments (600 MHz+).
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to allow faster relaxation).
-
Relaxation Delay (D1):
3.0 seconds. (Essential for accurate integration of the aromatic protons vs. the methyl protons). -
Scans: 16–32 scans are sufficient for this concentration.
-
Spectral Analysis & Assignment
The spectrum is divided into three distinct regions: the Aromatic Zone, the Amide Zone, and the Aliphatic Zone.
A. Data Summary Table
Solvent: DMSO-d6 | Reference: TMS (0.00 ppm)
| Position | Group | Type | Shift ( | Multiplicity | Integral | Coupling ( |
| Amide | Amide | 6.80 & 7.30 | Broad Singlets | 2H | N/A | |
| Ar-1,4 | Aromatic | 7.45 - 7.50 | Doublet (AA') | 2H | ||
| Ar-2,3 | Aromatic | 7.15 - 7.20 | Doublet (BB') | 2H | ||
| C3 | Methylene | 2.60 - 2.90 | dd (AB of ABX) | 2H | ||
| C2 | Methine | 2.45 - 2.55 | Multiplet | 1H | Complex | |
| C2-Me | Methyl | 1.05 | Doublet | 3H |
B. Detailed Mechanistic Interpretation
Region 1: The Aromatic Zone (7.0 – 7.6 ppm)
The 4-bromophenyl moiety exhibits a classic AA'BB' system , which often visually simplifies to two doublets on lower-field instruments (300-400 MHz).
-
Deshielding Logic: The bromine atom is an electron-withdrawing group (EWG) by induction but electron-donating by resonance. However, the inductive effect dominates slightly at the ortho positions relative to benzene.
-
Assignment:
-
The protons ortho to Bromine (Ar-1,4) are more deshielded (
7.45) due to the inductive pull of the halogen. -
The protons ortho to the alkyl chain (Ar-2,3) appear upfield (
7.15) as the alkyl group is weakly electron-donating.
-
Region 2: The Amide Zone (6.5 – 7.5 ppm)
In DMSO-d6, the amide protons are non-equivalent due to the partial double-bond character of the
-
Observation: You will typically see two broad singlets. One proton is cis to the carbonyl oxygen (more deshielded), and one is trans.
-
Validation: Adding a drop of
to the tube and shaking will cause these peaks to disappear (Deuterium exchange), confirming they are labile protons.
Region 3: The Aliphatic Zone (1.0 – 3.0 ppm) – The Critical Analysis
This is the most complex region due to the chiral center at C2 .
-
The Methyl Group (C2-Me): Appears as a clean doublet at
1.05 ppm, coupled to the single methine proton at C2. -
The Methine Proton (C2-H): A complex multiplet. It couples to the methyl group (3H) and the two non-equivalent methylene protons (2H), resulting in a theoretical sextet-of-doublets, often appearing as a broad multiplet around 2.5 ppm.
-
The Diastereotopic Methylene Protons (C3-H):
-
The Phenomenon: Because C2 is chiral, the two protons on C3 (
and ) are in magnetically distinct environments. They are diastereotopic . -
The Appearance: They do not appear as a simple doublet. They form the AB part of an ABX system .
-
Signal: You will see two distinct sets of signals (often "doublets of doublets") in the 2.6–2.9 ppm range.
-
Geminal Coupling (
): The two protons couple to each other strongly ( 13-14 Hz). -
Vicinal Coupling (
): Each couples to the C2 methine proton with different constants (e.g., Hz, Hz) depending on the conformer population.
-
-
Visualization of Structural Logic
Diagram 1: Molecular Structure & Numbering
This diagram maps the chemical structure to the assignment table above.
Caption: Structural connectivity highlighting the chiral center (C2) responsible for the diastereotopic splitting at C3.
Diagram 2: The ABX Coupling Tree (C3 Protons)
This visualization explains why the methylene protons appear as complex multiplets rather than a simple doublet.
Caption: Splitting tree for one of the diastereotopic C3 protons, showing large geminal coupling and smaller vicinal coupling.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for ABX systems and Amide shifts).
-
Reich, H. J. (2024).[1][2] Proton NMR Data - Chemical Shifts of Amides. University of Wisconsin-Madison.
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[3] (Used for fragment validation of 4-bromoethylbenzene and isobutyramide analogues).
-
Gheorghiu, M. D., & Ardelean, C. (2021).[1][2] 1H NMR and Conformational Analysis of Diastereotopic Methylene Protons. Revue Roumaine de Chimie.
Sources
Technical Guide: 13C NMR Structural Validation of 3-(4-Bromophenyl)-2-methylpropanamide
Topic: 13C NMR Analysis of 3-(4-Bromophenyl)-2-methylpropanamide Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists.
Executive Summary
In the development of androgen receptor modulators and permease inhibitors, the scaffold 3-(4-Bromophenyl)-2-methylpropanamide serves as a critical chiral building block. Its structural integrity is often assumed during synthesis but frequently compromised by hydrolysis (to the acid) or incomplete bromination.
This guide moves beyond basic spectral listing. It provides a causality-driven analysis of the 13C NMR spectrum, focusing on the counter-intuitive "Heavy Atom Effect" of the bromine substituent and the relaxation dynamics of the amide carbonyl. It is designed to help you definitively distinguish the target molecule from its common impurities.
Structural Context & Numbering Strategy
Before acquisition, we must define the magnetic environment. The molecule possesses a chiral center at the
Key Structural Challenges:
-
The Amide vs. Acid Trap: Distinguishing the primary amide (-CONH2) from the hydrolysis byproduct (-COOH).
-
The Bromine Signature: Identifying the carbon attached to bromine (C-Br), which defies standard electronegativity logic.[1]
Visualization: Molecular Numbering
The following diagram defines the carbon locants used throughout this analysis.
Figure 1: Carbon numbering scheme. Note that C1' is the aromatic carbon attached to the alkyl chain, and C4' is attached to the Bromine.
Experimental Protocol
Solvent Selection: The Case for DMSO-d6
While CDCl3 is standard, DMSO-d6 is the superior solvent for this specific amide.
-
Reasoning: Primary amides form strong intermolecular hydrogen bond networks.[2] In CDCl3, this leads to aggregation, causing peak broadening and potential solubility issues. DMSO-d6 disrupts these networks, sharpening the Carbonyl (C1) and Alpha (C2) signals.
-
Reference Standard: Calibrate to the DMSO-d6 septet center at 39.5 ppm .
Acquisition Parameters (The "Quaternary" Problem)
The C1 (Carbonyl) and C4' (C-Br) carbons are quaternary. They lack attached protons, leading to:
-
Long
Relaxation Times: They return to equilibrium slowly. -
No NOE Enhancement: They do not benefit from the signal boost provided by proton decoupling.[3]
Protocol:
-
Pulse Sequence: zgpg30 (Standard power-gated decoupling) is acceptable for routine ID.
-
Quantitative Settings (If purity < 95% is suspected): Use Inverse Gated Decoupling (zgig) with a relaxation delay (
) of >5 seconds . Without this, the C-Br peak integration will be artificially low, potentially masking the ratio of brominated vs. non-brominated impurities.
Spectral Analysis & Interpretation
The Predicted Shift Table
Based on substituent additivity rules and analog data in DMSO-d6.
| Carbon Label | Type | Predicted Shift ( | Key Diagnostic Feature |
| C1 | C=O (Amide) | 175.5 - 177.5 | Distinct from Acid (178-180 ppm). |
| C4' | C-Br (Quat) | 119.0 - 121.0 | Upfield shift due to Heavy Atom Effect. |
| C1' | C-Alkyl (Quat) | 139.0 - 141.0 | Most downfield aromatic signal. |
| C2'/6' | CH (Aromatic) | 131.0 - 132.0 | Intense signal (2 carbons). |
| C3'/5' | CH (Aromatic) | 130.5 - 131.5 | Intense signal (2 carbons). |
| C2 | CH (Methine) | 40.0 - 42.0 | |
| C3 | CH2 (Methylene) | 38.0 - 40.0 | Benzylic position. |
| Me | CH3 (Methyl) | 17.0 - 19.0 | Most upfield signal. |
Detailed Mechanistic Analysis
A. The Carbonyl Region (175 - 178 ppm)
This is your primary purity checkpoint.
-
The Amide Signal: Expect a sharp singlet at ~176 ppm.
-
The Impurity Flag: If the hydrolysis product (3-(4-bromophenyl)-2-methylpropanoic acid) is present, you will see a second carbonyl peak slightly downfield (typically 178-180 ppm in DMSO).
-
Note: In CDCl3, these shifts can drift, but the Acid is consistently downfield of the Amide.
B. The Aromatic Region & The "Heavy Atom Effect"
This is the most common point of confusion.
-
Expectation: Bromine is electronegative; one might expect the C-Br carbon to shift downfield (deshielded) to >140 ppm.[4]
-
Reality: The large electron cloud of Bromine provides diamagnetic shielding.[1] This "Heavy Atom Effect" pushes the C-Br signal upfield to ~120 ppm.
-
Verification: This peak will be small (quaternary) and significantly upfield of the other aromatic CH signals. If you see a small peak at 120 ppm, that is your brominated carbon, not an impurity.
C. The Aliphatic Region[3]
-
C2 vs C3: The Methine (C2) and Methylene (C3) are close in shift.
-
Differentiation: Use a DEPT-135 experiment.
-
C2 (CH): Phases Positive (Up).
-
C3 (CH2): Phases Negative (Down).
-
Advanced Verification Workflow
Use this logic flow to confirm the structure and rule out common synthesis errors.
Figure 2: Decision tree for spectral validation.
References
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules).
-
Hanson, G. R. (2022). 13C NMR Chemical Shift - Heavy Atom Effects. Oregon State University.
-
PubChem. 3-(4-Bromophenyl)propanamide Compound Summary. National Library of Medicine.
-
Reich, H. J. Chemical Shifts of Amides vs Acids. University of Wisconsin-Madison.
- Silverstein, R. M.Spectrometric Identification of Organic Compounds.
Sources
Technical Guide: Mass Spectrometry of 3-(4-Bromophenyl)-2-methylpropanamide
This guide outlines the mass spectrometric characterization of 3-(4-Bromophenyl)-2-methylpropanamide , a structural isomer of key pharmaceutical intermediates (e.g., precursors to fexofenadine or antihistamine analogs).
The following content is designed for analytical chemists and drug development scientists, focusing on structural elucidation, isotopic validation, and fragmentation mechanics.
Executive Summary & Chemical Context
3-(4-Bromophenyl)-2-methylpropanamide (C₁₀H₁₂BrNO) is a functionalized amide often encountered in organic synthesis as a stable intermediate or a regioisomeric impurity in the production of phenyl-alkyl-amine drugs.
Accurate mass spectrometry (MS) analysis is critical for distinguishing this compound from its regioisomer, 2-(4-bromophenyl)-2-methylpropanamide (a known fexofenadine precursor intermediate). While the two share a molecular weight (MW 241.1 g/mol ), their fragmentation pathways differ significantly due to the stability of the benzylic carbocation formed during ionization.
| Property | Value |
| Formula | C₁₀H₁₂BrNO |
| Monoisotopic Mass | 241.0102 Da ( |
| Structure | 4-Br-C₆H₄-CH₂-CH(CH₃)-CONH₂ |
| Key Feature | 1:1 Isotopic Doublet (Br signature) |
Experimental Methodologies
To ensure reproducibility and high-fidelity spectral data, the following protocols for GC-MS (Electron Ionization) and LC-MS (Electrospray Ionization) are recommended.
Sample Preparation[2][3]
-
Solvent: Methanol (LC-MS) or Dichloromethane (GC-MS).[1] Avoid protic solvents for GC if derivatization is not performed.
-
Concentration: 10 µg/mL (10 ppm).
-
Filtration: 0.22 µm PTFE filter to remove particulate matter that may suppress ionization.
GC-MS Protocol (Electron Ionization - EI)
-
Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temp: 250°C (Splitless mode).
-
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Source Temp: 230°C; Electron Energy: 70 eV.
LC-MS/MS Protocol (Electrospray Ionization - ESI)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 min.
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3500 V.
Fragmentation Analysis & Interpretation
The Bromine Isotopic Signature
The most immediate diagnostic feature of 3-(4-Bromophenyl)-2-methylpropanamide is the isotopic doublet . Bromine exists as two stable isotopes,
-
Observation: The Molecular Ion (
) will appear as two peaks of nearly equal intensity separated by 2 mass units (m/z 241 and 243). -
Validation: Any fragment ion containing the phenyl ring must retain this 1:1 doublet pattern. If the doublet is lost, the bromine atom has been cleaved.
Electron Ionization (EI) Fragmentation Pathway
In EI (70 eV), the molecule undergoes extensive fragmentation. The fragmentation is driven by the stability of the 4-bromobenzyl cation .
Key Fragment Ions (Theoretical & Observed):
| m/z (approx) | Ion Identity | Mechanism | Relative Abundance |
| 241 / 243 | Molecular Ion | Moderate | |
| 169 / 171 | Base Peak . 4-Bromobenzyl cation formed via | 100% (High) | |
| 197 / 199 | Loss of amide moiety ( | Low-Moderate | |
| 90 | Loss of Br from the benzyl cation (Debromination). | Moderate | |
| 72 | Charge retention on the amide fragment ( | Low |
Mechanistic Insight: The "Benzyl" Driver
The cleavage between C2 (the alpha carbon) and C3 (the benzylic carbon) is the dominant pathway.
ESI-MS/MS Fragmentation (Collision Induced Dissociation)
In ESI(+), the molecule forms the protonated pseudomolecular ion
-
Precursor: m/z 242 / 244.
-
Primary Loss: Loss of
(17 Da) to form the acylium ion or loss of + (46 Da). -
Diagnostic Transition:
(Loss of the amide chain to reform the bromobenzyl cation).
Visualizing the Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways for the molecular ion, highlighting the formation of the diagnostic base peak.
Figure 1: Proposed EI fragmentation pathway for 3-(4-Bromophenyl)-2-methylpropanamide. The formation of the bromobenzyl cation (m/z 169/171) is the primary diagnostic event.
Differentiation from Regioisomers (Critical Quality Attribute)
In drug development, distinguishing the 3-phenyl isomer (target) from the 2-phenyl isomer (impurity) is vital.
| Feature | 3-(4-Bromophenyl)-2-methyl... (Target) | 2-(4-Bromophenyl)-2-methyl... (Isomer) |
| Structure | Phenyl ring on Beta Carbon | Phenyl ring on Alpha Carbon |
| Major Fragment | m/z 169/171 (Bromobenzyl cation) | m/z 197/199 (Loss of CONH₂ is favored due to quaternary center stability) |
| McLafferty | Possible (if | Impossible (Quaternary |
Expert Insight: If your spectrum shows a dominant peak at m/z 169/171, you likely have the 3-phenyl isomer. If the base peak is m/z 197/199 (or if the M-44 peak is significantly higher than the benzyl peak), suspect the 2-phenyl isomer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12273139, 3-(4-Bromophenyl)propanamide. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for isotopic abundance rules of Bromine).
Sources
Spectroscopic Characterization of 3-(4-Bromophenyl)-2-methylpropanamide
Content Type: Technical Whitepaper & Methodological Guide Subject: Vibrational Spectroscopy (FT-IR) for Structural Validation & Process Control[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
3-(4-Bromophenyl)-2-methylpropanamide (Structure: p-Br-C₆H₄-CH₂-CH(CH₃)-CONH₂) represents a critical class of chiral phenyl-alkyl-amides often utilized as intermediates in the synthesis of anticonvulsants (e.g., racetam derivatives) and selective androgen receptor modulators.[1]
In drug development, the spectroscopic validation of this molecule is pivotal for two reasons:
-
Chiral Purity & Isomerism: The C2 position is a chiral center. While standard IR is achiral, the solid-state IR spectrum (polymorph fingerprinting) can distinguish between racemic crystals and enantiopure forms due to differences in lattice energy and hydrogen bonding networks.
-
Process Control: Distinguishing the amide product from its carboxylic acid precursor (3-(4-bromophenyl)-2-methylpropanoic acid) or nitrile precursor is a standard critical quality attribute (CQA).[1]
This guide provides a rigorous framework for the acquisition, processing, and interpretation of IR data for this specific molecular architecture.
Experimental Methodology
To ensure data integrity and reproducibility, the following protocol is recommended over generic "point-and-shoot" techniques.
Sample Preparation Strategy
For this solid amide, Attenuated Total Reflectance (ATR) is the preferred industrial method, but KBr Transmission remains the gold standard for resolution in the fingerprint region.
| Parameter | ATR (Diamond/ZnSe) | Transmission (KBr Pellet) |
| Primary Use | Routine QC, Process Monitoring | Structural Elucidation, Polymorph Screening |
| Sample State | Neat Solid (Powder) | 1-2% w/w dispersion in KBr matrix |
| Critical Control | Contact Pressure: Variable pressure changes band intensity ratios.[1] Use a torque-limited press. | Moisture: KBr is hygroscopic. Water bands (3400 cm⁻¹) can obscure the Amide A region. Dry KBr at 110°C. |
| Pathlength | Fixed (~2 µm penetration) | Variable (dependent on pellet thickness) |
Data Acquisition Workflow
The following workflow ensures that spectral artifacts (CO₂ interference, water vapor) do not compromise the analysis of the Amide I/II bands.
Figure 1: Standardized IR acquisition workflow. Note the critical feedback loop: residual solvents (e.g., DCM, Ethyl Acetate) often overlap with the C-Br fingerprint or Carbonyl regions.
Spectral Interpretation & Assignment
The IR spectrum of 3-(4-Bromophenyl)-2-methylpropanamide is a superposition of three distinct vibrational domains: the Primary Amide , the Aliphatic Backbone , and the Para-Substituted Aromatic Ring .[1]
The "Amide A" Region (3100 – 3500 cm⁻¹)
This is the primary diagnostic region for confirming the conversion of the acid/nitrile to the amide.
-
Primary Amide Doublet: Unlike secondary amides, primary amides (-CONH₂) exhibit two distinct bands resulting from N-H stretching:
-
Asymmetric Stretch (
): ~3350–3370 cm⁻¹ (Higher energy). -
Symmetric Stretch (
): ~3180–3200 cm⁻¹ (Lower energy).
-
-
Differentiation:
-
Vs. Acid Precursor: The acid shows a massive, broad O-H feature (2500–3300 cm⁻¹) that collapses the baseline. The amide bands are sharper.[2]
-
Vs. Nitrile Precursor: The nitrile lacks absorption here entirely.
-
The Carbonyl "Amide I & II" Region (1550 – 1700 cm⁻¹)
This region defines the electronic environment of the carbonyl.
-
Amide I (C=O Stretch): Found at 1640–1660 cm⁻¹ .
-
Note: This is lower than a standard ketone/ester (1715 cm⁻¹) due to resonance delocalization of the nitrogen lone pair into the carbonyl.
-
-
Amide II (N-H Bending): Found at 1600–1640 cm⁻¹ .
-
Diagnostic: This band is strong in solid-state primary amides but often disappears or shifts significantly in solution.[1]
-
-
Aromatic C=C Stretch: A sharp band at ~1590 cm⁻¹ (often appearing as a shoulder to Amide II) corresponds to the "breathing" of the benzene ring.
The Fingerprint & Substitution Region (< 1500 cm⁻¹)
This region confirms the "4-bromo" and "2-methyl" structural motifs.[1]
| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |
| 2960 / 2870 | C-H Stretch (Aliphatic) | Asymmetric/Symmetric stretching of the methyl (CH₃) and methylene (CH₂) groups.[1] |
| 1485 - 1495 | Aromatic C=C | Secondary ring stretch, characteristic of phenyl groups.[1] |
| 1380 - 1385 | C-H Bend (Methyl) | "Umbrella" mode of the isopropyl-like moiety (CH(CH₃)).[1] |
| 1000 - 1100 | In-plane C-H Bend | Aromatic ring breathing modes.[1] |
| 815 - 840 | C-H OOP (Para) | Critical: Out-of-plane bending for para-disubstituted benzenes. A strong, solitary band here confirms the 1,4-substitution pattern (vs. meta/ortho isomers). |
| ~1070 | C-Br Stretch (Aryl) | Often weak/coupled, but the heavy atom effect shifts ring modes to lower frequencies. |
Structural Validation Logic
To automate or systematize the confirmation of this structure, use the following decision logic. This is particularly useful for establishing "Pass/Fail" criteria in QC labs.
Figure 2: Spectral decision tree for validating 3-(4-Bromophenyl)-2-methylpropanamide against common synthetic precursors.
Advanced Considerations: Polymorphism
Researchers must be aware that 3-(4-Bromophenyl)-2-methylpropanamide is capable of polymorphism .[1]
-
Solid State H-Bonding: The exact position of the Amide I and II bands depends heavily on the crystal packing (Intermolecular N-H...O=C hydrogen bonds).
-
Implication: If two batches of pure compound show slight shifts (e.g., 1655 cm⁻¹ vs 1650 cm⁻¹) or splitting in the carbonyl region, do not immediately reject the batch. Verify with DSC (Differential Scanning Calorimetry) or PXRD (Powder X-Ray Diffraction) . The IR shifts likely indicate a different crystalline polymorph rather than chemical impurity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 2-Methylpropanamide (Isobutyramide). NIST Chemistry WebBook, SRD 69. [Link] (Reference for the aliphatic amide backbone).
-
Organic Syntheses. (2018). Synthesis of 3-(4-Bromophenyl)butanoic acid derivatives. Org. Synth. 2018, 95, 328-345. [Link] (Detailed synthesis and characterization of homologous bromophenyl-alkyl compounds).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for C-Br and para-substitution frequency ranges).
Sources
Solubility Profiling of 3-(4-Bromophenyl)-2-methylpropanamide: A Technical Framework for Organic Solvents
Executive Summary
The solubility profile of 3-(4-Bromophenyl)-2-methylpropanamide (CAS: 2101291-84-1 / Analogous Intermediates) is a critical physicochemical parameter governing its synthesis, purification, and formulation. As a lipophilic amide with a distinct hydrophobic aryl-alkyl tail and a polar amide headgroup, this compound exhibits non-ideal solution behavior that necessitates rigorous experimental determination and thermodynamic modeling.
This guide provides a comprehensive technical framework for determining, predicting, and optimizing the solubility of 3-(4-Bromophenyl)-2-methylpropanamide in organic solvents. It synthesizes theoretical solubility parameters (Hansen, LogP) with field-proven experimental protocols (Gravimetric, Polythermal) to support robust process development.
Chemical Identity and Physicochemical Basis[1][2]
Understanding the molecular architecture is the first step in predicting solubility behavior.
-
Systematic Name: 3-(4-Bromophenyl)-2-methylpropanamide[1]
-
Molecular Formula:
-
Molecular Weight: ~242.11 g/mol
-
Structural Features:
-
Amide Moiety (
): Acts as a hydrogen bond donor and acceptor, significantly increasing crystal lattice energy ( ) and reducing solubility in non-polar solvents. -
4-Bromophenyl Group: Introduces significant lipophilicity and
stacking potential, favoring aromatic solvents (e.g., Toluene) and chlorinated hydrocarbons. -
2-Methylpropyl Chain: Adds steric bulk and hydrophobicity, modulating the packing density in the crystal lattice.
-
Predicted Solubility Parameters
Based on Group Contribution Methods (GCM) for similar aryl-alkanamides:
-
LogP (Octanol-Water Partition Coefficient): Estimated range 1.8 – 2.3 .[2]
-
Dominant Interaction: Dipole-dipole and Hydrogen bonding.
Theoretical Solubility Framework
Hansen Solubility Parameters (HSP)
To select the optimal solvent system, we apply the Hansen Solubility Principle:
- = Dispersion forces (London)
- = Polar forces (Dipole-dipole)
- = Hydrogen bonding forces
-
= Distance in Hansen space (Smaller
implies higher solubility).
Predicted HSP Profile for 3-(4-Bromophenyl)-2-methylpropanamide:
-
High Solubility Predicted In: DMSO, DMF, NMP (High
, Moderate ). -
Moderate Solubility: Ethanol, Methanol, Acetone, Ethyl Acetate.[3]
-
Low Solubility: Water (High
mismatch), Hexane (Low mismatch).
Experimental Protocols for Solubility Determination
Reliable solubility data requires precise experimental workflows. Below are the two industry-standard protocols for this compound class.
Protocol A: Isothermal Saturation Method (Gravimetric)
Best for generating thermodynamic equilibrium data (
Reagents: HPLC-grade solvents (Methanol, Ethanol, Acetonitrile, Toluene), 3-(4-Bromophenyl)-2-methylpropanamide (>99% purity).
Step-by-Step Workflow:
-
Preparation: Add excess solid compound to 10 mL of the selected solvent in a jacketed equilibrium cell.
-
Equilibration: Stir the suspension at a constant temperature (
K) for 24–48 hours. Ensure a solid phase remains present (saturated solution). -
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification:
-
Gravimetric: Evaporate a known mass of supernatant to dryness and weigh the residue.
-
HPLC: Dilute the supernatant and analyze via HPLC-UV (254 nm) against a calibration curve.
-
-
Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be
.
Protocol B: Polythermal Method (Laser Monitoring)
Best for determining the Metastable Zone Width (MSZW) for crystallization.
Workflow:
-
Prepare a mixture of known composition (
). -
Heat at a constant rate (e.g., 0.5 K/min) until dissolution is complete (Clear point,
). -
Cool at a constant rate until nucleation is observed (Cloud point,
). -
Repeat for different concentrations to map the solubility curve.
Visualization: Solubility Determination Workflow
The following diagram illustrates the decision logic for selecting the appropriate solubility determination method based on the research stage.
Figure 1: Decision matrix and workflow for solubility determination of solid organic intermediates.
Thermodynamic Modeling & Analysis
To translate experimental data into predictive models for process scale-up, the Modified Apelblat Equation is the gold standard for amide derivatives.
The Modified Apelblat Model
- : Mole fraction solubility.[3]
- : Absolute temperature (K).[3][4]
- : Empirical model parameters derived from regression.
Interpretation for Researchers:
-
Parameter B: Reflects the enthalpy of solution. A negative
(typical) indicates endothermic dissolution ( ), meaning solubility increases with temperature. -
Parameter C: Accounts for the temperature dependence of the heat capacity (
).
Thermodynamic Functions
Using the Van't Hoff Analysis , we calculate the driving forces:
-
Enthalpy (
): Positive values indicate the energy required to break the crystal lattice (Amide H-bonds) dominates the solvation energy. -
Entropy (
): Positive values indicate the disorder gained by the solute entering the liquid phase drives the process. -
Gibbs Free Energy (
): .
Typical Profile for 3-(4-Bromophenyl)-2-methylpropanamide:
- : +15 to +35 kJ/mol (Endothermic).
- : Positive (Entropy-driven).
-
Solvent Effect:
is typically lower in polar aprotic solvents (DMF) than in non-polar solvents (Toluene), reflecting stronger solute-solvent interactions.
Applications in Process Chemistry
Solvent Selection for Recrystallization
The ideal recrystallization solvent for this compound should exhibit a steep solubility curve (high
-
Recommended System: Ethyl Acetate / n-Heptane or Ethanol / Water .
-
High T: High solubility in EtOAc/EtOH (disrupts H-bonds).
-
Low T: Sharp solubility drop due to the hydrophobic effect of the bromophenyl group.
-
-
Anti-solvent: Water (for EtOH solutions) or Heptane (for EtOAc solutions).
Reaction Solvent Suitability[5]
-
Nucleophilic Substitutions: Use Acetonitrile or DMF . High solubility ensures homogeneity; polar nature stabilizes transition states.
-
Coupling Reactions: DCM or THF . Good solubility for the lipophilic aryl halide portion.
Visualization: Solvent Polarity & Solubility Map
This diagram maps the predicted solubility zones based on solvent polarity and proticity.
Figure 2: Predicted solubility map based on solvent polarity and hydrogen bonding capability.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
-
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
-
Kiani, M., et al. (2023).[5] "Solubility of Pharmaceutical Compounds in Organic Solvents: Measurement and Modeling using Apelblat and ANN". Physical Chemistry Research, 12(3), 567-578.[5] Link
-
PubChem Database. (2025). "3-(4-Bromophenyl)propanamide (Compound CID 12273139)". National Library of Medicine. Link
-
Murov, S. (2022). "Properties of Solvents Used in Organic Chemistry". Murov.info.[2][6] Link
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Sources
- 1. 2101291-84-1_CAS号:2101291-84-1_Tert-butyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate - 化源网 [m.chemsrc.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. physchemres.org [physchemres.org]
- 6. Properties of Solvents Used in Organic Chemistry [murov.info]
A Comprehensive Technical Guide to the Synthesis of 3-(4-Bromophenyl)-2-methylpropanamide from 4-bromoaniline
Executive Summary
This technical guide provides a detailed, research-level exposition on a robust and logical synthetic pathway for the preparation of 3-(4-bromophenyl)-2-methylpropanamide, starting from the readily available precursor, 4-bromoaniline. The target molecule, a structural analog of the widely recognized profen class of non-steroidal anti-inflammatory drugs (NSAIDs), represents a valuable scaffold for pharmaceutical research and drug development.[1][2] This document delineates a five-step synthesis, navigating through key transformations including a Sandmeyer reaction, a palladium-catalyzed Mizoroki-Heck cross-coupling, selective catalytic hydrogenation, saponification, and a final amidation step. Each stage is presented with a deep mechanistic rationale, justifying the selection of reagents and conditions, to provide researchers and drug development professionals with a self-validating and scientifically rigorous protocol.
Introduction: Rationale and Synthetic Strategy
The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of medicinal chemistry. The target molecule, 3-(4-bromophenyl)-2-methylpropanamide, incorporates the key structural motifs of profens—an arylpropionic acid pharmacophore—with the addition of a bromine substituent and a primary amide. The aryl bromide handle offers a versatile point for further chemical diversification through various cross-coupling reactions, while the amide group can significantly alter the compound's physicochemical properties, such as solubility, metabolic stability, and biological target engagement, compared to its carboxylic acid counterpart.
The synthetic challenge lies in the efficient construction of the 3-aryl-2-methylpropanamide skeleton from a simple starting material like 4-bromoaniline. A direct functionalization of 4-bromoaniline is complicated by the electronic properties and reactivity of the amino group. Therefore, a more strategic approach involves the initial conversion of the amine into a more synthetically tractable functional group. Our proposed pathway, outlined below, leverages well-established, high-yielding reactions to systematically build the target molecule.
Retrosynthetic Analysis and Strategic Workflow
A retrosynthetic analysis of the target molecule reveals a logical pathway for its construction. The final amide bond is logically formed from its corresponding carboxylic acid, 3-(4-bromophenyl)-2-methylpropanoic acid[2]. This acid can be obtained from its methyl ester, which in turn is derived from the selective reduction of an α,β-unsaturated ester. This unsaturated intermediate is the ideal product of a Mizoroki-Heck reaction between an aryl halide and methyl methacrylate. The required aryl halide, 1,4-dibromobenzene, is readily accessible from our starting material, 4-bromoaniline, via a Sandmeyer reaction.
This strategic plan is visualized in the following workflow diagram.
Caption: Retrosynthetic analysis and forward synthetic workflow.
Detailed Synthetic Walkthrough and Mechanistic Insights
Part I: Conversion of 4-bromoaniline to a Versatile Aryl Halide Intermediate
The primary amino group of 4-bromoaniline is highly reactive and can interfere with subsequent organometallic reactions. Therefore, the initial and critical step is to replace it with a stable and versatile halide. The Sandmeyer reaction is the classic and most effective method for this transformation.[3]
Reaction 1: Diazotization and Sandmeyer Bromination of 4-bromoaniline
This reaction proceeds in two stages within the same pot: the formation of a diazonium salt, followed by its copper(I) bromide-catalyzed decomposition to yield 1,4-dibromobenzene.
-
Diazotization: 4-bromoaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0-5 °C). The electrophilic nitrosonium ion (NO⁺) is attacked by the nucleophilic amine, and subsequent proton transfers and dehydration yield the relatively stable 4-bromobenzenediazonium salt.[4] Maintaining a low temperature is critical to prevent the premature decomposition of this intermediate.
-
Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, nitrogen gas, and a Cu(II) species. The aryl radical then abstracts a bromine atom from the Cu(II) bromide complex to form the final product, 1,4-dibromobenzene, while regenerating the Cu(I) catalyst.[3]
Experimental Protocol: Synthesis of 1,4-Dibromobenzene
| Reagent/Parameter | Quantity/Value | Molar Eq. |
| 4-Bromoaniline | 17.2 g (100 mmol) | 1.0 |
| Hydrobromic Acid (48%) | 60 mL | ~5.7 |
| Sodium Nitrite | 7.6 g (110 mmol) | 1.1 |
| Copper(I) Bromide | 2.87 g (20 mmol) | 0.2 |
| Temperature | 0-5 °C | - |
Procedure:
-
In a 250 mL flask, dissolve 4-bromoaniline in 60 mL of 48% HBr. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.6 g in 20 mL H₂O) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes after the addition is complete.
-
In a separate 500 mL flask, dissolve copper(I) bromide in 20 mL of 48% HBr.
-
Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, warm the mixture to room temperature and then heat at 60 °C for 30 minutes to ensure complete decomposition.
-
Cool the mixture, and collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield 1,4-dibromobenzene as a white crystalline solid.
Part II: Construction of the Carbon Skeleton via Palladium-Catalyzed Cross-Coupling
With the stable 1,4-dibromobenzene intermediate in hand, the core carbon skeleton can be constructed using the Mizoroki-Heck reaction. This powerful palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene—in this case, methyl methacrylate.[5]
Reaction 2: Mizoroki-Heck Reaction of 1,4-dibromobenzene with Methyl Methacrylate
The reaction selectively activates one C-Br bond, coupling it with methyl methacrylate to form methyl 2-methyl-3-(4-bromophenyl)acrylate. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield and selectivity. A common catalytic system involves a palladium(II) acetate precursor with a phosphine ligand like triphenylphosphine (PPh₃).
The catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst adds across the C-Br bond of 1,4-dibromobenzene to form an arylpalladium(II) complex.
-
Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion of the double bond into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride complex and releasing the unsaturated ester product.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to continue.
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An In-depth Technical Guide to 3-(4-Bromophenyl)-2-methylpropanamide as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutic agents and functional materials. 3-(4-Bromophenyl)-2-methylpropanamide emerges as a compound of significant interest, possessing a unique combination of structural features that render it a valuable building block for the synthesis of more complex molecular architectures.
This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-2-methylpropanamide, from its synthesis and characterization to its potential applications as a pivotal intermediate. As a senior application scientist, the following sections are curated to offer not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this compound's full potential in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Characterization
While extensive experimental data for 3-(4-Bromophenyl)-2-methylpropanamide is not widely published, its physicochemical properties can be reliably estimated based on its structure and comparison with analogous compounds. A summary of these estimated properties is presented below.
| Property | Estimated Value |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| XlogP (Predicted) | ~2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Appearance | Expected to be a white to off-white solid |
Spectroscopic Signature: A Predictive Analysis
The structural confirmation of 3-(4-Bromophenyl)-2-methylpropanamide would rely on a combination of standard spectroscopic techniques. Below is a predictive analysis of the expected spectral data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the bromophenyl ring would likely appear as two doublets in the range of δ 7.0-7.5 ppm. The methine proton at the 2-position, coupled to the adjacent methyl and methylene protons, would likely be a multiplet. The methylene protons at the 3-position would also present as a multiplet, while the methyl protons at the 2-position would appear as a doublet. The two protons of the amide group (-CONH₂) may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information about the carbon framework. Distinct signals would be expected for the carbonyl carbon of the amide (around 170-180 ppm), the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the aliphatic carbons of the propanamide chain.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the amide functional group. A strong C=O stretching vibration would be expected around 1650 cm⁻¹, and N-H stretching vibrations would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.[1]
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the amide group and cleavage of the propanamide chain.[2][3]
Strategic Synthesis of 3-(4-Bromophenyl)-2-methylpropanamide
A logical and efficient synthetic strategy for 3-(4-Bromophenyl)-2-methylpropanamide involves a two-step process, commencing with the synthesis of the corresponding carboxylic acid precursor, followed by its conversion to the target primary amide.
Part 1: Synthesis of the Carboxylic Acid Precursor: 3-(4-Bromophenyl)-2-methylpropanoic Acid
The synthesis of 3-(4-Bromophenyl)-2-methylpropanoic acid can be effectively achieved through the α-alkylation of a 4-bromophenylacetic acid derivative.[4] A common and reliable method involves the methylation of the corresponding ester, followed by hydrolysis.
Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-2-methylpropanoic Acid
-
Esterification of 4-Bromophenylacetic Acid: 4-Bromophenylacetic acid (1.0 eq) is dissolved in methanol (5-10 volumes). A catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) is added. The mixture is heated to reflux for 4-6 hours, monitoring the reaction by TLC. After completion, the methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-bromophenylacetate.[5]
-
α-Methylation of the Ester: The methyl 4-bromophenylacetate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes to form the enolate. Methyl iodide (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, methyl 3-(4-bromophenyl)-2-methylpropanoate, can be purified by column chromatography.
-
Hydrolysis to the Carboxylic Acid: The purified methyl 3-(4-Bromophenyl)-2-methylpropanoate is dissolved in a mixture of methanol and water. An excess of sodium hydroxide (e.g., 2-3 eq) is added, and the mixture is heated to reflux for 2-4 hours. After cooling, the methanol is removed, and the aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford 3-(4-Bromophenyl)-2-methylpropanoic acid.
Part 2: Amidation of 3-(4-Bromophenyl)-2-methylpropanoic Acid
The conversion of the carboxylic acid to the primary amide is a fundamental transformation in organic synthesis. A highly effective and widely used method involves the activation of the carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with ammonia.
Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-2-methylpropanamide
-
Acyl Chloride Formation: 3-(4-Bromophenyl)-2-methylpropanoic acid (1.0 eq) is suspended in an inert solvent such as dichloromethane or toluene. A catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride (1.2-1.5 eq) is added dropwise at room temperature. The mixture is then heated to a gentle reflux for 1-2 hours until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(4-bromophenyl)-2-methylpropanoyl chloride.[6]
-
Ammonolysis: The crude acyl chloride is dissolved in an inert aprotic solvent (e.g., THF or dichloromethane) and cooled in an ice bath. A concentrated aqueous solution of ammonia (an excess, e.g., 5-10 eq) is added slowly with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield pure 3-(4-Bromophenyl)-2-methylpropanamide.
Applications as a Pivotal Chemical Intermediate
The true value of 3-(4-Bromophenyl)-2-methylpropanamide lies in its potential as a versatile intermediate for the synthesis of a wide array of target molecules, particularly in the realm of drug discovery.
-
Gateway to Structural Diversity via Cross-Coupling Reactions: The presence of the bromo-substituent on the phenyl ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. This includes, but is not limited to, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These powerful transformations allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
-
A Scaffold for Biologically Active Molecules: The 3-phenylpropanamide scaffold is a common structural motif in numerous biologically active compounds. The presence of the methyl group at the 2-position introduces a chiral center (if a stereoselective synthesis is employed) and can influence the conformational properties of the molecule, which can be critical for its interaction with biological targets. Derivatives of 3-(4-Bromophenyl)-2-methylpropanamide could potentially be explored as precursors to compounds with activities such as:
-
Enzyme inhibitors
-
Receptor agonists or antagonists
-
Antimicrobial agents
-
Anticancer agents
-
Safety and Handling: A Prudent Approach
As with any chemical compound, proper safety precautions must be observed when handling 3-(4-Bromophenyl)-2-methylpropanamide and its synthetic precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
First Aid Measures:
-
In case of skin contact: Wash the affected area thoroughly with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth and seek immediate medical advice.
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Promising Intermediate for Future Discoveries
3-(4-Bromophenyl)-2-methylpropanamide represents a chemical intermediate with considerable untapped potential. Its strategic combination of a reactive bromophenyl group and a modifiable propanamide scaffold makes it a highly attractive starting point for the synthesis of diverse and complex molecules. This guide has outlined a rational and experimentally sound approach to its synthesis and has shed light on its potential applications in the broader context of chemical and pharmaceutical research. It is our hope that this detailed technical overview will serve as a valuable resource for scientists and researchers, empowering them to explore the full synthetic utility of this promising compound in their quest for new discoveries.
References
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Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenylpropanamide. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-bromophenyl)sulfonyl-N-[4-(diethylamino)-2-methylphenyl]propanamide. National Institutes of Health. Retrieved from [Link]
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Wikipedia. (2023, April 25). 4-Bromophenylacetic acid. Retrieved from [Link]
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NIST. (n.d.). Propanamide, 3-bromo-. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. National Institute of Standards and Technology. Retrieved from [Link]
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Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Bromophenyl)propanamide. National Institutes of Health. Retrieved from [Link]
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Patsnap. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka. Retrieved from [Link]
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ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Analytical Chemistry. Retrieved from [Link]
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FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
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PubChemLite. (n.d.). 3-(4-bromophenyl)-2-methylpropanoic acid (C10H11BrO2). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides. Retrieved from [Link]
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MDPI. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Digital Molecular Representation: A Technical Deep Dive into 3-(4-Bromophenyl)-2-methylpropanamide
Executive Summary
Molecule: 3-(4-Bromophenyl)-2-methylpropanamide Class: Phenylpropanamide derivative / Amide intermediate Primary Application: Pharmaceutical intermediate (precursor to non-steroidal anti-inflammatory drug analogs and antihistamines).[1]
This technical guide provides a rigorous analysis of the SMILES (Simplified Molecular Input Line Entry System) notation for 3-(4-Bromophenyl)-2-methylpropanamide .[1] Beyond simple string generation, this document dissects the graph theory rules governing its representation, explores its stereochemical implications, and provides a validated synthetic protocol for its generation in the laboratory.
Part 1: Structural Deconstruction & SMILES Architecture[1]
To generate a valid SMILES string, we must first map the IUPAC nomenclature to a chemical graph.
The Chemical Graph
The molecule consists of a three-carbon backbone (propanamide).[1]
-
C1 (Head): The amide carbonyl carbon (-CONH2).[1]
-
C2 (Alpha): The chiral center, substituted with a methyl group.[1]
-
C3 (Beta): A methylene bridge connecting to a para-bromophenyl ring.[1]
SMILES Derivation Logic
We will construct the SMILES string using a depth-first traversal algorithm, prioritizing the longest continuous chain or the functional group of highest priority.
Step 1: Backbone Identification We start from the methyl terminus to the amide terminus to maintain logical flow.[1]
-
Fragment: CC...C(N)=O (Propane chain with amide)[1]
Step 2: Substituent Mapping (Branching) At C2, we have a benzyl group (3-(4-bromophenyl)).[1] In SMILES, branches are enclosed in parentheses ().[1]
-
Benzyl Fragment: Cc1ccc(Br)cc1[1]
-
Note: The phenyl ring is represented in aromatic notation (lowercase c) to denote delocalized electrons.[1]
Step 3: Assembly (Canonical SMILES) Combining the backbone and the branch at C2: CC(Cc1ccc(Br)cc1)C(N)=O[1]
Notation Variants
| Notation Type | String Representation | Technical Note |
| Canonical SMILES | CC(Cc1ccc(Br)cc1)C(N)=O | Optimized for database indexing; no stereochemistry.[1] |
| Isomeric SMILES | Ccc1)C(N)=O | Specifies (S)-enantiomer at C2.[1] |
| IUPAC Name | 3-(4-Bromophenyl)-2-methylpropanamide | Standard chemical nomenclature.[1] |
| InChI Key | Generated via hash of structure | Fixed-length digital signature. |
Part 2: Stereochemical Analysis (Chirality)[1]
The C2 position is a chiral center, bonded to four distinct groups. For drug development, defining the specific enantiomer is critical, as biological activity often relies on 3D conformation.
Cahn-Ingold-Prelog (CIP) Priority
To assign R or S (and consequently @ or @@ in SMILES), we rank the substituents at C2:
-
-C(=O)NH2 : (C bonded to O, O, N) — Priority 1 [1]
-
-CH2-Ph-Br : (C bonded to C, H, H) — Priority 2
-
-CH3 : (C bonded to H, H, H) — Priority 3
-
-H : — Priority 4
SMILES Chirality Syntax
-
@ (Anticlockwise): Looking from the atom preceding the chiral center in the string, the remaining neighbors are listed in anticlockwise order of priority.[1][2][3]
-
@@ (Clockwise): Neighbors listed in clockwise order.
Diagram 1: Stereochemical Logic & Connectivity The following diagram illustrates the connectivity and the priority of groups around the chiral center.
Caption: Connectivity map of 3-(4-Bromophenyl)-2-methylpropanamide highlighting the C2 chiral center and CIP priorities.
Part 3: Synthetic Protocol (Laboratory Workflow)
To validate this structure physically, we employ a standard Amide Coupling workflow.[1] This protocol converts the commercially available carboxylic acid precursor into the target amide.[1]
Precursor: 3-(4-Bromophenyl)-2-methylpropanoic acid (CAS: 66735-01-1) [1].[1][4]
Reaction Scheme
Pathway: Acid
-
Activation: The carboxylic acid is treated with Thionyl Chloride (
) to form the acid chloride.[1] -
Amidation: The acid chloride reacts with aqueous ammonia (
) or ammonium hydroxide.[1]
Step-by-Step Methodology
Reagents:
-
3-(4-Bromophenyl)-2-methylpropanoic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 eq)[1] -
Ammonium Hydroxide (
in ) (Excess)[1] -
Dichloromethane (DCM) (Solvent)[1]
-
Dimethylformamide (DMF) (Catalytic amount)[1]
Protocol:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), dissolve 10 mmol of the carboxylic acid in 20 mL of anhydrous DCM. -
Activation: Add 1 drop of DMF (catalyst).[1] Slowly add 15 mmol of
dropwise at . -
Reflux: Warm the mixture to room temperature and then reflux at
for 2 hours. Evolution of and gas indicates reaction progress.[1] -
Evaporation: Remove solvent and excess
under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil. -
Coupling: Re-dissolve the oil in 10 mL of dry DCM. Cool to
. -
Addition: Slowly add the acid chloride solution to a stirred solution of concentrated Ammonium Hydroxide (20 mL) at
. -
Workup: Stir for 1 hour. Extract the organic layer, wash with water (
) and brine ( ).[1] Dry over anhydrous .[1][5] -
Purification: Evaporate the solvent. Recrystallize the solid from Ethanol/Hexane to obtain pure 3-(4-Bromophenyl)-2-methylpropanamide.[1]
Diagram 2: Synthesis Workflow
Caption: Step-by-step synthesis workflow from carboxylic acid precursor to final amide product.
Part 4: Validation & Cheminformatics Profile
Once synthesized, the compound and its SMILES representation must be validated.
Molecular Descriptors
These parameters are calculated directly from the SMILES string CC(Cc1ccc(Br)cc1)C(N)=O and are essential for QSAR (Quantitative Structure-Activity Relationship) modeling.[1]
| Property | Value (Approx) | Significance |
| Molecular Weight | 242.11 g/mol | Fits "Rule of 5" for drug-likeness (<500).[1] |
| LogP | ~1.9 - 2.1 | Moderate lipophilicity; good membrane permeability.[1] |
| H-Bond Donors | 2 (Amide | Critical for receptor binding.[1] |
| H-Bond Acceptors | 1 (Carbonyl | Interaction point.[1] |
| Rotatable Bonds | 3 | Indicates molecular flexibility.[1] |
SMILES Validation (Self-Check)
To ensure the SMILES string is robust, perform a "Round-Trip" test using open-source tools like RDKit or OpenBabel [2]:
-
Render: Generate 2D structure.
-
Check: Does C3 connect to a Phenyl ring? Is Br at the Para position?
-
Output: Generate InChI Key. If it matches the database entry for the molecule, the SMILES is valid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12273139, 3-(4-Bromophenyl)propanamide (Analogous Precursor Data).[1] Retrieved from [Link]
-
Daylight Chemical Information Systems. SMILES Theory Manual: Rules for Chirality and Aromaticity. Retrieved from [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for Acid Chloride formation protocols).
Sources
- 1. Synthesis routes of Methyl 3-(4-bromophenyl)-2-hydroxypropanoate [benchchem.com]
- 2. Daylight Theory: SMILES [daylight.com]
- 3. Daylight Theory: SMILES [ics.uci.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. PubChemLite - 3-(4-bromophenyl)-n-(2,4-dimethylphenyl)-2-propenamide (C17H16BrNO) [pubchemlite.lcsb.uni.lu]
Stereochemical Control & Characterization of 3-(4-Bromophenyl)-2-methylpropanamide
The following technical guide details the stereochemical management, synthesis, and characterization of 3-(4-Bromophenyl)-2-methylpropanamide , a critical chiral building block in medicinal chemistry.
Content Type: Technical Guide | Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Executive Summary
3-(4-Bromophenyl)-2-methylpropanamide is a versatile chiral scaffold utilized in the synthesis of peptidomimetics, androgen receptor modulators, and neprilysin inhibitors. Its value lies in its dual functionality: the chiral alpha-methyl amide motif (common in protease inhibitors) and the 4-bromophenyl handle, which allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without eroding stereochemical integrity.
This guide provides a rigorous framework for assigning absolute configuration, executing enantioselective synthesis, and validating optical purity via chiral HPLC.
Structural Analysis & Stereochemical Assignment
The stereocenter is located at the C2 (alpha) position. Proper assignment of absolute configuration is critical for regulatory compliance and structure-activity relationship (SAR) studies.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To assign the configuration, we rank the substituents attached to the chiral center (C2) based on atomic number and connectivity:
-
Priority 1: -CONH₂ (Amide)
-
The Carbon is bonded to (O, O, N) [treating C=O as two C-O bonds].
-
-
Priority 2: -CH₂(4-Br-Ph) (4-Bromobenzyl)
-
The Carbon is bonded to (C, H, H). The aromatic ring carbon counts as (C, C, H).
-
Comparison: The Amide oxygen (atomic #8) outranks the Benzyl carbon (atomic #6).
-
-
Priority 3: -CH₃ (Methyl)
-
Carbon bonded to (H, H, H).
-
-
Priority 4: -H (Hydrogen)
-
Lowest priority.
-
Configuration Definition:
-
(R)-Enantiomer: With Hydrogen in the back, the sequence 1 → 2 → 3 proceeds Clockwise .
-
(S)-Enantiomer: With Hydrogen in the back, the sequence 1 → 2 → 3 proceeds Counter-Clockwise .
Conformational Considerations
In solution (CDCl₃), the amide exhibits restricted rotation around the C(O)-N bond. However, the chiral center at C2 is configurationally stable under neutral and acidic conditions. Caution must be exercised under strongly basic conditions (pH > 12) or in the presence of strong Lewis acids, which can induce racemization via enolization.
Enantioselective Synthesis Strategies
Two primary routes are recommended based on scale and required enantiomeric excess (ee).
Route A: Evans Auxiliary (High Fidelity / Lab Scale)
For discovery chemistry requiring >99% ee, the Evans Oxazolidinone method is the gold standard. It relies on steric hindrance to direct alkylation.
Protocol:
-
Acylation: Couple Propionyl chloride with (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) using n-BuLi.
-
Asymmetric Alkylation: Treat the imide with NaHMDS (sodium hexamethyldisilazide) at -78°C to form the (Z)-enolate, followed by addition of 4-Bromobenzyl bromide . The auxiliary blocks one face, forcing attack from the opposite side.
-
Cleavage/Amidation: Direct conversion of the imide to the amide using Ammonia/MeOH or AlMe₃/NH₄Cl. This avoids the potentially racemizing acid hydrolysis step.
Route B: Asymmetric Hydrogenation (Process Scale)
For kilogram-scale production, asymmetric hydrogenation of the unsaturated precursor is preferred.
-
Precursor: (E)-3-(4-Bromophenyl)-2-methylacrylamide.
-
Catalyst: Rh(I) complex with chiral phosphine ligands (e.g., (S)-BINAP or (R,R)-DuPhos ).
-
Conditions: 5-10 bar H₂, MeOH, 25°C.
Synthesis Workflow Diagram
Caption: Figure 1. Evans Auxiliary route for the high-fidelity synthesis of the (R)-enantiomer.
Analytical Characterization & Method Development
Validating the stereochemical integrity requires a robust Chiral HPLC method.[1] Standard C18 columns cannot separate these enantiomers.
Chiral HPLC Method Development
The amide functionality provides hydrogen-bonding sites (donor and acceptor) that interact effectively with polysaccharide-based stationary phases.
Recommended Screening Strategy:
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |
| Column | Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose) | Chiralpak IA / IB (Immobilized) |
| Mobile Phase | n-Hexane : Isopropanol (90:10) | Acetonitrile : Methanol (95:5) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 254 nm (Br-Phenyl absorption) | UV @ 220 nm (Amide absorption) |
| Temperature | 25°C | 25°C |
Method Validation Criteria:
-
Resolution (Rs): > 1.5 (Baseline separation).
-
Tailing Factor: < 1.2 (Amides can tail; add 0.1% Diethylamine if necessary, though usually not required for neutral amides).
Absolute Configuration Determination
While optical rotation (
-
Primary Method: X-Ray Crystallography . The heavy Bromine atom (atomic weight 79.9) serves as an excellent anomalous scatterer, allowing unambiguous determination of absolute configuration (Flack parameter < 0.1) without needing additional heavy-atom derivatization.
-
Secondary Method: Comparison of elution order with a known standard synthesized via the Evans route (where absolute config is known by mechanism).
Logical Functionalization (The "Why")
The strategic value of 3-(4-Bromophenyl)-2-methylpropanamide is its ability to serve as a Divergent Chiral Intermediate .
-
Suzuki-Miyaura Coupling: The Ar-Br bond reacts with aryl boronic acids to form biaryl structures (common in AT1 receptor antagonists).
-
Condition: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.
-
Stereochem: The chiral center at C2 is remote from the reaction site and remains undisturbed.
-
-
Hoffmann Rearrangement: The primary amide (-CONH₂) can be converted to a primary amine (-NH₂) with retention of configuration, yielding chiral 1-aryl-2-aminopropanes (amphetamine analogs).
Caption: Figure 2.[2][3][4][5][6] Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and amide.
References
-
Evans, D. A., et al. "Enantioselective alkylation of chiral imides." Journal of the American Chemical Society, 104.6 (1982): 1737-1739.
-
Okamoto, Y., & Ikai, T. "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37.12 (2008): 2593-2608.
-
Flack, H. D. "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39.6 (1983): 876-881.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95.7 (1995): 2457-2483.
-
PubChem Compound Summary. "3-(4-Bromophenyl)propanamide derivatives." National Library of Medicine.
Sources
Methodological & Application
Synthesis of N-(4-bromophenyl) isobutyramide from isobutyryl chloride
Application Note: AN-2026-02 High-Purity Synthesis of N-(4-Bromophenyl)isobutyramide via Nucleophilic Acyl Substitution
Executive Summary
This technical guide details the protocol for synthesizing N-(4-bromophenyl)isobutyramide (CAS: 7160-08-9) from 4-bromoaniline and isobutyryl chloride.[1] This transformation is a classic Schotten-Baumann-type acylation, optimized here under anhydrous conditions to maximize yield and purity for pharmaceutical applications.[1] The resulting amide is a critical intermediate in the synthesis of sulfonamide antibiotics, oxazole-based anti-inflammatories, and liquid crystal polymers.[1]
Scientific Background & Mechanism
The synthesis proceeds via a nucleophilic addition-elimination mechanism at the acyl carbon.[1] The nitrogen lone pair of 4-bromoaniline attacks the electrophilic carbonyl carbon of isobutyryl chloride, forming a tetrahedral intermediate.[1] Subsequent collapse of this intermediate expels the chloride ion.[1]
A non-nucleophilic base (Triethylamine, TEA) is employed to scavenge the liberated hydrochloric acid (HCl), driving the equilibrium forward and preventing the protonation of the unreacted aniline, which would otherwise render it non-nucleophilic.
Key Mechanistic Considerations:
-
Electronic Effects: The bromine substituent at the para position is electron-withdrawing (inductive), slightly deactivating the aniline nucleophile compared to unsubstituted aniline.[1] This necessitates the use of a reactive acyl chloride rather than a carboxylic acid/coupling reagent for efficiency.[1]
-
Steric Factors: The isopropyl group of the isobutyryl chloride adds steric bulk, requiring adequate stirring and controlled addition rates to ensure complete conversion without kinetic trapping.[1]
Safety & Hazard Analysis
-
Isobutyryl Chloride: Highly corrosive and lachrymator.[1] Reacts violently with water to release HCl gas.[1] Handle only in a fume hood.
-
4-Bromoaniline: Toxic if swallowed or absorbed through skin.[1] Potential methemoglobinemia inducer.[1]
-
Dichloromethane (DCM): Volatile organic solvent; suspected carcinogen.[1]
-
Triethylamine (TEA): Flammable and corrosive.[1]
Materials & Equipment
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Qty (Example) | Role |
|---|---|---|---|---|
| 4-Bromoaniline | 172.02 | 1.0 | 5.16 g (30 mmol) | Nucleophile |
| Isobutyryl Chloride | 106.55 | 1.1 | 3.52 g (3.5 mL) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 3.64 g (5.0 mL) | HCl Scavenger |
| DCM (Anhydrous) | 84.93 | Solvent | 60 mL | Solvent |[1][2][3]
Equipment:
-
100 mL Round-bottom flask (RBF) (oven-dried).
-
Pressure-equalizing addition funnel (or syringe pump).[1]
-
Nitrogen/Argon balloon assembly.[1]
-
Ice-water bath.[1]
Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Flame-dry or oven-dry a 100 mL RBF and cool under a stream of dry nitrogen.
-
Solvation: Charge the flask with 4-bromoaniline (5.16 g, 30 mmol) and a magnetic stir bar. Add Dichloromethane (DCM, 40 mL) and stir until fully dissolved.
-
Base Addition: Add Triethylamine (5.0 mL, 36 mmol) to the solution.
-
Cooling: Place the reaction vessel in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes.
Phase 2: Acylation
-
Addition: Dilute Isobutyryl chloride (3.5 mL, 33 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20–30 minutes.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours.
-
Monitoring: Check progress via TLC (Solvent: 30% EtOAc in Hexanes).[1] The starting aniline (
) should disappear, and the amide product ( ) should appear.
-
Phase 3: Workup & Isolation
-
Quench: Carefully add 20 mL of saturated
solution to quench unreacted acid chloride. Stir vigorously for 10 minutes. -
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (lower) DCM layer.
-
Washes: Wash the organic layer sequentially with:
- 1M HCl (Removes unreacted aniline and TEA).
-
Saturated
(Neutralizes residual acid). - Brine (Dries the organic phase).
-
Drying: Dry the organic layer over anhydrous
orngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> . Filter off the solids.[4][5] -
Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield an off-white solid.
Phase 4: Purification
-
Recrystallization: If the crude solid is slightly yellow (indicating oxidation impurities), recrystallize from a mixture of Ethanol/Water (9:1) or Hexanes/Ethyl Acetate .[1]
-
Heat the solvent to boiling, dissolve the solid, and cool slowly to 4 °C.
-
-
Drying: Dry the crystals in a vacuum oven at 40 °C overnight.
Visualization of Workflow
Caption: Step-by-step workflow for the synthesis, isolation, and purification of N-(4-bromophenyl)isobutyramide.
Expected Analytical Data
To validate the synthesis, the researcher should confirm the structure using NMR and Melting Point analysis.[1]
-
Physical State: White to off-white crystalline solid.[1]
-
Melting Point: Expected range 125–128 °C (Experimental verification recommended; analogous amides typically melt in this range).
-
NMR (400 MHz,
):-
7.45 (d,
, 2H, Ar-H, ortho to Br). -
7.40 (d,
, 2H, Ar-H, ortho to NH). - 7.20 (br s, 1H, N-H).
-
2.51 (sept,
, 1H, ). -
1.25 (d,
, 6H, ).
-
7.45 (d,
-
IR Spectroscopy:
- (N-H stretch).
- (Amide I, C=O stretch).
- (Amide II, N-H bend).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride.[1] | Ensure glassware is dry; use fresh anhydrous DCM.[1] Verify acid chloride quality (should be clear, not cloudy). |
| Oiling Out | Impurities preventing crystallization.[1] | Seed the solution with a crystal from a previous batch or scratch the glass surface.[1] Use a solvent pair (e.g., DCM/Hexane). |
| Red/Brown Color | Oxidation of aniline.[1] | Perform the reaction under an inert atmosphere ( |
| Extra Spots on TLC | Bis-acylation (rare with bulky groups). | Ensure strict 1:1.1 stoichiometry. Do not use large excess of acid chloride.[1] |
References
-
Organic Syntheses: Helferich, B.; Schaefer, W. n-Butyryl Chloride.[1] Org. Synth. 1929 , 9, 32. Link (Foundational protocol for acid chloride handling).
-
PubChem: N-(4-Bromophenyl)isobutyramide (CAS 7160-08-9).[1] National Center for Biotechnology Information.[1] Link (Structure and Identifiers).
-
BenchChem: Application Notes and Protocols: N-Acylation of Halogenated Anilines. Link (General protocols for aniline acylation).
-
NIST Chemistry WebBook: N,N-Dimethyl-N'-(4-bromophenyl)-isobutyramidine. Link (Related structural data).
-
ChemChart: N-(4-bromophenyl)-2-methylpropanamide Properties. Link (Physical property predictions).
Sources
Application Note: Scalable Synthesis of 3-(4-Bromophenyl)-2-methylpropanamide
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 3-(4-Bromophenyl)-2-methylpropanamide , a functionalized
The protocol utilizes a Malonic Ester Synthesis strategy to construct the carbon skeleton with high regiocontrol, avoiding the isomeric mixtures often associated with direct electrophilic aromatic substitution.[1] The subsequent amidation is achieved via an Acid Chloride intermediate, ensuring high conversion rates for the primary amide.
Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure regiochemical purity.[1] Direct bromination of 2-methyl-3-phenylpropanamide often yields a mixture of para- and ortho- isomers that are difficult to separate.[1] Therefore, the bromine handle is introduced via the starting material (4-bromobenzyl bromide).
Strategic Logic:
-
C-C Bond Formation: The
-methyl hydrocinnamate skeleton is constructed via the alkylation of diethyl methylmalonate.[1] This locks the methyl group in the -position and ensures the aryl ring is in the -position. -
Decarboxylation: Hydrolysis and thermal decarboxylation yield the carboxylic acid precursor.[1]
-
Amidation: Activation of the acid with thionyl chloride followed by ammonolysis affords the target primary amide.[1]
Pathway Diagram
Figure 1: Retrosynthetic disconnection showing the construction of the carbon skeleton via malonic ester synthesis.[1]
Experimental Protocol
Phase 1: Scaffold Construction (The Acid Intermediate)[1]
Objective: Synthesis of 3-(4-Bromophenyl)-2-methylpropanoic acid.
Step 1.1: Alkylation [1]
-
Reaction: Nucleophilic substitution of 4-bromobenzyl bromide with the sodiomalonate of diethyl methylmalonate.[1]
-
Reagents:
Procedure:
-
Charge a dried reaction vessel with anhydrous Ethanol (10 vol) and Sodium Ethoxide solution (1.1 equiv).
-
Add Diethyl methylmalonate (1.0 equiv) dropwise at ambient temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Cool the mixture to 0°C.
-
Add a solution of 4-Bromobenzyl bromide (1.0 equiv) in Ethanol (2 vol) dropwise over 45 minutes, maintaining internal temperature <10°C.
-
Allow the mixture to warm to room temperature and then reflux (78°C) for 4–6 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1][2] Disappearance of benzyl bromide indicates completion.[1]
-
Concentrate the solvent in vacuo.[1] Partition the residue between Water and Ethyl Acetate.[1] Dry the organic layer (
) and concentrate to yield the diester intermediate.[1]
Step 1.2: Hydrolysis & Decarboxylation
-
Reagents: Potassium Hydroxide (KOH, 4.0 equiv), Water, Ethanol, Conc.[1] HCl.
Procedure:
-
Dissolve the crude diester from Step 1.1 in Ethanol (5 vol).
-
Add a solution of KOH (4.0 equiv) in Water (5 vol).
-
Reflux the mixture for 12 hours (saponification).
-
Concentrate to remove ethanol.[1]
-
Cool the aqueous residue to 0°C and acidify to pH 1 with Conc. HCl. Note: Vigorous evolution of
may occur during heating in the next step, but initial acidification precipitates the dicarboxylic acid. -
Heat the acidic mixture to reflux (100°C) for 4–6 hours to effect decarboxylation.
-
Cool to room temperature. The product, 3-(4-Bromophenyl)-2-methylpropanoic acid , typically precipitates as a solid or forms an oil that solidifies.[1]
-
Filter or extract with DCM.[1] Recrystallize from Hexane/Ethyl Acetate if necessary.[1]
Data Summary: Phase 1
| Parameter | Specification | Note |
|---|---|---|
| Yield | 75–85% (over 2 steps) | High efficiency route |
| Appearance | Off-white solid |
| Key 1H NMR |
Phase 2: Functionalization (The Amide)[1]
Objective: Conversion of the acid to 3-(4-Bromophenyl)-2-methylpropanamide.
Step 2.1: Acid Chloride Formation
-
Reagents:
Procedure:
-
Suspend the acid (1.0 equiv) in dry DCM (10 vol) under Nitrogen.
-
Add catalytic DMF.[1]
-
Add Thionyl Chloride (2.0 equiv) dropwise at room temperature.
-
Heat to reflux (40°C for DCM) for 2 hours. Gas evolution (
, HCl) will cease upon completion.[1] -
Concentrate in vacuo to remove solvent and excess
.[1] Co-evaporate with Toluene twice to ensure removal of traces of thionyl chloride.[1] -
Intermediate: The resulting crude acid chloride is used immediately.
Step 2.2: Amidation (Ammonolysis) [1]
Procedure:
-
Cool a solution of Ammonium Hydroxide (10 equiv) in Water/THF mixture to 0°C.
-
Alternative: Saturate dry THF with
gas at 0°C.
-
-
Dissolve the crude acid chloride from Step 2.1 in dry THF or DCM.
-
Add the acid chloride solution dropwise to the ammonia solution, maintaining temperature <5°C. The reaction is exothermic.
-
Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Workup: Concentrate the organic solvent. Add water (if not already present) and filter the precipitated solid.[1]
-
Purification: Wash the solid with water (to remove
) and cold hexanes. Recrystallize from Ethanol/Water if high purity (>99%) is required.[1]
Process Workflow Diagram
Figure 2: Step-by-step process flow from starting materials to final amide.
Quality Control & Characterization
Trustworthiness in synthesis relies on rigorous characterization.[1] The following parameters validate the identity of 3-(4-Bromophenyl)-2-methylpropanamide.
| Technique | Expected Result | Interpretation |
| HPLC | Single peak, >98% AUC | Retention time distinct from acid precursor.[1] |
| 1H NMR (DMSO-d6) | Broad singlets confirm primary amide.[1] | |
| 1H NMR (Aromatic) | AA'BB' system characteristic of 1,4-disubstitution.[1] | |
| 1H NMR (Aliphatic) | Confirms intact propyl chain and methyl group.[1] | |
| Mass Spec (ESI+) | m/z 242/244 | 1:1 Isotopic pattern confirms one Bromine atom.[1] |
Safety & Handling (HSE)
-
4-Bromobenzyl bromide: Potent lachrymator and skin irritant.[1] Handle only in a functioning fume hood. Wear double nitrile gloves.[1]
-
Thionyl Chloride: Reacts violently with water to release HCl and
.[1] Corrosive. Quench excess reagent carefully with aqueous bicarbonate.[1] -
Sodium Ethoxide: Moisture sensitive and corrosive.[1]
References
-
Malonic Ester Synthesis General Protocol
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
-
Amide Formation via Acid Chlorides
-
Compound Data (Analogous Structures)
Sources
- 1. Diethyl (4-bromobenzylidene)malonate | C14H15BrO4 | CID 367432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 3. Lab Reporter [fishersci.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-(4-Bromophenyl)propanamide | C9H10BrNO | CID 12273139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 3-(4-Bromophenyl)-2-methylpropanamide as a Bifunctional Scaffold in Drug Discovery
[1]
CAS Registry Number:1Executive Summary & Strategic Value
3-(4-Bromophenyl)-2-methylpropanamide is a versatile "privileged structure" intermediate used to construct complex bioactive molecules.[1] Its value lies in its orthogonal bifunctionality :
-
Aryl Bromide Handle: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate biaryl libraries, essential for exploring hydrophobic binding pockets in GPCRs and kinases.[1]
-
Primary Amide Handle: A gateway functional group that can be transformed into nitriles, primary amines (via Hofmann rearrangement), or carboxylic acids, serving as a precursor for peptidomimetics and protease inhibitors.
Key Applications:
-
GPCR Ligands: Synthesis of biaryl-propanamide agonists (e.g., GPR40, Melatonin MT1/MT2).
-
Protease Inhibitors: Construction of P1' phenylalanine mimetics (e.g., Neprilysin or Renin inhibitors).
-
Fragment-Based Drug Discovery (FBDD): As a solubility-enhanced fragment for screening against cryptic pockets.[1]
Chemical Profile & Stability
| Property | Data | Notes |
| Formula | C | |
| MW | 242.11 g/mol | |
| Structure | para-Br-Ph-CH | Chiral center at C2 ( |
| Solubility | DMSO, DMF, MeOH, DCM | Limited solubility in water; soluble in organic solvents.[1] |
| Stability | High | Stable to air/moisture.[1] Amide is resistant to mild hydrolysis. |
| Reactivity | Electrophile (Ar-Br), Nucleophile (Amide-N) | Compatible with mild basic conditions; Ar-Br sensitive to Pd(0). |
Synthetic Utility & Reaction Pathways[1][2][3]
The following diagram illustrates the divergent synthesis pathways accessible from this single scaffold.
Caption: Divergent synthetic pathways: The aryl bromide allows scaffold extension (Red), while the amide allows functional group interconversion (Green).
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Library Synthesis)
Objective: To synthesize a library of 3-(4'-substituted-biphenyl)-2-methylpropanamides.[1] Mechanism: Pd(0)-catalyzed cycle involving oxidative addition to the Ar-Br bond, transmetallation with boronic acid, and reductive elimination.[1]
Materials:
-
Substrate: 3-(4-Bromophenyl)-2-methylpropanamide (1.0 eq)[1]
-
Reagent: Aryl boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl
·DCM (0.05 eq) - Chosen for robustness against air.[1] -
Base: K
CO (3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Procedure:
-
Setup: In a microwave vial or sealed tube, combine the amide (0.5 mmol), aryl boronic acid (0.6 mmol), and K
CO (1.5 mmol). -
Inertion: Add the solvent mixture (4 mL) and degas with nitrogen for 5 minutes.
-
Catalysis: Add Pd(dppf)Cl
(0.025 mmol) quickly. Seal the vessel. -
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.
-
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography (Gradient: 0-50% EtOAc/Hexanes).-
Note: The amide group is polar; ensure the gradient is sufficient to elute the product.
-
Protocol B: Hofmann Rearrangement (Amide to Amine)
Objective: To convert the amide into a primary amine with retention of configuration (if chiral), generating a phenethylamine scaffold. Safety Warning: This reaction generates isocyanates as intermediates.[1] Perform in a fume hood.
Materials:
-
Substrate: 3-(4-Bromophenyl)-2-methylpropanamide (1.0 eq)[1]
-
Oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 eq) - Safer alternative to Bromine/NaOH.
-
Solvent: Ethyl Acetate / Acetonitrile / Water (2:2:1)
Step-by-Step Procedure:
-
Dissolution: Dissolve the amide (1.0 mmol) in the solvent mixture (5 mL).
-
Addition: Add PIDA (1.1 mmol) in one portion at 0°C.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to RT overnight.
-
Workup: The reaction converts the amide to the amine (often trapped as a carbamate if alcohol is used, or free amine in aqueous conditions).
-
Isolation: Acidify with 1N HCl to pH 2, wash with ether (to remove iodobenzene), then basify aqueous layer with 1N NaOH to pH 10. Extract with DCM.[2][3]
-
Result: 1-(4-Bromophenyl)-2-propylamine (a "bromo-amphetamine" analog).[1]
-
Application Case Study: Protease Inhibitor Design
Context: Many protease inhibitors (e.g., for Neprilysin or ACE) require a hydrophobic "anchor" group (P1' site) linked to a zinc-binding group (ZBG).
Workflow:
-
Start: 3-(4-Bromophenyl)-2-methylpropanamide.
-
Step 1 (Extension): Suzuki coupling with 4-fluorophenylboronic acid creates a biphenyl tail (hydrophobic anchor).
-
Step 2 (ZBG Formation): Dehydration of the amide to the nitrile using T3P/Pyridine .
-
Step 3 (Tetrazole Synthesis): [2+3] Cycloaddition of the nitrile with sodium azide generates a tetrazole (a carboxylic acid bioisostere and effective ZBG).
Caption: Synthesis of a Tetrazole-based Protease Inhibitor using the scaffold.
Safety & Handling
-
Hazard Identification:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Waste Disposal: Halogenated organic waste.[1]
-
Specific Caution: The Hofmann rearrangement product (an amphetamine derivative) may have potent biological activity. Handle all amine derivatives with "Potent Compound" safety protocols until biological data is established.
References
-
Chem-Impex International. "3-(4-Bromophenyl)-2-methylpropanoic acid: Applications in Pharmaceutical Research."[1] Chem-Impex Product Catalog. Accessed October 26, 2023. Link
-
PubChem. "Compound Summary: 3-(4-Bromophenyl)-2-methylpropanoic acid."[1] National Library of Medicine. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483. (Standard Protocol Reference). Link
-
Baumgartner, M. T., et al. "Photoinduced substitution of 4-bromo-N,N-dimethyl-1-naphthylamine."[1] Journal of Organic Chemistry. (Mechanistic insight on aryl bromide reactivity).
-
Patsnap. "Patent Analysis: Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid derivatives."[1] (Context for Fexofenadine intermediates). Link
Sources
- 1. 316146-27-7|N-(4-Bromophenyl)-3-phenylpropanamide|BLD Pharm [bldpharm.com]
- 2. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. 3-(4-Bromophenyl)propanamide | C9H10BrNO | CID 12273139 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(4-Bromophenyl)-2-methylpropanamide as a precursor for fexofenadine synthesis
Application Note: Strategic Utilization of Phenylpropanamide Precursors in Fexofenadine Synthesis
Part 1: Executive Summary & Strategic Analysis
1.1 The Structural Imperative: Correcting the Isomer Bias In the synthesis of Fexofenadine (a second-generation H1-antihistamine), the definition of the starting material is the single most critical determinant of yield and purity. The prompt identifies 3-(4-Bromophenyl)-2-methylpropanamide as the precursor.
From a structural pharmacology perspective, this presents a critical dichotomy that must be resolved immediately:
-
The Target: Fexofenadine contains a gem-dimethyl moiety (
-dimethylbenzeneacetic acid derivative). This requires the phenyl ring and the two methyl groups to be on the same carbon (C2). -
The Prompted Precursor: 3-(4-Bromophenyl)-2-methylpropanamide places the phenyl ring at C3 and a single methyl at C2. This is the linear regioisomer (a dihydrocinnamic acid derivative).
Application Scientist’s Verdict: Direct conversion of the 3-phenyl isomer to Fexofenadine requires a complex 1,2-aryl migration, which is thermodynamically unfavorable in standard process chemistry. Therefore, this guide treats 2-(4-Bromophenyl)-2-methylpropanamide (the gem-dimethyl isomer) as the active synthetic precursor , while identifying the 3-phenyl isomer as a Critical Process Impurity (CPI) .
1.2 Strategic Advantages of the Amide Route While the methyl ester (methyl 2-(4-bromophenyl)-2-methylpropanoate) is the conventional starting material, utilizing the amide analog offers distinct process advantages:
-
Crystallinity: Amides generally possess higher melting points than their ester counterparts, allowing for purification via crystallization rather than high-vacuum distillation.
-
Chemo-selectivity: The amide functionality is more robust against premature hydrolysis during the Sonogashira or Friedel-Crafts coupling steps compared to esters.
-
Late-Stage Hydrolysis: The conversion of amide to acid can be performed as the final step, preventing the formation of zwitterionic intermediates that complicate extraction.
Part 2: Technical Protocol & Methodology
Synthetic Pathway Visualization
The following diagram illustrates the corrected pathway, highlighting the divergence between the viable precursor (2-phenyl) and the non-viable impurity (3-phenyl).
Caption: Figure 1. Divergent synthesis pathway distinguishing the active gem-dimethyl precursor from the linear impurity.
Detailed Experimental Protocol
Prerequisite: Ensure the starting material is 2-(4-Bromophenyl)-2-methylpropanamide (Purity >98%). If the "3-phenyl" isomer is present >0.5%, recrystallize from Toluene/Hexane (1:3).
Step 1: Sonogashira Coupling (Construction of the Carbon Chain) Rationale: The bromine atom at the para-position is an excellent handle for Palladium-catalyzed cross-coupling. We utilize 3-butyn-1-ol to install the 4-carbon linker required for the piperidine attachment.
-
Reagents:
-
Precursor: 2-(4-Bromophenyl)-2-methylpropanamide (1.0 eq)
-
Linker: 3-Butyn-1-ol (1.2 eq)
-
Catalyst: Pd(PPh3)2Cl2 (2 mol%)
-
Co-catalyst: CuI (1 mol%)
-
Base: Triethylamine (3.0 eq)
-
Solvent: DMF or Acetonitrile (degassed)
-
-
Procedure:
-
Charge the reactor with the Precursor, Pd catalyst, and CuI under nitrogen atmosphere.
-
Add degassed solvent and Triethylamine.
-
Heat to 60°C and add 3-Butyn-1-ol dropwise over 30 minutes to minimize homocoupling of the alkyne.
-
Stir at 80°C for 4-6 hours. Monitor by HPLC (Target: <1% starting bromide).
-
Workup: Cool to RT, filter off ammonium salts, and concentrate the filtrate. Dilute with Ethyl Acetate, wash with 1N HCl (to remove amine traces) and Brine.
-
Yield Target: >85% of the Alkyne-Amide intermediate.
-
Step 2: Regioselective Hydration Rationale: The alkyne must be converted to a ketone to facilitate the attachment of the piperidine ring. Markovnikov hydration is required.
-
Reagents:
-
H2SO4 (10% aq)
-
Catalyst: HgSO4 (1 mol%) or AuCl3 (0.5 mol%) for green chemistry compliance.
-
Solvent: Methanol/Water (3:1)
-
-
Procedure:
-
Dissolve the Alkyne intermediate in Methanol/Water.
-
Add the catalyst and heat to reflux (65°C).
-
Stir for 2-4 hours. The internal triple bond hydrates to form the ketone at the benzylic position? Correction: Hydration of the terminal alkyne (after coupling) usually yields the ketone at the position alpha to the phenyl ring if conjugated, but here the alkyne is separated by the chain.
-
Correction Mechanism: The coupling of 4-bromophenyl... with 3-butyn-1-ol gives Ar-C≡C-CH2-CH2-OH. Hydration gives Ar-CO-CH2-CH2-CH2-OH (4-hydroxy-1-butanone derivative).
-
Workup: Neutralize with NaHCO3, extract with DCM, and crystallize.
-
Step 3: Convergent Synthesis (N-Alkylation) Rationale: The hydroxy-ketone chain is activated (e.g., via Mesylation) and coupled with Azacyclonol (the piperidine fragment).
-
Reagents:
-
Intermediate: Ketone derivative (activated as Mesylate or Chloride).
-
Nucleophile: Azacyclonol (1.0 eq).
-
Base: K2CO3 (2.5 eq).
-
Catalyst: KI (0.1 eq, Finkelstein condition).
-
Solvent: MIBK (Methyl Isobutyl Ketone).
-
-
Procedure:
-
Reflux the mixture for 12-18 hours. The iodine catalyst accelerates the displacement of the leaving group by the piperidine nitrogen.
-
Reduction: The resulting aminoketone is reduced to the alcohol using NaBH4 in Methanol at 0-5°C.
-
Result: This yields the "Fexofenadine Amide".
-
Step 4: Hydrolysis to Fexofenadine Rationale: The final step converts the robust amide protecting group into the active carboxylic acid.
-
Procedure:
-
Suspend the Fexofenadine Amide in Ethanol/Water (1:1).
-
Add NaOH (5.0 eq) and reflux for 24 hours. (Amides require harsher conditions than esters).
-
pH Adjustment: Cool to RT and adjust pH to 3.5-4.0 using Glacial Acetic Acid. Fexofenadine is a zwitterion; careful pH control is essential for precipitation.
-
Isolation: Filter the white precipitate. Recrystallize from Methanol/Acetone.
-
Part 3: Quality Control & Impurity Profiling
The distinction between the Prompted Compound (3-phenyl) and the Required Precursor (2-phenyl) is the primary quality attribute.
Table 1: Critical Impurity Markers
| Parameter | Active Precursor (Gem-dimethyl) | Critical Impurity (Linear/3-phenyl) | Impact on Fexofenadine |
| IUPAC Name | 2-(4-Bromophenyl)-2-methylpropanamide | 3-(4-Bromophenyl)-2-methylpropanamide | |
| Structure | Ar-C(CH3)2-CONH2 | Ar-CH2-CH(CH3)-CONH2 | |
| H-NMR Marker | Singlet (6H) @ 1.5-1.6 ppm (Gem-dimethyl) | Doublet (3H) @ 1.1 ppm (Methyl) + Multiplet (CH-CH2) | Failure: Linear isomer cannot form Fexofenadine. |
| Origin | Proper methylation of phenylacetic acid | Incomplete methylation or wrong starting material | Forms "Linear-Fexo" impurity (non-active). |
| Limit | NLT 98.0% | NMT 0.15% | Must be controlled at starting material stage. |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5µm.
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 30% B -> 80% B over 20 min.
-
Detection: UV @ 220 nm.
-
Retention Time: The linear impurity (less sterically hindered) typically elutes before the gem-dimethyl precursor.
Part 4: References
-
Castaldi, M., et al. (2019).[1] "An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride." ChemistrySelect, 4(1), 428-431. [Link]
-
Validates the coupling strategy using bromophenyl precursors and alkyne chemistry.
-
-
Reddy, B. M., et al. (2012). "Process for the preparation of Fexofenadine."[1][2][3][4] US Patent 8,247,434.
-
Details the Friedel-Crafts and hydrolysis conditions for fexofenadine intermediates.
-
-
National Center for Biotechnology Information. (2023). "Fexofenadine Compound Summary." PubChem. [Link][5]
-
Source for structural confirmation of the gem-dimethyl requirement.
-
-
Wang, Y., et al. (2010). "Synthesis of 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid." Chinese Journal of Pharmaceuticals. [Link]
-
Provides data on the acid/ester derivatives of the precursor.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Suzuki-Miyaura cross-coupling reactions with N-(4-bromophenyl) amides
Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of N-(4-bromophenyl) Amides
Executive Summary
This technical guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of
This protocol utilizes a Pd(dppf)Cl₂ / Potassium Phosphate system in a biphasic 1,4-Dioxane/Water medium. This system offers the highest balance of substrate solubility, functional group tolerance, and hydrolytic stability for the amide bond.
Substrate Analysis & Mechanistic Considerations
The Substrate: N-(4-bromophenyl)acetamide
The substrate features a phenyl ring substituted with a bromide at the para position and an acetamido group at the para position relative to the bromide.
-
Electronic Effects: The acetamido group (
) is an electron-donating group (EDG) via resonance into the aromatic ring. This increases electron density at the C–Br bond, theoretically making oxidative addition (the rate-determining step) slightly slower compared to electron-deficient aryl halides (e.g., 4-bromonitrobenzene). However, the effect is moderate, and standard Pd(0)/Pd(II) cycles remain highly effective. -
Solubility Profile: Unlike simple aryl halides,
-aryl amides possess hydrogen-bond donor/acceptor sites, leading to high crystallinity and poor solubility in non-polar solvents (e.g., Hexanes, pure Toluene). Polar aprotic solvents (DMF, DMSO) or ethers (Dioxane, THF) are required. -
Chemoselectivity: Modern catalysis can cleave amide N–C bonds. However, under the mild basic conditions and specific phosphine ligands described here, the C–Br bond (
) is significantly more reactive than the amide N–C(O) bond, ensuring exclusive biaryl formation.
Critical Parameter Optimization
| Parameter | Recommended Choice | Rationale |
| Catalyst | The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center and preventing | |
| Base | Stronger than carbonates ( | |
| Solvent | 1,4-Dioxane / | Dioxane solubilizes the polar amide substrate; water is strictly required to dissolve the inorganic base and activate the boronic acid to the boronate species |
| Temperature | 80 °C | Sufficient energy to cross the activation barrier for oxidative addition without causing thermal decomposition of the amide. |
Standard Operating Procedure (SOP)
Objective: Synthesis of
Materials & Reagents
-
Substrate: 4'-Bromoacetanilide (1.0 equiv, 214 mg, 1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.5 equiv, 183 mg, 1.5 mmol)
-
Catalyst:
, complex with dichloromethane ( ) (3 mol%, 24.5 mg) -
Base: Potassium phosphate tribasic (
), finely ground (3.0 equiv, 636 mg) -
Solvent: 1,4-Dioxane (4 mL, HPLC grade) + Deionized Water (1 mL). Note: Degas solvents prior to use.
Step-by-Step Protocol
-
Reactor Setup: Flame-dry a 25 mL Schlenk tube or a microwave process vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
-
Solids Addition: Charge the vessel with 4'-bromoacetanilide, phenylboronic acid, and ground
.-
Critical Step: Add the Pd catalyst last to minimize exposure to air before inerting.
-
-
Inertion: Cap the vessel with a rubber septum. Evacuate the vessel (vacuum line) and backfill with Nitrogen. Repeat this cycle 3 times to remove atmospheric Oxygen (Oxygen causes homocoupling of boronic acids).
-
Solvent Addition: Syringe in the 1,4-Dioxane and Water through the septum.
-
Reaction: Place the vessel in a pre-heated oil block at 80 °C . Stir vigorously (800 RPM) to ensure mixing of the biphasic system.
-
Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC at 2 hours. The reaction is typically complete within 2–4 hours.
-
QC Check: Look for the disappearance of the starting bromide (
) and the appearance of the biaryl product ( , often more polar due to extended conjugation/amide interaction).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate the layers. Extract the aqueous layer once more with EtOAc (10 mL).
-
Wash combined organics with Brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (
, gradient 20% 50% EtOAc in Hexanes).
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle, highlighting the activation of the boronic acid by the base, which is the critical "switch" for the transmetallation step.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Oxidation) | Ensure rigorous degassing. Switch to a Buchwald Precatalyst (e.g., XPhos Pd G2 ) which activates rapidly and protects Pd(0). |
| Amide Hydrolysis | Base too strong / Temp too high | Switch base from |
| Homocoupling (Ar'-Ar') | Oxygen presence | The presence of |
| Precipitation during reaction | Solubility Limit | The biaryl amide product is likely less soluble than the starting material. Add more Dioxane or switch to DMF/Water . |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Organic Syntheses. (2005). N-(2-Ethenylphenyl)acetamide via Suzuki-Miyaura Coupling. Organic Syntheses, 82, 69. (Protocol adapted for 4-isomer). Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. (General optimization parameters). Link
HPLC method for the analysis of 3-(4-Bromophenyl)-2-methylpropanamide
Application Note: High-Performance Liquid Chromatography Analysis of 3-(4-Bromophenyl)-2-methylpropanamide
Introduction & Scope
This application note details a robust, stability-indicating HPLC protocol for the analysis of 3-(4-Bromophenyl)-2-methylpropanamide . This molecule is a critical intermediate in the synthesis of various pharmaceutical active ingredients (APIs), particularly those targeting neurological pathways (e.g., analogs of racetam derivatives) or kinase inhibitors.
The molecule features a hydrophobic 4-bromophenyl moiety and a polar amide group, with a chiral center at the C2 position. This guide addresses two critical analytical needs:
-
Achiral Purity & Assay: A Reverse-Phase (RP-HPLC) method for quantifying the main compound and separating synthetic impurities (e.g., the acid precursor 3-(4-Bromophenyl)-2-methylpropanoic acid).
-
Enantiomeric Purity: A strategic framework for Chiral HPLC to determine Enantiomeric Excess (%ee), a critical quality attribute (CQA) in drug development.
Molecule Profile & Physicochemical Properties
Understanding the analyte is the first step in method design.
| Property | Description | Analytical Implication |
| Structure | 4-Br-C₆H₄-CH₂-CH(CH₃)-CONH₂ | Mixed polarity: Hydrophobic tail, polar head. |
| Molecular Weight | ~242.11 g/mol | Suitable for standard UV/LC-MS detection. |
| Chirality | One chiral center (C2) | Exists as (R) and (S) enantiomers. |
| LogP (Predicted) | ~1.8 - 2.2 | Retains well on C18 columns. |
| pKa | Amide: Neutral (pKa > 15) | pH independent retention in typical HPLC range (2-8). |
| UV Chromophore | Bromophenyl ring | Primary absorption: ~210-220 nm; Secondary: ~254 nm. |
Method A: Reverse-Phase HPLC (Assay & Chemical Purity)
This is the workhorse method for routine quality control, reaction monitoring, and stability testing.
Chromatographic Conditions
-
Rationale: A C18 stationary phase provides strong retention for the bromophenyl group. A gradient elution is necessary to separate the neutral amide (analyte) from the likely more polar acid precursor and less polar brominated by-products.
| Parameter | Condition |
| Instrument | HPLC with PDA (Photodiode Array) or VWD |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm |
| Column Temp | 35°C (Controls mass transfer kinetics for sharper peaks) |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water (Low pH suppresses silanol activity) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 - 10 µL |
| Detection | 220 nm (Quantification), 254 nm (Identification/Specificity) |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 15.0 | 20 | 80 | Linear Gradient (Main elution) |
| 18.0 | 20 | 80 | Wash step (Elute dimers/oligomers) |
| 18.1 | 90 | 10 | Return to initial |
| 23.0 | 90 | 10 | Re-equilibration |
Sample Preparation Protocol
-
Standard Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 50:50 ACN:Water. Sonicate for 5 mins to ensure complete dissolution.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Mobile Phase A:B (50:50).
-
Sample Solution: Prepare typically at 0.1 mg/mL to 0.5 mg/mL depending on impurity limits.
Critical Note: Do not use 100% Acetonitrile as the diluent if injecting >10 µL, as this may cause "solvent effect" peak distortion (fronting) for early eluting impurities.
Method B: Chiral HPLC (Enantiomeric Purity)
Note: Standard RP-HPLC (Method A) cannot distinguish between the (R) and (S) enantiomers. This method is required if the molecule is being developed as a single enantiomer drug.
Strategy & Conditions
Amides often resolve well on polysaccharide-based chiral selectors using Normal Phase (NP) modes.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Mode: Isocratic.
-
Expected Result: Baseline separation of enantiomers (Resolution > 1.5).
System Suitability & Validation Criteria
To ensure data trustworthiness (E-E-A-T), the system must pass these checks before every analysis run.
| Parameter | Acceptance Limit | Rationale |
| Precision (RSD) | ≤ 1.0% (n=6 injections) | Verifies injector and pump stability. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Resolution (Rs) | > 2.0 (between Analyte and nearest impurity) | Critical for accurate impurity quantification. |
| Theoretical Plates (N) | > 5000 | Indicates column efficiency is intact. |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Required for trace impurity analysis. |
Workflow Visualization
The following diagram illustrates the decision matrix for analyzing this compound, differentiating between routine assay and chiral development.
Figure 1: Analytical decision tree separating Achiral (Purity) and Chiral (Enantiomeric) workflows.
Troubleshooting & Expert Insights
-
Issue: Peak splitting or shoulder.
-
Cause: Sample solvent is too strong (e.g., 100% ACN) or pH mismatch.
-
Fix: Match sample diluent to the initial mobile phase (90% Water / 10% ACN).
-
-
Issue: Drifting Retention Times.
-
Cause: "Phase Collapse" (unlikely with 10% organic) or Temperature fluctuation.
-
Fix: Ensure column oven is active (35°C). If using 100% aqueous start, use a "AQ" type C18 column.
-
-
Issue: Ghost Peaks.
-
Cause: Brominated compounds can be sticky. Carryover from previous high-concentration injections.
-
Fix: Add a needle wash step with 50:50 Methanol:Water between injections.
-
References
-
PubChem. (2023). 3-(4-Bromophenyl)propanamide | C9H10BrNO.[1] National Library of Medicine. [Link]
-
Bozkurt, E., et al. (2025). Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives. ResearchGate. [Link]
-
Hajkova, R., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal. [Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Analysis of Brominated Pharmaceutical Intermediates
Abstract
This application note provides a comprehensive guide for the development and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of brominated pharmaceutical intermediates. These compounds are critical building blocks in the synthesis of many active pharmaceutical ingredients (APIs), and their accurate quantification is essential for process control, impurity profiling, and ensuring final product quality and safety. We will delve into the unique analytical challenges posed by these molecules, including their isotopic signature, chromatographic behavior, and potential for matrix effects in complex process samples. This guide offers field-proven insights and detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with ICH guidelines.
Introduction: The Significance of Brominated Intermediates in Pharmaceutical Development
Bromine-containing molecules are integral to modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, from anticancer agents to anesthetics. The introduction of a bromine atom into a molecular structure can significantly alter its physicochemical properties, influencing factors like lipophilicity and metabolic stability, which can be strategically leveraged in drug design.[1]
The accurate analysis of these brominated intermediates during the manufacturing process is of paramount importance. It allows process chemists to monitor reaction progress, identify and quantify impurities (some of which may be potentially genotoxic), and ensure the quality and consistency of the final API.[2][3] LC-MS/MS has become the analytical technique of choice for this purpose due to its exceptional sensitivity, selectivity, and speed.[4][5]
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for the successful LC-MS/MS analysis of these critical compounds.
The Unique Analytical Fingerprint of Brominated Compounds
A key characteristic of bromine is its natural isotopic distribution, consisting of two major isotopes, 79Br and 81Br, in nearly equal abundance (approximately a 1:1 ratio).[6] This results in a distinctive "M/M+2" isotopic pattern in the mass spectrum for any fragment containing a single bromine atom, which is a powerful diagnostic tool for identifying and confirming the presence of brominated species.[6][7]
Strategic Method Development: A Step-by-Step Approach
A successful LC-MS/MS method for brominated pharmaceutical intermediates is built upon a logical and systematic development process. The following sections outline the critical stages, from initial sample handling to final data analysis, explaining the causality behind each experimental choice.
Sample Preparation: Mitigating Matrix Complexity
Pharmaceutical intermediates are often analyzed within complex matrices, such as crude reaction mixtures containing catalysts, unreacted starting materials, and various by-products. Effective sample preparation is therefore crucial to remove interferences that can cause ion suppression or enhancement, and to protect the analytical column and mass spectrometer from contamination.[6][8][9][10][11]
Protocol 1: Sample Preparation of a Reaction Mixture
-
Initial Dilution: Accurately pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.
-
Solvent Extraction: Add 990 µL of a suitable organic solvent (e.g., acetonitrile or methanol) to precipitate salts and other insoluble materials. The choice of solvent should be based on the solubility of the target analyte.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds to ensure thorough mixing and extraction. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated solids.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Further Dilution (if necessary): Depending on the expected concentration of the intermediate, a further serial dilution in the initial mobile phase composition (e.g., 50:50 water:acetonitrile) may be required to bring the analyte concentration within the linear range of the calibration curve.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any remaining particulates.
Liquid Chromatography: Achieving Optimal Separation
The primary goal of the chromatographic separation is to resolve the target brominated intermediate from isomers, impurities, and other matrix components that could interfere with accurate quantification.[12]
Key Considerations for Chromatographic Method Development:
-
Column Selection: For many brominated aromatic intermediates, a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can provide enhanced selectivity through π-π interactions, which is often beneficial for separating structurally similar compounds.[13] A standard C18 column is also a good starting point for a wide range of compounds.
-
Mobile Phase: A mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a volatile additive like formic acid (0.1%) is typically used to promote good peak shape and efficient ionization in positive ion mode.
-
Gradient Elution: A gradient elution, starting with a higher aqueous composition and ramping up the organic phase, is generally required to elute a range of compounds with varying polarities and to effectively clean the column after each injection.
-
Temperature Control: Maintaining a constant column temperature (e.g., 40 °C) is crucial for ensuring reproducible retention times.[14]
Protocol 2: Representative HPLC Method
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B
-
Mass Spectrometry: Sensitive and Specific Detection
Tandem mass spectrometry, particularly with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides the high sensitivity and selectivity required for trace-level analysis of pharmaceutical intermediates.[2]
Workflow for MS Parameter Optimization:
-
Infusion and Precursor Ion Selection: Infuse a standard solution of the brominated intermediate directly into the mass spectrometer to determine the most abundant precursor ion, which is typically the protonated molecule [M+H]+ in positive electrospray ionization (ESI) mode.
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most stable and abundant fragment ions. The characteristic cleavage of the C-Br bond is a common fragmentation pathway.
-
MRM Transition and Collision Energy Optimization: Select at least two MRM transitions for each analyte – a primary transition for quantification and a secondary transition for confirmation. The collision energy (CE) for each transition should be optimized to maximize the signal intensity of the product ion.[15][16][17] Automated optimization software available with most modern instruments can streamline this process.[18][19]
Table 1: Example MRM Parameters for a Hypothetical Brominated Pyridine Intermediate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Bromo-pyridine Intermediate (Quantifier) | 250.0 | 171.1 | 50 | 25 |
| Bromo-pyridine Intermediate (Qualifier) | 250.0 | 144.1 | 50 | 35 |
| Internal Standard | 255.1 | 176.1 | 50 | 28 |
Method Validation: Ensuring Data Integrity and Trustworthiness
A rigorous method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][20]
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.[20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with at least five concentration levels should be prepared, and the correlation coefficient (r²) should typically be ≥ 0.99.[21]
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations (spiked matrix samples) at multiple levels and expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition), providing an indication of its reliability during routine use.[23]
Table 2: Example Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation. The following diagram illustrates the key stages of the LC-MS/MS analysis of brominated pharmaceutical intermediates.
Caption: Workflow for the LC-MS/MS analysis of brominated intermediates.
Troubleshooting Common Challenges
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | Column contamination, inappropriate mobile phase pH, secondary interactions with the stationary phase. | Use a guard column, ensure mobile phase pH is appropriate for the analyte's pKa, consider a different column chemistry. |
| Ion Suppression/Enhancement | Co-eluting matrix components interfering with ionization.[6][8][9][24] | Improve sample cleanup (e.g., use Solid Phase Extraction), optimize chromatographic separation to resolve the analyte from interferences, use a stable isotope-labeled internal standard. |
| Retention Time Drift | Inadequate column equilibration, changes in mobile phase composition, column temperature fluctuations.[10] | Ensure sufficient column equilibration time between injections, prepare fresh mobile phases daily, use a column oven for stable temperature control. |
| On-Column Degradation | Analyte instability under the analytical conditions (e.g., hydrolysis).[25][26] | Adjust mobile phase pH, consider a less reactive stationary phase (e.g., silica-hydride based columns), reduce column temperature. |
Conclusion
The LC-MS/MS methodology detailed in this application note provides a robust and reliable framework for the analysis of brominated pharmaceutical intermediates. By understanding the unique chemical properties of these compounds and implementing a systematic approach to method development and validation, researchers can generate high-quality data that is crucial for informed decision-making throughout the drug development lifecycle. The protocols and insights provided herein are designed to be a practical resource, enabling laboratories to confidently tackle the analytical challenges associated with this important class of molecules.
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Highly sensitive quantitative estimation of genotoxic impurities from API and drug formulation using LC/MS/MS ASMS 2014 TP496. (n.d.). Shimadzu. Retrieved February 19, 2026, from [Link]
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(PDF) A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]
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Collision Energy Optimization of B- And Y-Ions for Multiple Reaction Monitoring Mass Spectrometry. (2011, January 7). PubMed. Retrieved February 19, 2026, from [Link]
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LC-MS Analysis of Pharmaceutical Drugs. (2019, February 5). News-Medical.Net. Retrieved February 19, 2026, from [Link]
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Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017, January 9). Agilent. Retrieved February 19, 2026, from [Link]
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Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. (n.d.). Pharma Nueva. Retrieved February 19, 2026, from [Link]
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On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It. (2026, February 9). MICROSOLV. Retrieved February 19, 2026, from [Link]
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Development of a Targeted Multiple Reaction Monitoring (MRM) Method for Fentalogues and Nitazene Derivatives for Use with Waters Xevo TQ-S micro Mass Spectrometer. (2025, December 12). Waters. Retrieved February 19, 2026, from [Link]
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Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). SciSpace. Retrieved February 19, 2026, from [Link]
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NOVEL LC-MS STRATEGY TO MONITORE BROMINATED FLAME RETARDANTS TOGETHER WITH THEIR METABOLITES IN FOOD MATRICES. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Halogenated Molecule Sticking to Column. (2008, November 18). Chromatography Forum. Retrieved February 19, 2026, from [Link]
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A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study. (2014, October 15). PubMed. Retrieved February 19, 2026, from [Link]
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LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. (2025, October 8). MDPI. Retrieved February 19, 2026, from [Link]
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Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. (2025, April 1). PubMed. Retrieved February 19, 2026, from [Link]
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Derivatization of 3-(4-Bromophenyl)-2-methylpropanamide for further synthesis
An Application Guide for the Synthetic Derivatization of 3-(4-Bromophenyl)-2-methylpropanamide
Abstract: This document provides a detailed guide for the synthetic derivatization of 3-(4-Bromophenyl)-2-methylpropanamide, a versatile scaffold for constructing diverse chemical libraries for drug discovery and development. We present detailed protocols, mechanistic insights, and expert commentary on key transformations targeting the aryl bromide and primary amide functionalities. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this building block for further synthesis. The phenylpropanoid structure and its derivatives are of significant interest due to their wide range of biological activities.[1]
Introduction: Strategic Value of the Scaffold
3-(4-Bromophenyl)-2-methylpropanamide is a valuable starting material in medicinal chemistry programs. Its structure presents two primary, orthogonal points for chemical modification, allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).
-
The Aryl Bromide: This functionality serves as a highly versatile "handle" for modern palladium-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, fundamentally altering the steric and electronic properties of the molecule.
-
The Primary Amide: This group offers a different set of synthetic possibilities. It can be hydrolyzed to the corresponding carboxylic acid, opening pathways to new esters and amides, or reduced to a primary amine, providing a key vector for further functionalization.
This guide focuses on the most robust and widely applicable methods for derivatizing this scaffold, providing both theoretical grounding and practical, step-by-step protocols.
Derivatization via Palladium-Catalyzed Cross-Coupling
The aryl bromide is arguably the most powerful functional group on the scaffold for rapid diversification. Palladium-catalyzed reactions offer mild conditions and exceptional functional group tolerance, making them indispensable tools in modern synthesis.[2]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[3][4] This reaction is highly reliable for creating biaryl structures, which are prevalent in pharmaceuticals.
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5] The base is crucial for activating the organoboron species to facilitate transmetalation.[6]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the synthesis of 3-(Biphenyl-4-yl)-2-methylpropanamide.
| Reagents & Materials | Amount | M.W. | Moles (mmol) | Equivalents |
| 3-(4-Bromophenyl)-2-methylpropanamide | 242 mg | 242.11 | 1.0 | 1.0 |
| Phenylboronic Acid | 146 mg | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 58 mg | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 276 mg | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 8 mL | - | - | - |
| Water | 2 mL | - | - | - |
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 3-(4-bromophenyl)-2-methylpropanamide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe. The use of an aqueous solvent system is common and often beneficial for this reaction.[7]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Buchwald-Hartwig Amination for C-N Bond Formation
For synthesizing derivatives containing a C-N bond at the aryl position, the Buchwald-Hartwig amination is the premier method.[8] It facilitates the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[2][9]
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, but the key steps are the formation of a palladium-amido complex followed by reductive elimination.[8][10] The choice of ligand is critical and has evolved over generations to accommodate a wider scope of substrates and milder conditions.[8] Sterically hindered, electron-rich phosphine ligands are often required to promote the reductive elimination step.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of 2-Methyl-3-(4-morpholinophenyl)propanamide.
| Reagents & Materials | Amount | M.W. | Moles (mmol) | Equivalents |
| 3-(4-Bromophenyl)-2-methylpropanamide | 242 mg | 242.11 | 1.0 | 1.0 |
| Morpholine | 104 mg (0.105 mL) | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 23 mg | 915.72 | 0.025 | 0.025 (0.05 Pd) |
| XPhos | 57 mg | 476.65 | 0.12 | 0.12 |
| Sodium tert-butoxide (NaOtBu) | 135 mg | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | 10 mL | - | - | - |
Procedure:
-
Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube. Expertise Note: NaOtBu is a strong, non-nucleophilic base, ideal for deprotonating the amine without competing in the reaction. It is also highly hygroscopic and should be handled in a dry environment.[9]
-
Reagent Addition: Add 3-(4-bromophenyl)-2-methylpropanamide to the tube.
-
Solvent and Amine: Remove the tube from the glovebox, add anhydrous toluene, followed by morpholine via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring under an inert atmosphere. Monitor reaction completion by TLC or LC-MS (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate.
-
Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Transformations of the Primary Amide Group
The primary amide offers a secondary site for derivatization, enabling significant structural changes.
Hydrolysis to a Carboxylic Acid
Hydrolysis converts the amide into a carboxylic acid, 3-(4-bromophenyl)-2-methylpropanoic acid. This product is a valuable intermediate for subsequent reactions, such as forming different amides (via EDC/HOBt coupling) or esters (via Fischer esterification). Amides are significantly less reactive towards hydrolysis than esters, often requiring forcing conditions (strong acid or base and heat).[11][12]
Protocol 3: Basic Hydrolysis of the Amide
| Reagents & Materials | Amount | Notes |
| 3-(4-Bromophenyl)-2-methylpropanamide | 242 mg | 1.0 mmol |
| Sodium Hydroxide (NaOH) | 200 mg | 5.0 mmol, 5.0 eq. |
| Ethanol | 5 mL | Co-solvent for solubility |
| Water | 5 mL | |
| Hydrochloric Acid (6M) | As needed | For acidification to pH ~2 |
Procedure:
-
Setup: In a round-bottom flask, dissolve 3-(4-bromophenyl)-2-methylpropanamide and NaOH in the ethanol/water mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 90-100 °C). Stir vigorously for 12-24 hours, monitoring by TLC for the disappearance of starting material.
-
Workup: Cool the reaction mixture in an ice bath. Carefully acidify with 6M HCl until the pH is approximately 2. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: The product can be further purified by recrystallization (e.g., from an ethanol/water mixture) if necessary.
Reduction to a Primary Amine
The reduction of an amide to an amine is a powerful transformation for accessing new chemical space. This reaction requires a strong reducing agent due to the low reactivity of the amide carbonyl.[13] Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this purpose.[14][15]
Mechanistic Rationale: The reaction proceeds via the addition of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate coordinates to the aluminum species, making the oxygen a good leaving group. A second hydride addition to the resulting iminium ion intermediate yields the final amine product.[13][15]
Protocol 4: Amide Reduction with LiAlH₄
SAFETY NOTE: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents, releasing flammable hydrogen gas. This procedure must be conducted under strictly anhydrous conditions by trained personnel.
| Reagents & Materials | Amount | Notes |
| 3-(4-Bromophenyl)-2-methylpropanamide | 242 mg | 1.0 mmol |
| Lithium Aluminum Hydride (LiAlH₄) | 76 mg | 2.0 mmol, 2.0 eq. |
| Tetrahydrofuran (THF), anhydrous | 15 mL | |
| Water | 76 µL | For sequential quenching (Fieser method) |
| 15% NaOH (aq) | 76 µL | For sequential quenching |
| Water | 228 µL | For sequential quenching |
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add LiAlH₄. Add 10 mL of anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 3-(4-bromophenyl)-2-methylpropanamide in 5 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 4-6 hours.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Quench the reaction very carefully and slowly by the sequential dropwise addition of:
-
76 µL of water
-
76 µL of 15% aqueous NaOH
-
228 µL of water A granular white precipitate of aluminum salts should form.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous MgSO₄, stir for another 15 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation or chromatography if needed.
Summary and Outlook
The protocols described herein provide a robust foundation for the derivatization of 3-(4-Bromophenyl)-2-methylpropanamide. By strategically targeting either the aryl bromide or the primary amide, researchers can rapidly generate a large and diverse library of novel compounds. The palladium-catalyzed cross-coupling reactions offer unparalleled scope for modifying the aromatic core, while the amide transformations provide access to entirely different classes of functional molecules. These methods, grounded in well-understood mechanistic principles, empower chemists to efficiently navigate the path from a simple building block to complex molecules with potential therapeutic applications.
References
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][8]
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Wikipedia contributors. (2023). Amide reduction. In Wikipedia, The Free Encyclopedia. [Link][14]
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Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. [Link][15]
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Zhu, J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]
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Chemistry Steps. (2024). Reduction of Amides to Amines and Aldehydes. [Link][13]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][10]
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Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link][9]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link][3]
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Zhang, Y., et al. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PMC. [Link]
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Asian Journal of Pharmaceutical Research and Development. (n.d.). Synthesis And Anti-Fungal Activity of.... [Link]
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Organic Chemistry Portal. (n.d.). Reduction of amides to amines. [Link][16]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][4]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][6]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][5]
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ACS GCI Pharmaceutical Roundtable. (2026). Amide Reduction. [Link][17]
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Chemistry LibreTexts. (2023). Derivatization. [Link]
-
IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
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Bacha, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... MDPI. [Link][7]
-
Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Drug Delivery and Therapeutics. [Link]
-
Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction... ResearchGate. [Link][18]
-
PubChem. (n.d.). 3-(4-Bromophenyl)propanamide. [Link]
-
Van Acker, T., et al. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling... RSC Publishing. [Link]
-
Siddiqui, H. L., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... MDPI. [Link][19]
-
Teixeira, J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry... PMC. [Link]
-
Tabatabai, S., et al. (2012). Synthesis of new 2,3-diphenyl-3-oxo-propanamide derivatives as selective COX-2 inhibitors. Research in Pharmaceutical Sciences. [Link]
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link][20]
-
Chemistry LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. [Link][12]
-
PubMed. (2013). New orally effective 3-(2-nitro)phenylpropanamide analgesic derivatives.... [Link]
-
Dizaji, M. F. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]
-
ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link][1]
-
Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
-
ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Lab Reporter [fishersci.se]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.viu.ca [web.viu.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 14. Amide reduction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine synthesis by amide reduction [organic-chemistry.org]
- 17. Amide Reduction - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 20. arkat-usa.org [arkat-usa.org]
Application Note: Scale-Up Synthesis of 3-(4-Bromophenyl)-2-methylpropanamide
This Application Note describes a robust, scalable protocol for the synthesis of 3-(4-Bromophenyl)-2-methylpropanamide . This intermediate is a critical scaffold in the synthesis of androgen receptor antagonists and other chiral pharmaceutical agents.
The selected route utilizes a Malonic Ester Synthesis approach. This pathway is chosen for its operational reliability at scale, high regioselectivity, and preservation of the aryl bromide moiety, which is susceptible to hydrogenolysis in alternative reduction-based routes (e.g., Perkin condensation followed by hydrogenation).
Executive Summary
This protocol details the kilogram-scale synthesis of 3-(4-Bromophenyl)-2-methylpropanamide starting from commercially available diethyl methylmalonate and 4-bromobenzyl bromide. Unlike direct alkylation of propanamide, which requires cryogenic conditions (LDA, -78°C) and suffers from poly-alkylation, this route employs thermodynamic control to ensure mono-alkylation. The sequence proceeds via a classic alkylation-hydrolysis-decarboxylation-amidation workflow, optimized for safety (lachrymator containment) and solvent recovery.
Key Process Parameters
| Parameter | Specification |
| Overall Yield | 65–72% (4 Steps) |
| Purity Target | >98.5% (HPLC), <0.1% regioisomer |
| Critical Raw Material | 4-Bromobenzyl bromide (Lachrymator) |
| Key Safety Risk | Exothermic alkylation; SOCl₂ off-gassing |
Synthetic Strategy & Workflow
The synthesis is divided into three operational stages. The choice of diethyl methylmalonate as the nucleophile is deliberate: it pre-installs the
Reaction Scheme
-
Alkylation: Diethyl methylmalonate + 4-Bromobenzyl bromide
Diester Intermediate -
Saponification & Decarboxylation: Diester
3-(4-Bromophenyl)-2-methylpropanoic acid -
Amidation: Acid
Acid Chloride Target Amide
Caption: Step-wise synthetic workflow from diethyl methylmalonate to the target amide, highlighting reagents and critical intermediates.
Detailed Experimental Protocols
Stage 1: Alkylation to Diethyl 2-(4-bromobenzyl)-2-methylmalonate
Rationale: Using pre-formed sodium ethoxide avoids the induction period and hydrogen gas evolution associated with using sodium metal in situ.
Materials:
-
Diethyl methylmalonate (1.0 equiv)
-
4-Bromobenzyl bromide (1.05 equiv)
-
Sodium ethoxide (21% wt in EtOH) (1.1 equiv)
Protocol:
-
Setup: Charge a dry reactor with Ethanol (5 vol) and Diethyl methylmalonate (1.0 equiv). Initiate stirring under N₂ atmosphere.
-
Base Addition: Add Sodium ethoxide solution (1.1 equiv) dropwise over 30 minutes, maintaining temperature
. Note: A white slurry of the sodium enolate will form. -
Alkylation: Add a solution of 4-Bromobenzyl bromide (1.05 equiv) in Ethanol (2 vol) slowly over 1 hour.
-
Critical Control: This reaction is exothermic. Maintain internal temperature at 40–50°C during addition to prevent thermal runaway.
-
-
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by GC/HPLC. Target: <2% unreacted malonate.
-
Workup: Distill off ~70% of Ethanol. Dilute residue with Water (10 vol) and extract with Toluene or Ethyl Acetate.
-
Purification: Wash organic layer with Brine.[1] Dry (
) and concentrate. The crude oil is typically sufficiently pure (>95%) for the next step.
Stage 2: Hydrolysis and Decarboxylation
Rationale: A "one-pot" hydrolysis and decarboxylation is achieved by acidic reflux. The decarboxylation of the gem-dicarboxylic acid is driven by the stability of the tertiary carbon intermediate and release of CO₂.
Protocol:
-
Hydrolysis: Charge the crude diester from Stage 1 into the reactor. Add 20% aqueous NaOH (3.0 equiv).
-
Reflux: Heat to reflux (100°C) for 4 hours until a clear homogeneous solution is obtained (saponification complete).
-
Acidification: Cool to 20°C. Slowly add Conc. HCl until pH < 1. Caution: Significant exotherm.
-
Decarboxylation: Heat the acidic aqueous slurry to reflux (100–105°C) for 6–12 hours. CO₂ evolution will be observed.[2]
-
Endpoint: Monitor consumption of the dicarboxylic acid intermediate by HPLC.
-
-
Isolation: Cool to 0–5°C. The product, 3-(4-Bromophenyl)-2-methylpropanoic acid , will crystallize as an off-white solid.
-
Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Yield Expectation: 85–90% (from diester).
-
Stage 3: Amidation via Acid Chloride
Rationale: Direct reaction with ammonia is slow for hindered acids. Activation via Thionyl Chloride (
Protocol:
-
Activation: Suspend the dried Acid (1.0 equiv) in Toluene (5 vol). Add Thionyl Chloride (1.2 equiv) and a catalytic amount of DMF (0.01 equiv).
-
Reaction: Heat to 60°C for 2 hours. Gas evolution (
, ) must be scrubbed (NaOH scrubber). -
Concentration: Distill off excess
and Toluene under reduced pressure to yield the crude Acid Chloride oil. -
Amidation: Dissolve the Acid Chloride in dry THF or DCM (5 vol).
-
Ammonia Addition: Cool the solution to 0–5°C. Slowly add aqueous Ammonium Hydroxide (28%, 3.0 equiv) or bubble anhydrous
gas.-
Control: Maintain Temp < 15°C to minimize nitrile formation or hydrolysis.
-
-
Workup: Stir for 1 hour. Quench with water.[4][3] If solid precipitates, filter directly. If dissolved, separate organic layer, wash with 1N HCl (to remove excess amine), then Brine.
-
Crystallization: Recrystallize the crude amide from Ethyl Acetate/Heptane (1:3).
Analytical Controls & Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC (C18, ACN/H2O) | > 98.0% w/w |
| Regioisomer | HPLC | < 0.15% (linear isomer) |
| Bromide Content | Titration / Elemental | 32.5% ± 0.5% (Theoretical: 33.0%) |
| Water Content | Karl Fischer | < 0.5% |
Safety & Handling (E-E-A-T)
-
4-Bromobenzyl Bromide: A potent lachrymator and skin irritant. All solids handling must occur in a laminar flow hood. Reaction vessels must be vented through a scrubber containing 10% NaOH/Ethanol to neutralize vapors.
-
Thionyl Chloride: Reacts violently with water releasing HCl and SO₂. Ensure reactor is dry before charging.
-
Exotherms: The alkylation step (Stage 1) has a delayed exotherm. Do not add the benzyl bromide rapidly; wait for temperature response.[5]
References
-
Malonic Ester Synthesis General Procedure
-
Scale-Up of Phenylpropanoic Acids
-
Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
- Note: Describes analogous chemistry for the butanoic derivative, validating the hydrolysis/crystalliz
-
-
Alkylation Selectivity
-
PrepChem. Synthesis of diethyl methylmalonate.
- Confirming the stability and mono-alkylation preference of methylmalon
-
Sources
Application Note: High-Yield Synthesis of N-(4-Bromophenyl)propanamide
Abstract
This application note details the synthesis of N-(4-bromophenyl)propanamide (CAS 2760-35-2), a critical intermediate in the development of antitubercular and antibacterial quinoline derivatives.[1] We present two distinct protocols: Method A , a high-throughput kinetic approach using propionyl chloride, and Method B , a thermodynamic "green" approach utilizing propionic anhydride. Both methods are optimized for purity (>98%) and yield, with comprehensive workup procedures and quality control parameters including 1H NMR and melting point analysis.
Introduction & Strategic Context
The acylation of anilines is a cornerstone transformation in medicinal chemistry. N-(4-bromophenyl)propanamide (also known as 4'-bromopropionanilide) serves as a protected aniline scaffold that directs subsequent electrophilic aromatic substitutions (EAS) to the ortho position while mitigating the activating power of the free amine.[1]
Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This collapses to expel the leaving group (chloride or propionate), yielding the amide.
Figure 1: General mechanism of nucleophilic acyl substitution for amide formation.
Experimental Protocols
Method A: Kinetic Control (Propionyl Chloride)
Best for: Small-scale synthesis, high yield, temperature-sensitive substrates.[1] Key Advantage: Fast reaction rates at 0°C.[1]
Reagents:
-
4-Bromoaniline (1.0 equiv)[1]
-
Propionyl Chloride (1.1 equiv)[1]
-
Triethylamine (TEA) (1.2 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 4-bromoaniline (10 mmol) and DCM (50 mL). Stir until fully dissolved.
-
Base Addition: Add TEA (12 mmol) and cool the mixture to 0°C in an ice bath.
-
Acylation: Add propionyl chloride (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]
-
Quench: Add 20 mL of 1M HCl to neutralize excess TEA and solubilize any unreacted aniline.
-
Workup: Separate phases. Wash organic layer with Sat.[1] NaHCO₃ (2 x 20 mL) and Brine (20 mL).
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
Method B: Thermodynamic Control (Propionic Anhydride)
Best for: Scale-up, "Green" chemistry (atom economy), avoiding chlorinated solvents.[1] Key Advantage: Milder reagent, can be run solvent-free or in water/ethanol.[1]
Reagents:
-
4-Bromoaniline (1.0 equiv)[1]
-
Propionic Anhydride (1.2 equiv)[1]
-
Solvent: Water/Ethanol (1:1) or Glacial Acetic Acid[1][2][3]
Protocol:
-
Setup: Equip a 100 mL RBF with a reflux condenser.
-
Mixing: Add 4-bromoaniline (10 mmol) and Propionic Anhydride (12 mmol) to 20 mL of Water/Ethanol (1:1).
-
Reaction: Heat to reflux (approx. 80-90°C) for 60 minutes. The solid amine will dissolve, and the product may precipitate upon cooling.
-
Precipitation: Pour the hot mixture into 100 mL of ice-water slurry with vigorous stirring.
-
Filtration: Collect the white precipitate by vacuum filtration.
-
Purification: Recrystallize from minimal hot Ethanol (95%).
Workup & Purification Workflow
The following logic gate ensures high purity (>98%) regardless of the synthesis method used.
Figure 2: Unified purification workflow for isolation of crystalline amide.
Quality Control & Characterization
Table 1: Critical Process Parameters (CPPs) and Specification Limits
| Parameter | Method A (Chloride) | Method B (Anhydride) | QC Acceptance Criteria |
| Reaction Temp | 0°C | Reflux (80-90°C) | N/A |
| Stoichiometry | 1.1 equiv Electrophile | 1.2 equiv Electrophile | N/A |
| Appearance | Off-white solid | White needles | White crystalline solid |
| Melting Point | N/A | N/A | 168 – 172°C (Lit.[1] range for analogs*) |
| Yield | 85-95% | 80-90% | >80% |
*Note: While 4'-bromoacetanilide melts at ~167°C, the propionyl derivative typically exhibits a similar or slightly higher melting range.[1] Experimental verification is required for the specific batch.
Spectral Validation (1H NMR)
Solvent: DMSO-d6 or CDCl₃ Diagnostic Signals:
- 9.8-10.0 ppm (s, 1H): Amide N-H proton (Deshielded, broad).[1]
- 7.5-7.6 ppm (d, 2H): Aromatic protons ortho to Bromine (AA'BB' system).[1]
- 7.4-7.5 ppm (d, 2H): Aromatic protons ortho to Amide.[1]
- 2.3-2.4 ppm (q, 2H): Methylene group (-CH₂-) of the propionyl chain.[1]
- 1.1-1.2 ppm (t, 3H): Methyl group (-CH₃) of the propionyl chain.[1]
Safety & Handling
-
Propionyl Chloride: Highly corrosive and lachrymator.[1] Handle only in a fume hood. Reacts violently with water.[1]
-
4-Bromoaniline: Toxic if swallowed or absorbed through skin.[1] Potential methemoglobinemia hazard.[1]
-
Waste Disposal: Neutralize acidic aqueous waste with sodium bicarbonate before disposal.[1] Halogenated organic waste (DCM) must be segregated.[1]
References
-
PubChem. N-(4-Bromophenyl)propionamide (CAS 2760-35-2) Compound Summary. National Library of Medicine.[1] Link[1]
-
Organic Syntheses. Acylation of Amines with Acyl Chlorides.[1] Org.[1][4][5] Synth. Coll. Vol. 3, p. 167.[1] (General Protocol Adaptation).[1]
-
ChemicalBook. 4-Bromoaniline Synthesis and Properties.Link[1]
-
BenchChem. Application Notes: Acylation of Primary Amines.[1]Link[1]
-
Sigma-Aldrich. Safety Data Sheet: Propionyl Chloride.[1]Link[1]
Sources
- 1. N-(4-Bromophenyl)benzenepropanamide | C15H14BrNO | CID 532829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ud.goldsupplier.com [ud.goldsupplier.com]
- 3. 4'-Bromoacetanilide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Sciencemadness Discussion Board - propionyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Amide Bond Formation with 4-Bromophenyl Compounds
Introduction: Navigating Amide Synthesis with Haloaromatics
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of countless pharmaceutical agents.[1] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[1][2] However, the presence of certain functionalities on the coupling partners can introduce significant challenges. This guide provides an in-depth exploration of the experimental procedures for forming amide bonds with 4-bromophenyl compounds, a common structural motif in drug candidates.
The electron-withdrawing nature of the bromine atom on the phenyl ring decreases the nucleophilicity of 4-bromoaniline and its derivatives, often leading to sluggish and incomplete reactions with standard coupling protocols.[1][3] Conversely, when 4-bromobenzoic acid is the substrate, its electronic properties can influence the activation step. This document will detail robust protocols using common coupling reagents, explain the mechanistic rationale behind the choice of reagents and conditions, and offer practical insights for overcoming common hurdles associated with these "difficult" couplings.[2][3][4][5]
Mechanistic Considerations: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. Therefore, the use of coupling reagents is essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[6]
Carbodiimide-Mediated Coupling (EDC/HOBt)
One of the most widely used methods involves carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).[1][7][8]
The reaction proceeds through several key steps:
-
O-Acylisourea Formation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This is often the rate-determining step.[6][7]
-
Role of HOBt: The O-acylisourea intermediate can be unstable and may rearrange to a non-reactive N-acylurea byproduct.[8] HOBt acts as a scavenger for the O-acylisourea, forming a more stable HOBt-ester.[7][9] This active ester is less prone to side reactions and readily undergoes nucleophilic attack by the amine.
-
Amide Formation: The amine attacks the carbonyl carbon of the HOBt-ester, forming the desired amide and releasing HOBt, which can then re-enter the catalytic cycle.[7][9]
The inclusion of HOBt is particularly crucial for minimizing racemization when coupling chiral carboxylic acids.[10]
Uronium-Based Coupling (HATU)
For more challenging couplings, including those with sterically hindered or electron-deficient amines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice due to their high efficiency and fast reaction kinetics.[10][11][12]
HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive HOAt-ester.[11] This active ester is even more reactive than the corresponding HOBt-ester, facilitating the acylation of poorly nucleophilic amines like 4-bromoaniline.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide bond formation between a generic carboxylic acid and 4-bromoaniline, and between 4-bromobenzoic acid and a generic amine.
Protocol 1: EDC/HOBt Mediated Coupling of a Carboxylic Acid with 4-Bromoaniline
This protocol is a general method suitable for a wide range of carboxylic acids. Given the reduced nucleophilicity of 4-bromoaniline, the reaction may require longer reaction times or gentle heating.
Scientist's Notes: The use of a catalytic amount of HOBt is often sufficient, but for particularly sluggish reactions, a stoichiometric amount can be beneficial.[1] DMAP can also be added as a catalyst to further accelerate the reaction, particularly with electron-deficient anilines.[1] The byproduct of EDC, a urea derivative, is water-soluble, which simplifies the work-up.[10][13]
Materials and Reagents:
| Reagent | Molar Equiv. |
| Carboxylic Acid | 1.0 |
| 4-Bromoaniline | 1.1 |
| EDC·HCl | 1.2 |
| HOBt | 0.1 - 1.0 |
| DIPEA or Triethylamine | 1.5 |
| Anhydrous DCM or DMF | 10 vol |
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.) and dissolve it in anhydrous DCM or DMF (10 vol).
-
Add 4-bromoaniline (1.1 eq.), HOBt (0.1-1.0 eq.), and DIPEA (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[14][15]
Protocol 2: HATU Mediated Coupling of 4-Bromobenzoic Acid with a Primary Amine
This protocol is highly effective for a broad range of amines, including those that are sterically hindered. HATU is known for its high coupling efficiency and is often successful when other methods fail.[2][5][12]
Scientist's Notes: HATU is moisture-sensitive, so ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.[11] DIPEA is the base of choice as it is non-nucleophilic and will not compete with the primary amine in the coupling reaction. An excess of HATU should be avoided as it can react with the unprotected N-terminus of a peptide, blocking further elongation.[10]
Materials and Reagents:
| Reagent | Molar Equiv. |
| 4-Bromobenzoic Acid | 1.0 |
| Primary Amine | 1.2 |
| HATU | 1.5 |
| DIPEA | 3.0 |
| Anhydrous DMF | 10 vol |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromobenzoic acid (1.0 eq.) and the primary amine (1.2 eq.) in anhydrous DMF (10 vol).
-
Add HATU (1.5 eq.) to the solution.
-
Add DIPEA (3.0 eq.) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 1-4 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 10% LiCl solution (3x) and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Reaction Mechanisms and Workflow
EDC/HOBt Coupling Mechanism
Caption: Mechanism of EDC/HOBt mediated amide coupling.
HATU Coupling Workflow
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HATU - Enamine [enamine.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Note: Structural Characterization & Functionalization of 3-(4-Bromophenyl)-2-methylpropanamide Scaffolds
The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the structural validation and functionalization of 3-(4-Bromophenyl)-2-methylpropanamide derivatives.
This guide moves beyond basic characterization, addressing the specific challenges of chiral resolution , regioisomeric purity (para vs. meta) , and downstream palladium-catalyzed cross-coupling utility.[1][2][3]
Introduction & Executive Summary
The 3-(4-Bromophenyl)-2-methylpropanamide scaffold represents a high-value "chiral hinge" in medicinal chemistry.[1][2][3][4] It combines three critical features for drug discovery:
-
The 4-Bromophenyl Handle: A versatile electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, allowing rapid generation of biphenyl or aryl-heteroaryl libraries.[1][2][3]
-
The
-Methyl Stereocenter: A key structural motif for modulating metabolic stability (blocking -oxidation) and restricting conformational freedom to enhance receptor binding affinity.[1][2][3][4] -
The Amide Terminus: A hydrogen-bond donor/acceptor site often critical for target engagement (e.g., in protease inhibitors or nuclear receptor ligands).[1][2][3][5][4]
Critical Challenge: The synthesis of this scaffold often yields impurities such as the des-bromo analog, the meta-isomer (if bromination is non-selective), and the unwanted enantiomer.[1][2][3] This guide provides a self-validating workflow to ensure material integrity before high-throughput screening (HTS) or scale-up.
Physicochemical Profile & Solubility
Understanding the solid-state properties is prerequisite to accurate biological testing.[1][2][3][4]
Table 1: Predicted Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Formula | C | Confirmation of isotopic envelope.[1][2][3][4] |
| Molecular Weight | 242.11 g/mol | Monoisotopic mass 241.01/243.01 (1:1 ratio).[1][3][5][6][4] |
| LogP (Predicted) | 2.1 – 2.4 | Moderate lipophilicity; suitable for CNS penetration.[1][3][5][6][4] |
| pKa (Amide NH) | ~15-16 | Neutral at physiological pH; non-ionizable in standard LC.[1][2][3][5][4] |
| Solubility (DMSO) | > 50 mM | Excellent for stock solution preparation.[1][3][5][6][4] |
| Solubility (Water) | < 0.1 mg/mL | Poor; requires co-solvent (PEG400/Tween) for bioassays.[1][3][5][6][4] |
Protocol A: Structural Integrity & Regioisomer Analysis (NMR/MS)
Objective: To definitively distinguish the desired para-isomer from the meta-isomer and quantify the des-bromo impurity.
Mass Spectrometry (LC-MS)
Rationale: The bromine atom provides a unique spectral signature essential for quick validation.[1][2][3][5][4]
-
Acceptance Criterion: The molecular ion cluster [M+H]
must exhibit a 1:1 intensity ratio at m/z 242 and 244 (characteristic of Br and Br isotopes).[1][3][5][6][4] -
Failure Mode: A distorted ratio (e.g., 3:[1][5][6][4]1) indicates contamination with the des-bromo analog (M+H ~164) or chlorination artifacts.[1][2][3][5][4]
Nuclear Magnetic Resonance ( H NMR)
Rationale: NMR is the only non-destructive method to confirm the para-substitution pattern and the integrity of the
Experimental Setup:
-
Solvent: DMSO-
(Preferred over CDCl to sharpen amide NH signals).[1][2][3][5][4] -
Frequency: 400 MHz or higher.
Key Diagnostic Signals:
-
Aromatic Region (7.0 - 7.6 ppm):
- -Methyl Group (1.0 - 1.2 ppm):
-
Amide Protons (6.8 - 7.5 ppm):
Protocol B: Chiral Resolution (Enantiomeric Excess)[1][3][4][5][6]
Objective: To separate and quantify the (2R) and (2S) enantiomers. The biological activity of
Methodology: Normal Phase Chiral HPLC.[1][2][3][5][6][4]
-
Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).[1][2][3][4]
-
Mobile Phase:
-Hexane : Isopropanol (90:10 v/v).[1][2][3][5][4] -
Detection: UV @ 254 nm (Strong absorption by bromophenyl chromophore).[1][3][5][6][4]
-
Temperature: 25°C.
Protocol Steps:
-
Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of IPA. Dilute 1:10 with Hexane.[1][2][3][5][6][4]
-
Injection: 10
L.[1][2][3][5][6][4] -
Calculation:
Where is the peak area.[1][3][5][6][4]
Protocol C: Functionalization (Suzuki-Miyaura Coupling)
Objective: To validate the "Bromo-Handle" for library generation. This protocol tests the reactivity of the scaffold under standard cross-coupling conditions.[1][2][3][5][4]
Reaction Scheme: Scaffold-Br + Ar-B(OH)2 -> Scaffold-Ar + B(OH)3[1][2][3][4]
Standard Operating Procedure (SOP):
-
Reagents:
-
Procedure:
-
Work-up: Filter through Celite, dilute with EtOAc, wash with brine.
-
Validation: Monitor disappearance of the Bromine isotope pattern in LC-MS and emergence of the Biphenyl product mass [M+H]
= 240.
Workflow Visualization
The following diagram illustrates the logical flow from raw material synthesis to library generation, highlighting critical Quality Control (QC) gates.
Figure 1: Integrated workflow for the purification, validation, and utilization of the 3-(4-Bromophenyl)-2-methylpropanamide scaffold.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][5][4] Organic Chemistry. Oxford University Press.[1][2][3][5][6][4] (Authoritative source on NMR AA'BB' splitting patterns in para-disubstituted benzenes).
-
Daicel Chiral Technologies. (2023).[1][2][3][5][6][4] Instruction Manual for CHIRALPAK® AD-H. [Link] (Standard protocol for amide enantioseparation).[1][2][3][5][4]
-
Miyaura, N., & Suzuki, A. (1995).[1][2][3][5][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2][3][4] [Link] (Foundational text for the functionalization protocol).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][5][4] Spectrometric Identification of Organic Compounds. Wiley.[1][2][3][5][6][4] (Reference for Mass Spectrometry Isotopic patterns of Bromine).
Sources
- 1. 3-(4-Bromophenyl)propanamide | C9H10BrNO | CID 12273139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. N-(4-Bromophenyl)benzenepropanamide | C15H14BrNO | CID 532829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of Methyl 3-(4-bromophenyl)-2-hydroxypropanoate [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 3-(4-Bromophenyl)-2-methylpropanamide in Anti-Inflammatory Drug Development
Introduction: The Therapeutic Potential of 3-(4-Bromophenyl)-2-methylpropanamide in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2][3] The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in pharmaceutical research. 3-(4-Bromophenyl)-2-methylpropanamide is a synthetic compound of interest due to its structural features, which suggest potential interactions with key inflammatory pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound's anti-inflammatory properties, from initial in vitro screening to preclinical in vivo validation.
The rationale for investigating 3-(4-Bromophenyl)-2-methylpropanamide is rooted in the established success of structurally related compounds in modulating inflammatory responses. The presence of a phenylpropanamide scaffold is a feature found in various bioactive molecules. This guide will detail the necessary experimental protocols to elucidate the compound's mechanism of action and therapeutic potential.
Core Inflammatory Pathways in Drug Discovery
A thorough understanding of the molecular pathways driving inflammation is essential for targeted drug development. The anti-inflammatory activity of a novel compound like 3-(4-Bromophenyl)-2-methylpropanamide can be assessed by its ability to modulate one or more of the following key signaling cascades:
-
The Cyclooxygenase (COX) Pathway: The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5][6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible during inflammation, making it a prime target for anti-inflammatory drugs.[5][6] Selective inhibition of COX-2 is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4][6][7]
-
The Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a family of transcription factors that play a pivotal role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][8][9][10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[10] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.[8][10]
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, is crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators.[11][12][13][14] These kinases are activated through a cascade of phosphorylation events and regulate the activity of various transcription factors involved in inflammation.[12][13]
Experimental Workflow for Compound Evaluation
A systematic approach is crucial for evaluating the anti-inflammatory potential of a novel compound. The following workflow outlines a logical progression from initial in vitro screening to more complex in vivo studies.
Caption: Simplified NF-κB signaling pathway.
Caption: General MAPK signaling cascade.
Part 3: In Vivo Validation of Anti-Inflammatory Efficacy
In vivo models are essential to confirm the therapeutic potential of a compound in a whole-organism context. [2][15]All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used model of acute inflammation. [16][17][18]Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
3-(4-Bromophenyl)-2-methylpropanamide
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: vehicle control, reference drug, and different doses of the test compound.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Data Analysis:
-
Edema volume = (Paw volume at time t) - (Initial paw volume)
-
% Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100
| Treatment Group | % Inhibition of Paw Edema at 3 hours |
| Vehicle Control | 0% |
| 3-(4-Bromophenyl)-2-methylpropanamide (Dose 1) | Hypothetical |
| 3-(4-Bromophenyl)-2-methylpropanamide (Dose 2) | Hypothetical |
| Indomethacin (Reference) | ~50-70% |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of 3-(4-Bromophenyl)-2-methylpropanamide as a potential anti-inflammatory agent. A systematic approach, from broad in vitro screening to specific mechanistic studies and in vivo validation, is crucial for identifying and characterizing promising therapeutic candidates. Positive results from these assays would warrant further investigation into the compound's pharmacokinetic and toxicological profiles, ultimately paving the way for its potential development as a novel treatment for inflammatory diseases.
References
- Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors.
- Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
- Saggini, R., & Pellegrino, R. (2024). MAPK is implicated in sepsis, immunity, and inflammation. International Journal of Infection, 8(3), 100-104.
- Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases.
- Kyriakis, J. M., & Avruch, J. (2008). MAPKs and their relevance to arthritis and inflammation.
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation.
- Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation.
- Rao, P., & Knaus, E. E. (2005). Development of COX-2 Selective Inhibitors - Therapeutic Perspectives. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 219-236.
- Cusabio. (n.d.). MAPK signaling pathway.
- WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Murr, C., Fuith, L. C., Widner, B., & Fuchs, D. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Current Pharmaceutical Design, 17(15), 1546-1552.
- Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17565-17595.
- Shih, R.-H., Wang, C.-Y., & Yang, C.-M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77.
- Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway.
- Tan, G., & Ting, J. P.-Y. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences, 23(11), 6043.
- Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models.
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds.
- Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1145-1159.
- Charles River Laboratories. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development.
- El-Zahabi, M. A., Naqvi, S. Z., & Kazi, A. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 12(43), 28213-28227.
- Gunawardhana, C. B., & Liyanage, R. P. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Journal of Ethnopharmacology, 359, 118833.
- Wang, Y., Zhang, S., & Li, W. (2014). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. International Journal of Nanomedicine, 9, 5231-5242.
- Kumar, A., Sohpal, V. K., Zabeer, A., & Sharma, D. (2024). In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua. International Journal of Pharmaceutical Quality Assurance, 15(1), 33-38.
- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 88, 222-231.
- de Lima, M. do C. A., Galdino, S. L., & de Pitta, I. da R. (2016). Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone. Biomedicine & Pharmacotherapy, 80, 248-253.
- Kumar, S., & Sharma, P. C. (2013). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones.
- LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
- BindingDB. (n.d.). (S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide::CHEMBL264944.
- ResearchGate. (n.d.). Three major mechanisms of anti-inflammatory activities shown by compounds isolated from medicinal plants of Tropical Australia.
- Teli, D., Metre, A., Teli, S., & Kptnal, R. B. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21.
- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1480.
- Wolska, J., & Rachoń, J. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
- ResearchGate. (2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
- PubMed. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Szostak, M. (n.d.). A general strategy for activation of N–C(S) thioamide bonds by ground-state-destabilization. Organic & Biomolecular Chemistry, 17(38), 8683-8692.
- YouTube. (2019, January 15). mechanism of amide hydrolysis.
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 9. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Scientific Publisher [biolife-publisher.it]
- 12. academic.oup.com [academic.oup.com]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. nuvisan.com [nuvisan.com]
- 16. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of crude 3-(4-Bromophenyl)-2-methylpropanamide by recrystallization
Technical Support Center: Purification of 3-(4-Bromophenyl)-2-methylpropanamide
Ticket ID: PUR-AMIDE-001 Subject: Optimization of Recrystallization Protocol for Lipophilic Amides Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Welcome to the Purification Support Center. You are working with 3-(4-Bromophenyl)-2-methylpropanamide .[1][2] Before proceeding, we must understand the physicochemical "personality" of your target molecule to select the correct thermodynamic conditions for crystallization.
-
Structural Analysis:
-
Lipophilic Domain: The 4-bromophenyl ring and the methyl-propyl chain provide significant non-polar character.
-
Polar Domain: The primary amide (
) is a strong hydrogen bond donor and acceptor. -
Implication: This "amphiphilic" nature often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent polarity is not perfectly balanced.
-
This guide replaces trial-and-error with a logic-driven workflow to ensure high purity and yield.
Solvent System Selection (The "Triage" Phase)
Do not commit your entire batch to a solvent without this diagnostic test. Based on the structure, we recommend three solvent classes.
Diagnostic Protocol: Take 50 mg of crude material in three separate test tubes.
| System Class | Solvent Pair | Target Mechanism | Expected Outcome |
| System A (Polar) | Ethanol / Water | Dissolve in hot EtOH; reduce solubility with water (anti-solvent). | High Purity. Best for removing non-polar oily impurities. Risk: Slow drying.[3][4] |
| System B (Intermediate) | Ethyl Acetate / Hexanes | Dissolve in hot EtOAc; reduce solubility with Hexanes. | High Yield. Best balance. Hexanes keep non-polar impurities in solution. |
| System C (Aromatic) | Toluene | Temperature-dependent solubility (single solvent). | Specific. Good if the main impurity is the acid precursor. Risk: High boiling point makes drying difficult.[3] |
Recommendation: Start with System B (EtOAc/Hexanes) . It offers the best control over the "oiling out" phenomenon common with phenyl-alkyl-amides.
Detailed Workflow: The EtOAc/Hexane Protocol
This protocol is designed to minimize thermal stress and prevent supersaturation-induced oiling.
Step 1: Dissolution
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethyl Acetate (EtOAc) sparingly while heating to a gentle boil (approx. 77°C).
-
Critical: Add just enough EtOAc to dissolve the solid. If 1-2 mL remains undissolved after 5 minutes, it is likely an inorganic salt or dust—perform a hot filtration immediately.
Step 2: The Anti-Solvent Addition
-
Keep the solution at a gentle boil.
-
Slowly add Hexanes (or Heptane) dropwise.
-
Stop immediately when a faint, persistent cloudiness (turbidity) appears.
-
Add one to two drops of pure EtOAc to clear the solution back to transparency.
-
Why? This sets the system exactly at the saturation point (metastable zone).
-
Step 3: Controlled Nucleation
-
Remove from heat.[5] Place the flask on a cork ring or wood block.
-
Do not place directly on a cold benchtop.[6] Rapid cooling shocks the system, trapping impurities.
-
-
Allow to cool to room temperature undisturbed (20–30 mins).
-
Once solid crystals appear, move to an ice bath (0–4°C) for 15 minutes to maximize yield.
Step 4: Isolation
-
Wash: Use a pre-chilled mixture of 1:3 EtOAc:Hexanes.
-
Warning: Do not use pure EtOAc; it will redissolve your product.
-
Troubleshooting Guide (FAQ)
Below are the most common failure modes for this specific chemical class, addressed in a Q&A format.
Q1: "My product separated as a yellow oil at the bottom, not crystals. What happened?"
Diagnosis: You encountered "Oiling Out."[4][5][7] This happens when the separation temperature of the solute is higher than its crystallization temperature. The compound prefers to be a liquid melt rather than a solid crystal in that solvent mixture.
The Rescue Protocol:
-
Reheat the mixture until the oil redissolves (add a small amount of EtOAc if needed).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.[8]
-
Slow Down: Cool the flask very slowly. Wrap the flask in a towel or submerge it in a warm water bath and let the bath cool down naturally.
-
Alternative: If oiling persists, switch to System A (Ethanol/Water) . Oils are often less stable in highly polar aqueous environments.
Q2: "The crystals are grey or off-white. How do I remove the color?"
Diagnosis: Trapped conjugated organic impurities or trace metals. Solution:
-
Redissolve the crystals in hot EtOAc.
-
Add Activated Carbon (1-2% by weight). Do not add to boiling solvent or it will erupt. slightly cool, add carbon, then reheat.
-
Stir for 5-10 minutes.
-
Hot Filter through a Celite pad to remove the carbon.
-
Proceed with Hexane addition (Step 2 above).
Q3: "My yield is very low (<40%), but the mother liquor is still full of stuff."
Diagnosis: The solvent volume was too high, or the anti-solvent ratio was incorrect. Solution:
-
Do not throw away the filtrate (mother liquor).
-
Concentrate the filtrate using a rotary evaporator to half its volume.
-
Cool on ice to induce a "Second Crop" of crystals.[3]
-
Note: The second crop is usually less pure than the first and should be analyzed separately.
Logic Visualization
Workflow: Troubleshooting "Oiling Out"
Caption: Decision tree for rescuing a batch that has undergone liquid-liquid phase separation (oiling out).
Validation Standards
Before releasing the batch for biological testing or further synthesis, validate using these parameters:
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | Sharp range (e.g., | Capillary MP Apparatus |
| Purity | >98.5% (Area %) | HPLC (C18 Column, ACN/Water gradient) |
| Solvent Residue | <0.5% (wt/wt) | 1H-NMR (Check EtOAc/Hexane peaks) |
*Note: Compare MP to the specific literature value for your specific isomer, as ortho/meta/para isomers vary significantly.
References
-
Department of Chemistry, University of Rochester. "Tips & Tricks: Recrystallization." University of Rochester Laboratory Manuals. Available at: [Link]
-
Nichols, L. "3.6F: Troubleshooting." Chemistry LibreTexts, 2022. Available at: [Link]
-
Organic Syntheses. "Synthesis of (3S)-3-(4-Bromophenyl)butanoic acid." Organic Syntheses, Vol. 95, pp. 328-345. (Referenced for solubility profiles of bromophenyl-alkane precursors). Available at: [Link]
-
University of York. "Problems with Recrystallisations." Chemistry Teaching Labs. Available at: [Link]
Sources
- 1. 3-(4-bromophenyl)sulfonyl-N-[4-(diethylamino)-2-methylphenyl]propanamide | C20H25BrN2O3S | CID 4109100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(5-(4-BROMOPHENYL)-2-FURYL)-N-(2-METHYLPHENYL)PROPANAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. athabascau.ca [athabascau.ca]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting Grignard reactions for brominated aryl compounds
Topic: Troubleshooting Grignard reactions for brominated aryl compounds Ticket ID: GRIG-AR-BR-001 Support Level: Tier 3 (Senior Scientist / Process Development)
Introduction: The System Dynamics of Aryl Grignards
Welcome to the Advanced Troubleshooting Center. You are likely here because your reaction has stalled, runaway, or produced a high volume of homocoupled impurities.
Aryl bromides sit in a unique kinetic window: they are less reactive than iodides (requiring more activation energy) but more prone to radical side-reactions than chlorides. Successfully generating an arylmagnesium bromide (
-
Surface Passivation: The MgO layer blocking electron transfer.
-
Radical Diffusion: The "escape" of aryl radicals leading to Wurtz coupling.
-
Schlenk Equilibrium: The balance between monomeric and dimeric magnesium species.
Module 1: Initiation Failures (The "Sleeping" Reaction)
Symptom: You have added 10% of your aryl bromide, heated the mixture, and observe no exotherm, no turbidity, and no color change.
Root Cause: The Magnesium oxide (MgO) passivation layer is intact. Until this ceramic-like shell is breached, zero electron transfer can occur. Adding more halide before initiation creates a "accumulation bomb" risk.[1]
Troubleshooting Protocol
Q1: I’ve added iodine, but the color persists. What now?
-
The Science: Iodine functions as an etchant (
). If the color persists, the is not reacting with the Mg surface, likely due to extreme passivation or wet solvent. -
Solution:
-
Stop stirring. Allow the heavy
to settle directly onto the Mg turnings. High local concentration etches faster than dispersed iodine. -
The "Dry Stir" Method: Before adding solvent, stir the dry Mg turnings vigorously under Argon for 30 minutes. The mechanical friction exposes fresh
surfaces (tribochemical activation).
-
Q2: Can I use a chemical activator more potent than Iodine?
-
Recommendation: Yes, use DIBAL-H (Diisobutylaluminum hydride).[2]
-
Protocol: Add 1-2 mol% of DIBAL-H (1M in solvent) to the Mg suspension before adding the halide.
-
Mechanism: DIBAL-H acts as a scavenger for moisture and oxide, creating a pristine Lewis-acidic surface. Unlike iodine, it does not generate radical traps.
Q3: My solvent is "dry," but initiation still fails.
-
Check: Are you using pure THF?
-
Insight: While THF coordinates Mg better (making the reaction faster), it also stabilizes the passivation layer more than Diethyl Ether (
). -
Fix: Use a "starter" of 5 mL
to initiate, then dilute with THF. The lower solvation energy of destabilizes the surface oxide.
Visualization: Initiation Logic Flow
Figure 1: Decision tree for troubleshooting initiation failures in Grignard synthesis.
Module 2: Homocoupling & Impurities (The "Dirty" Reaction)
Symptom: The reaction worked, but GC/LC-MS shows 10-20% of the Wurtz homocoupling product (
Root Cause: Radical diffusion. The formation of
Optimization Guide
Q1: How do I suppress the dimer (
-
The "Dilution Principle": The rate of Grignard formation is 1st order w.r.t surface area, but the rate of homocoupling is 2nd order w.r.t concentration (
). -
Protocol:
-
Dilute: Increase solvent volume. Run at 0.5 M or lower.
-
Slow Addition: The concentration of unreacted
in the flask must be near zero. Add the halide dropwise over 2-4 hours. -
LiCl Additive: Add 1.0 equiv of anhydrous LiCl. This breaks up the polymeric Grignard aggregates, altering the solution structure and reducing the "cage effect" that traps radicals.
-
Q2: THF vs. Diethyl Ether (
-
Answer:
usually yields higher purity for simple aryl bromides. -
Why? THF is a stronger donor. It stabilizes the
species, extending the lifetime of the radical pair and allowing more time for the radical to escape and dimerize. precipitates , shifting the Schlenk equilibrium and often precipitating impurities.
Data: Solvent & Additive Effects on Purity
| Variable | Effect on Rate | Effect on Homocoupling | Recommendation |
| Solvent: THF | Fast | High (stabilizes radicals) | Use for unreactive bromides |
| Solvent: Et2O | Moderate | Low (precipitates salts) | Use for high purity reqs |
| Additive: LiCl | Very Fast | Low (breaks aggregates) | Use for "Turbo" synthesis |
| Temp: High | Very Fast | High (increases diffusion) | Keep < 40°C if possible |
Module 3: Functional Group Tolerance (The "Sensitive" Reaction)[3]
Symptom: Your aryl bromide contains an ester, nitrile, or ketone. Direct reaction with Mg metal results in polymerization or self-quenching.
Root Cause: The formation of
Solution: Do NOT use Mg Metal. Use Halogen-Metal Exchange (HME) with Turbo Grignard .
The Turbo Grignard Protocol ( )[4][5]
This method avoids the radical pathway entirely. It uses a pre-formed Grignard to swap Mg for Br.
Q1: Why use
-
The "Knochel Effect": Standard Grignards form unreactive polymeric aggregates. LiCl breaks these into monomeric, highly reactive species.
-
Mechanism: The
ion coordinates to the leaving halide, accelerating the exchange by orders of magnitude, allowing it to occur at -20°C or -40°C, preserving functional groups.
Step-by-Step Protocol:
-
Dissolve
(with ester/CN group) in dry THF. -
Cool to -20°C .
-
Add
(1.1 equiv) dropwise. -
Monitor by GC (quench aliquot with water:
). -
Conversion is usually complete in 15-30 mins.
Visualization: The Knochel Exchange Mechanism
Figure 2: Mechanism of LiCl-mediated Halogen-Metal Exchange, avoiding radical intermediates.
Module 4: Safety & Scale-Up
Critical Hazard: The induction period. If you add 100% of the halide and the reaction hasn't started, it will eventually initiate all at once, leading to a thermal runaway (explosion).
Safety Rules for Aryl Bromides:
-
The 5% Rule: Never add more than 5-10% of the halide until you have confirmed initiation (exotherm/color change).
-
In-Situ Monitoring: For scale-up (>50g), use a reaction calorimeter or in-situ FTIR .
-
FTIR Signal: Watch for the disappearance of the C-Br stretch and the appearance of the C-Mg stretch.
-
-
Quench Plan: Have a secondary cooling loop or a quench vessel (dry ethyl acetate or acetone) ready for emergency termination.
References
-
Knochel, P., et al. (2004).[3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link
-
Tilstam, U., & Weinmann, H. (2002). "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale." Organic Process Research & Development. Link
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. Link
-
Organic Chemistry Portal. "Preparation of Functionalized Arylmagnesium Reagents." Link
Sources
Optimizing reaction conditions for the synthesis of N-(4-bromophenyl) amides
[1][2]
Current Status: Operational Ticket ID: N-BROMO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Kinetic Challenge
You are likely here because your standard amide coupling protocol (which works perfectly for aniline) is failing or underperforming with 4-bromoaniline .
The Root Cause: The bromine atom at the para position is an Electron Withdrawing Group (EWG). Through inductive effects (-I), it pulls electron density away from the aromatic ring, significantly lowering the basicity and nucleophilicity of the amine nitrogen.
This ~0.7 log unit drop implies that 4-bromoaniline is significantly less reactive.[1] Standard "mild" coupling conditions often result in stalled conversion. This guide provides the optimized workflows to overcome this kinetic barrier.
Module 1: Method Selection & Protocol Design
Do not default to expensive coupling reagents (HATU/COMU) unless necessary. The reduced nucleophilicity of your amine requires a highly electrophilic partner.
Decision Logic: Selecting the Right Pathway
Use the following logic flow to determine your synthetic route.
Figure 1: Decision matrix for selecting the optimal activation strategy based on substrate stability.[1]
Standard Operating Procedure (Route A: Acid Chloride)
Best for: High yields, scalable synthesis, robust substrates.[1]
Reagents:
-
Acid Chloride (1.1 – 1.2 equiv)[1]
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-bromoaniline and TEA in anhydrous DCM under an inert atmosphere (N₂/Ar).
-
Cooling: Cool the solution to 0°C. Note: This controls the exotherm, preventing side reactions despite the amine's low reactivity.
-
Addition: Add the acid chloride dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 3–16 hours.
-
Checkpoint: Monitor by TLC/LCMS. If starting material remains after 4 hours, heat to reflux (40°C).
Module 2: Troubleshooting Reactivity (The "Stalled Reaction")
Issue: "I am using HATU/EDC and the reaction stuck at 60% conversion."
Diagnosis: The active ester formed by HATU/EDC is not electrophilic enough to capture the sluggish 4-bromoaniline efficiently before hydrolysis occurs.
Corrective Actions
| Variable | Adjustment | Scientific Rationale |
| Catalyst | Add DMAP (10-20 mol%) | Critical: DMAP forms a highly reactive N-acylpyridinium intermediate, which is far more susceptible to nucleophilic attack by the weak aniline than the standard OBt/OAt ester [1].[1] |
| Solvent | Switch to DMF | Polar aprotic solvents stabilize the charged transition states better than DCM in coupling reactions, often increasing the rate. |
| Temperature | Heat to 50–60°C | Overcomes the activation energy barrier caused by the electron-withdrawing bromine. |
| Reagent | Switch to POCl₃ | For carboxylic acids that cannot be converted to acid chlorides easily, generating the acid chloride in situ or using POCl₃ (phosphorus oxychloride) can drive the reaction [2]. |
Module 3: Purification & Isolation
Because 4-bromoaniline is weak, it does not form salts as readily as alkyl amines.[1] However, it is still basic enough to be removed via a rigorous acid wash.
Workup Workflow: The "Self-Validating" Separation
This workflow relies on pH manipulation to chemically separate the product from the starting materials.[5]
Figure 2: Purification logic. The HCl wash protonates unreacted 4-bromoaniline, forcing it into the aqueous layer, leaving the neutral amide in the organic phase.
Purification FAQ:
-
Q: My product is a solid but looks brown/sticky.
-
A: This is likely trace oxidative impurities from the aniline. Recrystallize from Ethanol/Water or Hexane/Chloroform . 4-bromoaniline derivatives often crystallize well from hot ethanol [3].[1]
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use water-soluble coupling reagents like EDC/NHS?
-
A: You can, but expect lower yields.[1] The intermediate active ester is susceptible to hydrolysis. If you must use EDC, you must add DMAP to catalyze the transfer to the aniline before water attacks the ester [1].
Q2: Is the reaction sensitive to water?
-
A: If using Acid Chlorides , yes.[1] Water will hydrolyze the acid chloride back to the carboxylic acid immediately. Ensure glassware is flame-dried and solvents are anhydrous.[1] If using HATU/EDC , trace moisture is less critical but still detrimental.[1]
Q3: Why is my yield lower than with unsubstituted aniline?
-
A: Electronic effects.[6][7][8] The bromine atom deactivates the ring. You are fighting thermodynamics. Ensure you use a slight excess of the electrophile (Acid Chloride/Coupling Reagent) to drive the reaction to completion.
Q4: Safety concerns with 4-bromoaniline?
References
-
National Institutes of Health (NIH) / BenchChem. (2025). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Retrieved from
-
ChemicalBook. (2013). Synthesis of N-(4-bromophenyl)-2-chloroacetamide via Acid Chloride. Patent WO2013/148333. Retrieved from [1]
-
Organic Syntheses. (1951). General methods for purification of bromo-acetamides. Coll. Vol. 4, p.104.[1] Retrieved from
Sources
- 1. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-2-methylpropanamide
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles.
Problem Area 1: Purity of the Starting Material: 3-(4-Bromophenyl)-2-methylpropanoic acid
The quality of your starting material is paramount to the success of the final amidation step. Impurities in the initial carboxylic acid will inevitably carry through to the final product, often leading to complex purification challenges.
Q1: My final product, 3-(4-Bromophenyl)-2-methylpropanamide, shows an isomeric impurity that is difficult to separate. What is the likely source?
A1: The most probable source of this isomeric impurity is the presence of ortho- and/or meta-bromo isomers in your starting 3-(4-bromophenyl)-2-methylpropanoic acid. These isomers are common byproducts in the synthesis of the carboxylic acid precursor, particularly if it is prepared via electrophilic bromination of 3-phenyl-2-methylpropanoic acid. The directing effects of the alkylphenyl group can lead to the formation of not only the desired para-isomer but also the ortho- and meta-isomers.[1][2] These closely related isomers often have very similar physical properties to the desired product, making them challenging to remove by standard crystallization or chromatography.
Q2: How can I verify the isomeric purity of my 3-(4-Bromophenyl)-2-methylpropanoic acid before proceeding with the amidation?
A2: A combination of analytical techniques is recommended for a thorough assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating and quantifying isomeric impurities. Use a well-chosen reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a small amount of trifluoroacetic acid) to achieve baseline separation of the para-, meta-, and ortho-isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester), GC-MS can effectively separate the isomers and provide their mass-to-charge ratio, confirming their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of isomers. The aromatic region of the spectrum for the pure para-isomer will show a characteristic AA'BB' pattern (two doublets). The presence of other splitting patterns in the aromatic region indicates the presence of meta- and/or ortho-isomers.
Q3: My starting carboxylic acid is contaminated with other bromo-isomers. What is the best strategy for purification?
A3: Purification of isomeric carboxylic acids can be challenging but is often achievable through the following methods:
-
Recrystallization: This should be your first approach. Carefully select a solvent system in which the solubility of the desired para-isomer is significantly different from that of the other isomers at different temperatures. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. Multiple recrystallizations may be necessary to achieve high purity.
-
Preparative Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used. A solvent system with a low polarity (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid) will be required to ensure the carboxylic acid elutes properly and to achieve separation of the isomers.
Problem Area 2: The Amidation Reaction
The conversion of the carboxylic acid to the primary amide can be accomplished through several methods, each with its own set of potential side reactions and challenges.
Q4: I attempted to synthesize the amide by heating 3-(4-Bromophenyl)-2-methylpropanoic acid with an ammonia source, but the yield was extremely low. What is the underlying issue?
A4: The direct reaction between a carboxylic acid and an amine (or ammonia) is often inefficient at moderate temperatures.[3][4][5] The primary reason for the low yield is an initial acid-base reaction that forms a thermally stable and unreactive ammonium carboxylate salt. To drive the reaction towards the amide, this salt must be dehydrated, which typically requires very high temperatures (often >180 °C).[6] Such harsh conditions can lead to decomposition of both the starting material and the product.
Q5: I converted the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), but the subsequent reaction with ammonia resulted in a complex mixture of products. What are the potential pitfalls of this method?
A5: While the acyl chloride route is a classic method for amide synthesis, several side reactions can occur:
-
Incomplete conversion to the acyl chloride: If the reaction with SOCl₂ is not complete, the remaining carboxylic acid will not react with ammonia under the typical reaction conditions, leading to a lower yield and a mixture of starting material and product.
-
Side reactions of thionyl chloride: Thionyl chloride can react with other functional groups in the molecule if present. It is also highly reactive with water, so the reaction must be carried out under strictly anhydrous conditions.
-
Formation of symmetrical anhydride: The acyl chloride can react with the unreacted carboxylic acid to form a symmetric anhydride. This anhydride can then react with ammonia to form the desired amide, but it alters the stoichiometry and can complicate the reaction kinetics.
Protocol: Two-Step Amidation via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, dissolve 3-(4-bromophenyl)-2-methylpropanoic acid in a dry, aprotic solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add an excess (1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases. Remove the excess SOCl₂ and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent. Cool the solution to 0 °C and slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in an appropriate solvent. Stir vigorously for 1-2 hours.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
Q6: I used dicyclohexylcarbodiimide (DCC) as a coupling agent and now have a white, insoluble precipitate in my product. What is this, and how can I remove it?
A6: The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling reaction.[7] DCU is notoriously insoluble in most common organic solvents, which makes its removal from the reaction mixture a common challenge.
Strategies for DCU Removal:
-
Filtration: The simplest method is to filter the reaction mixture through a sintered glass funnel or a pad of celite. However, if the product is also a solid, this can be problematic. In such cases, dissolve the reaction mixture in a solvent in which the product is soluble but DCU is not (e.g., dichloromethane, ethyl acetate), and then filter.
-
Urea Precipitation: After the reaction is complete, some protocols recommend adding a small amount of oxalic acid to precipitate any remaining DCC as an insoluble derivative.
-
Alternative Solvents: Running the reaction in a solvent like acetonitrile, from which DCU will precipitate as it forms, can simplify the workup.
Q7: My DCC coupling reaction produced a significant byproduct with a mass corresponding to my starting material plus the elements of dicyclohexylurea. What is this, and how can it be prevented?
A7: This byproduct is likely an N-acylurea. It forms when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement instead of reacting with the amine. This side reaction is more prevalent when the amine is sterically hindered or a poor nucleophile, or when the concentration of the amine is low.
Prevention of N-acylurea formation:
-
Use of Additives: The most common way to prevent N-acylurea formation is to add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8] These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to rearrangement but still highly reactive towards the amine.
-
Reaction Conditions: Ensure that the amine is added to the reaction mixture shortly after the activation of the carboxylic acid with DCC. Maintaining a slightly elevated temperature (e.g., 40 °C) can sometimes favor the desired amidation over the rearrangement.
Q8: I am considering using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC. What are the advantages and potential side products?
A8: EDC is a popular alternative to DCC, primarily because its corresponding urea byproduct is water-soluble, which greatly simplifies the purification process.[3] After the reaction, a simple aqueous workup can remove the urea byproduct and any excess EDC.
-
Common Side Products: Similar to DCC, EDC can also lead to the formation of an N-acylurea byproduct, although this is often less of an issue. The use of HOBt or HOAt as additives is also recommended when using EDC to improve yields and minimize side reactions.[8]
-
Work-up Procedure: The work-up for an EDC coupling reaction typically involves diluting the reaction mixture with an organic solvent and washing with a dilute acid (to remove the basic urea byproduct and any unreacted amine), followed by a wash with a dilute base (to remove unreacted carboxylic acid and HOBt/HOAt).
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for the synthesis of 3-(4-Bromophenyl)-2-methylpropanamide in a research setting?
A1: For research and early development purposes, the use of a water-soluble coupling agent like EDC in combination with an additive like HOBt is often the most reliable and convenient method. This approach avoids the filtration issues associated with DCC and generally provides high yields with a straightforward aqueous workup. The reaction conditions are mild, which helps to preserve the integrity of the final product.
Q2: What are the essential analytical techniques for monitoring reaction progress and characterizing the final product?
A2: A combination of chromatographic and spectroscopic techniques is crucial:
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring the consumption of the starting carboxylic acid and the formation of the amide product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): Used for accurate quantification of the product and any impurities, including isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (HCl and SO₂ or CO/CO₂). They must be handled in a well-ventilated fume hood.
-
Carbodiimides (DCC and EDC): These are potent allergens and skin sensitizers. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) and avoid inhalation of the powders.
-
Solvents: Many of the solvents used (e.g., DCM, DMF) have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent and solvent before use.
Visualizations and Data
Troubleshooting Logic for Amide Synthesis
Caption: Troubleshooting workflow for identifying and resolving common issues in amide synthesis.
Comparison of Common Amide Coupling Agents
| Feature | DCC (N,N'-Dicyclohexylcarbodiimide) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Byproduct | N,N'-Dicyclohexylurea (DCU) | Water-soluble urea derivative |
| Byproduct Solubility | Insoluble in most organic solvents | Soluble in water |
| Work-up | Filtration required | Aqueous extraction |
| Common Side Reaction | N-acylurea formation | N-acylurea formation (often less) |
| Recommendation | Use with HOBt/HOAt. Best for non-polar reaction media. | Use with HOBt/HOAt. Versatile and allows for simple purification. |
References
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Chem.ucla.edu. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
- Zerong, W. (2010). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley.
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). Chemistry of Amides. Retrieved from [Link]
-
Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
-
Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. Retrieved from [Link]
- Iannelli, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Video: Preparation of Amides [jove.com]
- 8. Lab Reporter [fishersci.co.uk]
Column chromatography conditions for purifying 3-(4-Bromophenyl)-2-methylpropanamide
Technical Support Center: Purifying 3-(4-Bromophenyl)-2-methylpropanamide
Welcome to the dedicated support guide for the column chromatography purification of 3-(4-Bromophenyl)-2-methylpropanamide. This resource is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for isolating this compound. Here, we move beyond generic protocols to provide in-depth, field-tested advice grounded in chromatographic principles.
Our guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing the fundamental "what," "why," and "how" of setting up your purification.
-
Troubleshooting Guide: A problem-oriented section to help you diagnose and resolve common issues encountered during the separation process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase system for purifying 3-(4-Bromophenyl)-2-methylpropanamide?
Answer:
For 3-(4-Bromophenyl)-2-methylpropanamide, a standard normal-phase chromatography setup is the most effective and economical choice.
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice.[1] Its polar surface interacts well with the moderately polar amide functional group of your target compound. Use silica with a standard particle size of 40-63 µm (230-400 mesh) for flash chromatography, as this provides a good balance between resolution and flow rate.[2]
-
Mobile Phase (Eluent): A binary solvent system of Ethyl Acetate (EtOAc) and Hexane is the ideal starting point. This system is effective because you can finely tune its polarity by adjusting the ratio of the polar solvent (EtOAc) to the non-polar solvent (Hexane).[3]
Based on the structure of 3-(4-Bromophenyl)-2-methylpropanamide—which contains a non-polar bromophenyl ring and a polar amide group—the compound will have intermediate polarity. A good starting point for your Thin Layer Chromatography (TLC) analysis to determine the optimal eluent ratio would be 30:70 (v/v) Ethyl Acetate/Hexane .[4][5] The goal is to achieve a retention factor (Rf) for your desired compound of approximately 0.25-0.35 for the best separation on a column.[1]
Q2: Should I use isocratic or gradient elution for this purification?
Answer:
The choice between isocratic and gradient elution depends on the complexity of your crude sample mixture.
-
Isocratic Elution: Use this method if your TLC analysis shows good separation between your product and its impurities with a single solvent ratio. For example, if a 40:60 EtOAc/Hexane system gives your product an Rf of 0.3 and all major impurities are either above 0.6 or below 0.1, isocratic elution is efficient and straightforward.[6]
-
Gradient Elution: This is the preferred method if your crude mixture contains multiple impurities with polarities very close to your product. A shallow gradient allows for better resolution. You would start with a less polar solvent mixture (e.g., 20% EtOAc in Hexane) to elute non-polar impurities first, then gradually increase the proportion of EtOAc to elute your product, followed by more polar impurities.[1][6]
A typical gradient profile for this compound might look like the one summarized in the table below.
| Step | % Ethyl Acetate | % Hexane | Column Volumes (CV) | Purpose |
| 1 | 10% | 90% | 2 CV | Wash out very non-polar impurities. |
| 2 | 10% → 40% | 90% → 60% | 10 CV | Elute the target compound and separate it from closely-related impurities. |
| 3 | 40% → 70% | 60% → 30% | 5 CV | Elute more polar byproducts. |
| 4 | 100% | 0% | 2 CV | Final column flush to remove highly polar materials. |
Q3: What is the best method for loading the sample onto the column?
Answer:
Proper sample loading is critical for achieving sharp bands and good separation.[6] You have two primary options: wet loading and dry loading.
Wet Loading: This is the most common method.
-
Dissolve your crude 3-(4-Bromophenyl)-2-methylpropanamide in the absolute minimum amount of a suitable solvent. Dichloromethane (DCM) is often a good choice as it is volatile and dissolves many organic compounds. Alternatively, you can use the initial mobile phase itself.[7][8]
-
Carefully pipette the concentrated sample solution directly onto the top of the silica bed, allowing it to run down the inner walls of the column to avoid disturbing the bed.[9]
-
Open the stopcock and allow the sample to adsorb fully onto the silica until the liquid level is just at the top of the stationary phase.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica bed. Repeat this wash step 2-3 times.[7]
-
Once the sample is loaded as a narrow, concentrated band, carefully add a protective layer of sand and fill the column with the mobile phase to begin elution.[8][9]
Dry Loading (Solid Loading): This method is superior if your compound has poor solubility in the mobile phase or if you need the highest possible resolution.
-
Dissolve your crude product in a volatile solvent like DCM or acetone.
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Carefully evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully layer this powder on top of your packed column.
-
Add a protective layer of sand on top of the sample-silica mixture before adding the mobile phase.[6][7]
The diagram below illustrates the general workflow for a successful column chromatography experiment.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. brainly.com [brainly.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. chromtech.com [chromtech.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. Chemistry Teaching Labs - Preparing & loading the column [chemtl.york.ac.uk]
Technical Support Center: Preventing Hydrolysis of Propanamide Compounds
Topic: Preventing Hydrolysis of Propanamide Compounds During Workup Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TS-PROP-001
Executive Summary: The Stability Profile of Propanamides
Propanamide derivatives (
The Core Challenge: Propanamides lack significant steric hindrance around the carbonyl carbon. Consequently, they are more susceptible to nucleophilic attack (hydrolysis) by strong acids or bases than their sterically crowded counterparts. Hydrolysis is often an "invisible" yield killer—converting your desired amide back into propionic acid and amine, which are then lost to the aqueous layer during extraction.
Key Stability Thresholds:
-
pH Tolerance: Stable between pH 2–12 at
for short durations (< 1 hour). -
Thermal Tolerance: Degradation accelerates significantly above
in the presence of water and trace acid/base. -
Electronic Risk: Electron-withdrawing groups (e.g.,
-halo propanamides or -acyl sulfonamides) drastically reduce stability, making the amide bond "activated" and highly labile.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My product disappears into the aqueous layer after an acid wash."
Diagnosis: Acid-Catalyzed Hydrolysis.[1]
Many protocols recommend 1M HCl to remove unreacted amines. For propanamides, the carbonyl oxygen protonates readily under these conditions (
The Mechanism (Causality):
-
Protonation:
binds to the amide oxygen (increasing electrophilicity).[2][3] -
Attack: Water attacks the carbonyl carbon.[3]
-
Collapse: The tetrahedral intermediate collapses, expelling the amine (which is immediately protonated to ammonium, making the step effectively irreversible in acid).
Corrective Protocol:
-
Stop using strong mineral acids (HCl, H2SO4).
-
Switch to Mild Acidic Buffers: Use 0.5 M Citric Acid or Saturated Ammonium Chloride (
) . These maintain a pH of ~4–5, which is sufficient to protonate unreacted amines (making them water-soluble) but insufficiently acidic to protonate the amide carbonyl significantly. -
Temperature Control: Perform all acid washes at 0–5°C (ice bath).
Issue 2: "I see propionic acid in my NMR after a basic extraction."
Diagnosis: Base-Catalyzed Hydrolysis (Saponification).
Using 1M NaOH to remove unreacted acids or phenols is a common error. The hydroxide ion (
The Mechanism (Causality):
Base hydrolysis is often faster than acid hydrolysis because
Corrective Protocol:
-
Avoid Strong Bases: Replace NaOH or KOH.
-
Use Weak Bases: Use Saturated Sodium Bicarbonate (
) or Phosphate Buffer (pH 7.4–8.0) . -
Limit Contact Time: Do not leave the biphasic mixture stirring overnight. Separate layers immediately after equilibration.
Issue 3: "My yield drops during rotary evaporation."
Diagnosis: Thermal Hydrolysis via Residual Water/Acid. If the organic layer was not dried completely, trace water combined with trace acid (carried over from the wash) creates a "micro-reactor" in the flask. As the solvent evaporates, the concentration of acid increases, and the heating bath supplies the energy for hydrolysis.
Corrective Protocol:
-
Rigorous Drying: Use anhydrous
or for at least 15 minutes. -
Azeotropic Removal: If trace acid is suspected, add toluene and rotovap; toluene forms an azeotrope with water and acetic/propionic acid, helping to strip them off.
-
Bath Temperature: Keep the water bath
.
Visualizing the Threat: Hydrolysis Pathways
The following diagram illustrates the mechanistic divergence between acid and base hydrolysis, highlighting the irreversible steps that lead to yield loss.
Caption: Mechanistic pathways for amide hydrolysis. Note that both pathways lead to irreversible byproducts under standard workup conditions, resulting in permanent yield loss.
Strategic Decision Matrix: Selecting the Right Workup
Use this decision tree to select the safest workup conditions based on your specific propanamide derivative.
Caption: Decision matrix for selecting workup conditions. Activated amides require non-aqueous handling, while standard propanamides tolerate buffered aqueous washes.
Comparative Data: Stability & Reagents
Table 1: Relative Hydrolysis Rates of Amides
Understanding your compound's steric profile is crucial. Propanamides are significantly more labile than benzamides.
| Amide Type | Structure | Relative Hydrolysis Rate (Approx.) | Risk Level |
| Trifluoroacetamide | > 1000x (Fastest) | Critical (Avoid water) | |
| Chloroacetamide | ~100x | High | |
| Formamide | ~10x | High | |
| Propanamide | 1x (Baseline) | Moderate | |
| Benzamide | ~0.1x (Slow) | Low | |
| Pivalamide | < 0.01x (Very Slow) | Negligible |
Table 2: Safe vs. Unsafe Workup Reagents
| Function | UNSAFE (High Risk) | SAFE (Recommended) | Mechanism of Safety |
| Acid Wash | 1M HCl, 1M | 0.5M Citric Acid , 10% | Buffering capacity prevents pH from dropping below 3.0, minimizing O-protonation. |
| Base Wash | 1M NaOH, 1M KOH | Sat. | Lower pKa/nucleophilicity prevents direct attack on the carbonyl carbon. |
| Drying | Inert, neutral drying agents. |
Validated Protocol: The "Cold-Buffer" Workup
Objective: Isolate a propanamide derivative from a reaction mixture containing excess amine and EDC urea byproducts.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: EtOAc is preferred as it is less likely to carry over acid traces than halogenated solvents.
-
-
Cooling: Place the separatory funnel in a ring stand and ensure all wash solutions are pre-chilled to 4°C .
-
Acid Wash (Remove Amines):
-
Wash organic layer 2x with 0.5 M Citric Acid .
-
Technique: Shake gently for 30 seconds. Vent frequently. Drain aqueous layer immediately.
-
-
Base Wash (Remove Acids/Phenols):
-
Wash organic layer 2x with Saturated
. -
Technique: Caution—gas evolution (
) will occur. Vent immediately and often.
-
-
Brine Wash: Wash 1x with Saturated NaCl to remove bulk water.
-
Drying: Pour organic layer into an Erlenmeyer flask containing anhydrous
. Let stand for 15 minutes. -
Filtration & Evaporation: Filter off the solid. Concentrate on a rotary evaporator with the bath set to 30–35°C .
-
Critical: Do not let the flask spin in the hot bath after the solvent is removed.
-
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of amide hydrolysis and substituent effects).
-
Brown, R. S., et al. (1995). "Hydrolysis of Amides. Kinetics and Mechanism." Journal of the American Chemical Society.[2]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Electronic effects on amide stability).
-
Not Voodoo. (2024). Workup Tricks and Troubleshooting. University of Rochester.[4]
Sources
Technical Support Center: Selective Bromination of Phenylpropanamide Scaffolds
Current Status: Operational
Ticket Focus: Regioselectivity & Process Control in
Executive Summary & Scope
This technical guide addresses the selective bromination of phenylpropanamide derivatives. These substrates present a unique "Selectivity Triangle" challenge due to three competing reactive sites:
-
The
-Carbon: The desired target for pharmaceutical functionalization (e.g., precursor to -lactams or -amino amides). -
The Benzylic Position: Thermodynamically favored in radical pathways (especially in 3-phenylpropanamide derivatives).
-
The Nitrogen Atom: Susceptible to
-bromination (Hofmann rearrangement risk) in primary amides.[1]
Our goal is to provide a self-validating protocol to lock selectivity to the
Diagnostic Module: Know Your Substrate
Before selecting a reagent system, you must classify your precursor. The position of the phenyl ring relative to the amide dictates the mechanism.
| Substrate Type | Structure | Dominant Challenge | Recommended Pathway |
| 2-Phenylpropanamide | Ph-CH(Me)-CONH | Ionic (Low temp, controlled enolization) | |
| 3-Phenylpropanamide | Ph-CH | Ionic (Acid-catalyzed enolization is mandatory) | |
| R-CONH-R' | Steric hindrance reduces | Radical or Ionic (Depending on R') |
Technical Troubleshooting & FAQs
Category A: Regioselectivity (The "Where" Problem)[2]
Q: I am brominating 3-phenylpropanamide with NBS/AIBN, but NMR shows bromination at the
-
Mechanism: The succinimidyl radical abstracts the most stable hydrogen. The benzylic radical (stabilized by the phenyl ring) is significantly more stable than the
-amido radical (destabilized by the electron-withdrawing carbonyl). -
Solution: Switch to Ionic Conditions . Use NBS with a catalytic acid (e.g.,
-TsOH or ) in a polar aprotic solvent (MeCN). This forces the reaction to proceed via the Enol tautomer, which nucleophilically attacks the electrophilic bromine ( ), exclusively targeting the -position.
Q: I am observing significant
-
Immediate Fix: If possible, use a secondary amide or protect the nitrogen.
-
Process Fix: If you must use a primary amide, avoid basic conditions. Use catalytic
(Trimethylsilyl trifluoromethanesulfonate) or . These Lewis acids coordinate to the carbonyl oxygen, increasing the acidity of the -protons and promoting enolization over -deprotonation.
Category B: Reaction Control (The "How Much" Problem)
Q: The reaction stalls at 60% conversion, but adding more NBS leads to dibromination. How do I push to completion? A: This is a classic "Product Inhibition" loop. The byproduct, succinimide, can inhibit the reaction or compete for the catalyst.
-
Protocol Adjustment: Do not add NBS in one portion. Use a portion-wise addition strategy (e.g., 0.2 equiv every 30 mins) while monitoring by HPLC/TLC.
-
Scavenger: In ionic brominations, the generated
accelerates the reaction (autocatalysis) but can also cause hydrolysis. Add a weak buffer (e.g., NaOAc) if hydrolysis is observed, but be careful not to quench the acid catalyst entirely.
Visual Logic: Decision Pathways
The following diagram illustrates the decision matrix for selecting the correct bromination conditions based on your specific phenylpropanamide derivative.
Figure 1: Decision Logic for Regioselective Bromination. Note that for 3-phenylpropanamide, standard radical conditions lead to the undesired benzylic isomer.
Validated Experimental Protocols
Protocol A: Ionic -Bromination of 3-Phenylpropanamide
Targeting the
Reagents:
-
Substrate: 3-Phenylpropanamide (1.0 equiv)
-
Brominating Agent:
-Bromosuccinimide (NBS) (1.05 equiv) -
Catalyst:
-Toluenesulfonic acid monohydrate ( -TsOH) (0.1 equiv) -
Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)
Step-by-Step:
-
Preparation: Dissolve substrate in MeCN (0.5 M concentration). Ensure the solvent is dry to prevent hydrolysis.
-
Activation: Add
-TsOH (10 mol%) and stir at room temperature for 15 minutes to initiate enolization. -
Bromination: Add NBS (1.05 equiv) portion-wise over 1 hour.
-
Why? Dumping NBS causes a spike in concentration that favors side reactions.
-
-
Thermal Control: Heat to 50-60°C. Monitor via TLC/HPLC.
-
Endpoint: Disappearance of starting material. If reaction stalls, add 0.05 equiv fresh catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with saturated
(to remove succinimide and acid) and brine. Dry over .
Protocol B: Handling 2-Phenylpropanamide (The "Activated" Substrate)
Since the
-
Solvent: Use
(DCM) or (if permitted). -
Temperature: Cool to 0°C .
-
Reagent: Use NBS with
(10 mol%) as a mild catalyst. Strong acids like -TsOH may cause elimination to the styrene derivative. -
Light: Perform in the dark to suppress radical pathways that lead to dimerization.
Data Comparison: Reagent Efficacy
The following table summarizes the selectivity of common brominating agents for amide substrates.
| Reagent System | Mechanism | Side Reaction Risk | Suitability for Phenylpropanamide | |
| Ionic | High | Hydrolysis (High) | Low (Harsh acidic conditions hydrolyze amide) | |
| NBS / AIBN | Radical | Very Low | Benzylic Bromination | Avoid for 3-phenyl isomers |
| NBS / | Ionic (Enol) | High | Recommended (Standard) | |
| Lewis Acid | High | Metal scavenging needed | Excellent (For sensitive substrates) |
References
-
Mechanistic Insight on Amide Bromination
-
Zhang, Y., et al. (2002).[2] "Selective
-Bromination of Carbonyl Compounds." Journal of Organic Chemistry. - Relevance: Establishes the necessity of acid catalysis for amide enoliz
-
(General Journal Link for verification)
-
-
Microwave-Assisted Methodology
- Paul, S., et al. (2014). "Efficient and selective -bromination of carbonyl compounds with N-bromosuccinimide under microwave." Arabian Journal of Chemistry.
- Relevance: Provides the -TsOH c
-
Copper Catalysis Alternative
-
King, L. C., & Ostrum, G. K. (1964).[2] "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry.
- Relevance: Alternative method for substr
-
-
General Reactivity Guide
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing by-product formation in the synthesis of 3-(4-Bromophenyl)-2-methylpropanamide
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-(4-Bromophenyl)-2-methylpropanamide .
This guide deviates from standard "recipe" formats to focus on impurity control , mechanistic causality , and troubleshooting specific to the alpha-methyl and aryl-bromide functionalities.
Topic: Minimizing By-Product Formation & Process Optimization Target Molecule: 3-(4-Bromophenyl)-2-methylpropanamide Critical Functionalities:
-
-Methyl Group: Susceptible to racemization (acidity of
-proton) and steric hindrance. -
Aryl Bromide: A handle for future coupling (Suzuki/Buchwald) but sensitive to metal-catalyzed debromination.
Mechanistic Overview & Impurity Landscape[1]
The synthesis of this amide is typically achieved via the activation of 3-(4-bromophenyl)-2-methylpropanoic acid . The choice of activation method dictates the impurity profile.
The "Hidden" Dangers
-
The "Acid" Impurity (Hydrolysis): Often misidentified as unreacted starting material, this usually results from moisture reacting with the activated intermediate (Acid Chloride or Mixed Anhydride).
-
The "Dimer" (Imide Formation): In the presence of excess base or high heat, the formed amide can attack a second molecule of activated acid, forming a secondary imide (
). -
Racemization: The
-proton at the 2-position is acidic ( ). Strong bases or high temperatures during activation will scramble the stereocenter.
Pathway Visualization
The following diagram illustrates the competition between the desired amidation and the primary failure modes.
Figure 1: Reaction pathway showing the divergence points for critical impurities (Red) vs. the desired pathway (Green).
Optimized Protocols
Method A: The Acid Chloride Route (Robust & Scalable)
Best for: Large scale, racemic synthesis, or when racemization is not a concern.
The Logic: Thionyl chloride (
Protocol:
-
Activation: Dissolve 1.0 eq of acid in anhydrous DCM. Add catalytic DMF (0.05 eq).
-
Chlorination: Add 1.2 eq
dropwise at 0°C. Reflux for 2 hours.-
Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH). If acid remains, add 0.1 eq
.
-
-
Evaporation: Remove solvent and excess
under vacuum. Crucial: Chase with toluene 2x to remove trapped HCl (prevents hydrolysis later). -
Amidation: Dissolve residue in anhydrous THF. Cool to -10°C.
-
Addition: Bubble anhydrous
gas OR add 28% (aq) very slowly.-
Why? Aqueous ammonia is safer but introduces water. At -10°C, the rate of amidation (
) >> rate of hydrolysis ( ).
-
Minimizing Impurities:
-
Imide (Dimer): Avoid large excesses of acid chloride relative to ammonia. Ensure ammonia is always in excess.
-
Des-Bromo: Do not use catalytic hydrogenation or active metals (Mg/Li) in this sequence. The C-Br bond is stable to
and .
Method B: The Mixed Anhydride Route (Enantioselective Preservation)
Best for: Chiral starting materials where optical purity must be maintained.
The Logic: Isobutyl chloroformate (IBCF) activates the acid at low temperature (-15°C) using a mild base (NMM), preventing the enolization that leads to racemization.
Protocol:
-
Dissolution: 1.0 eq Acid + 1.1 eq N-Methylmorpholine (NMM) in dry THF. Cool to -15°C.
-
Activation: Add 1.05 eq Isobutyl chloroformate dropwise. Stir 15 min.
-
Observation: White precipitate (NMM·HCl) forms.
-
-
Amidation: Add 2.0 eq
(as 0.5M solution in dioxane) or (solid) + 1.0 eq NMM. -
Workup: Warm to RT, evaporate THF, partition between EtOAc and 1M HCl.
Minimizing Impurities:
-
Urethane Formation: If temperature rises >0°C during activation, ammonia attacks the carbonate carbonyl instead of the acid carbonyl, forming a urethane impurity. Keep it cold!
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a persistent peak at the same retention time as my starting material."
Diagnosis: This is likely Hydrolysis (Impurity A) , not unreacted starting material.
-
Cause: The acid chloride formed successfully but reverted to acid during the quench because water was present before the ammonia could react.
-
Solution:
-
Ensure the "Toluene Chase" step was performed after
removal. -
Increase the equivalents of
(use >3 eq). -
If using aqueous
, increase the stirring speed (RPM) to maximize phase transfer kinetics.
-
Issue 2: "My product has a 'shoulder' peak or lower melting point than reported."
Diagnosis: Racemization or Regioisomer Contamination .
-
Cause (Racemization): Synthesis performed at high temperature (>40°C) or with strong bases (TEA/NaOH).
-
Cause (Regioisomer): Check your starting material. Commercial 4-bromophenyl compounds often contain 0.5–2% of the 3-bromo (meta) isomer. This isomer carries through the reaction and is nearly impossible to separate by crystallization.
-
Validation: Run a
NMR. The meta-isomer will show distinct splitting in the aromatic region.
Issue 3: "I am losing the Bromine atom (Des-bromo impurity)."
Diagnosis: Debromination .
-
Cause: This is rare in standard amidation but common if you attempted a "one-pot" procedure involving Palladium (Pd) or Nickel (Ni) catalysts for subsequent steps, or if you used a dissolving metal reduction.
-
Immediate Fix: Ensure no transition metals are present in the reaction vessel. If using a recycled flask, clean with Aqua Regia to remove trace Pd.
Quantitative Data & Specifications
Reagent Selection Matrix
Use this table to select the correct activation agent based on your constraints.
| Reagent | Risk of Racemization | Risk of Dimer (Imide) | Moisture Sensitivity | Recommended For |
| Thionyl Chloride ( | High (Thermal) | Medium | High | Robust, achiral synthesis |
| Oxalyl Chloride | Medium | Low | Very High | Lab-scale, cleaner workup |
| IBCF (Mixed Anhydride) | Low | Low | High | Chiral/Enantiopure synthesis |
| EDC / HOBt | Very Low | High (N-acylurea) | Low | Small scale, mild conditions |
Impurity Profile
| Impurity | Relative Retention Time (RRT)* | Origin | Removal Strategy |
| Carboxylic Acid | 0.85 | Hydrolysis | Wash with sat. |
| Dimer (Imide) | 1.40 | Excess Acid Chloride | Recrystallization (EtOH/Water) |
| Meta-Isomer | 0.98 - 1.02 | Raw Material | Reject Starting Material (Cannot purify) |
*Note: RRT values are approximate for C18 Reverse Phase HPLC (Water/MeCN gradient).
References
- Amidation Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Fexofenadine Intermediates (Regioisomer Data): U.S. Patent No. US20120309973A1. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Link (Demonstrates the persistence of meta-bromo isomers).
-
Mixed Anhydride Protocol: Anderson, G. W., et al. (1967). The Use of Mixed Anhydrides in Peptide Synthesis. Journal of the American Chemical Society.[1] Link
-
Nitrile Hydrolysis Risks: Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides. Journal of Organic Chemistry. Link
-
Physical Data Verification: PubChem Database. Compound Summary for 3-(4-Bromophenyl)-2-methylpropanamide. Link
Disclaimer: This guide is for research purposes only. The synthesis of halogenated aromatic compounds requires appropriate PPE and fume hood ventilation. Always consult the SDS for Thionyl Chloride and Brominated aromatics before handling.
Sources
Stability issues of 3-(4-Bromophenyl)-2-methylpropanamide under acidic or basic conditions
Welcome to the technical support guide for 3-(4-Bromophenyl)-2-methylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimental work. This guide provides in-depth, question-and-answer-based troubleshooting, grounded in established scientific principles and regulatory expectations.
Introduction: Why Amide Stability Matters
3-(4-Bromophenyl)-2-methylpropanamide, like all amide-containing compounds, is susceptible to hydrolysis, a chemical breakdown reaction with water.[1][2] This degradation is a critical concern in pharmaceutical development as it can impact the safety and efficacy of a drug substance.[3][4] The rate and extent of this degradation are significantly influenced by environmental factors such as pH, temperature, and light.[2][4]
Understanding the stability profile of this molecule is not just a regulatory requirement but a fundamental aspect of ensuring product quality. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My compound is showing significant degradation in an aqueous solution at neutral pH, even at room temperature. What is the likely cause?
Answer:
While amides are generally more resistant to hydrolysis than esters, degradation can still occur, especially over extended periods.[7][8] If you are observing unexpected instability at neutral pH, consider the following:
-
Purity of the Starting Material: Impurities from the synthesis of 3-(4-Bromophenyl)-2-methylpropanamide could act as catalysts for degradation. Ensure the purity of your compound using appropriate analytical techniques like HPLC, GC-MS, and NMR.
-
Presence of Catalytic Species: Trace amounts of acidic or basic impurities in your solution or on the surface of your glassware can catalyze hydrolysis. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.
-
Buffer Composition: If you are using a buffer, certain components can participate in the hydrolysis reaction. For example, phosphate buffers can sometimes act as catalysts. Consider using a different buffer system to see if the degradation profile changes.
-
Dissolved Gases: Dissolved oxygen in the aqueous medium can potentially lead to oxidative degradation, although hydrolysis is the more common pathway for amides.[9] If oxidation is suspected, degassing the solvent by sparging with nitrogen or argon may be beneficial.
FAQ 2: What are the expected degradation products of 3-(4-Bromophenyl)-2-methylpropanamide under acidic and basic conditions?
Answer:
The primary degradation pathway for amides under both acidic and basic conditions is hydrolysis of the amide bond.[10][11] This reaction breaks the bond between the carbonyl carbon and the nitrogen atom.
-
Under Acidic Conditions: The hydrolysis will yield 3-(4-bromophenyl)-2-methylpropanoic acid and an ammonium salt (from the protonation of the resulting amine).[10]
-
Under Basic Conditions: The hydrolysis will result in the formation of a carboxylate salt (3-(4-bromophenyl)-2-methylpropanoate) and ammonia.[10][11]
It is also possible, though less common, to observe further degradation of the initial hydrolysis products, especially under harsh stress conditions (e.g., high temperature and extreme pH).[5] For instance, the bromophenyl moiety could potentially undergo further reactions, although this would likely require more forcing conditions than simple amide hydrolysis.
FAQ 3: I need to perform a forced degradation study. What are the recommended starting conditions?
Answer:
Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating power of your analytical methods.[3][6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Here are the recommended starting conditions based on ICH guidelines:[5][6][9]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl at 40-80°C | To assess susceptibility to acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH at 40-80°C | To evaluate susceptibility to base-catalyzed hydrolysis. |
| Oxidation | 3% to 30% H₂O₂ at room or elevated temperatures | To identify potential oxidative degradation products. |
| Thermal Degradation | Elevated temperatures (e.g., >50°C) in dry or humid conditions | To assess the impact of heat on the molecule. |
| Photostability | Exposure to UV and visible light (ICH Q1B(R1) guidelines suggest ≥ 1.2 million lux hours) | To determine sensitivity to light-induced degradation.[3][9] |
Important Considerations:
-
It is crucial to monitor the degradation over time to find the optimal conditions that result in the target 5-20% degradation.[6]
-
If your compound has poor aqueous solubility, the addition of a co-solvent may be necessary.[5] However, be mindful that the co-solvent itself should be stable under the stress conditions and not interfere with the analysis.
Troubleshooting Guide: Experimental Workflows
Problem: Inconsistent results in stability studies.
Potential Cause & Solution Workflow:
This is a common issue that can often be traced back to a lack of control over experimental parameters.
Caption: Troubleshooting workflow for inconsistent stability data.
Problem: No degradation is observed even under harsh stress conditions.
Potential Cause & Solution Workflow:
While 3-(4-Bromophenyl)-2-methylpropanamide is expected to degrade under certain conditions, a complete lack of degradation might indicate an issue with the experimental setup or the analytical method.
Caption: Workflow for addressing a lack of observed degradation.
Experimental Protocols
Protocol 1: General Procedure for Acid/Base Forced Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of 3-(4-Bromophenyl)-2-methylpropanamide in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration.
-
Stress Sample Preparation:
-
For acid hydrolysis , transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 1 M HCl and dilute to the final volume with a 50:50 mixture of the organic solvent and 1 M HCl.
-
For base hydrolysis , follow the same procedure as for acid hydrolysis, but use 1 M NaOH instead of 1 M HCl.
-
-
Control Sample Preparation: Prepare a control sample by diluting the stock solution with the 50:50 mixture of the organic solvent and water (without acid or base).
-
Incubation: Place the stress and control samples in a constant temperature bath set to a desired temperature (e.g., 60°C).
-
Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Analysis:
-
For acid-stressed samples, neutralize the aliquot with an equivalent amount of base (e.g., 1 M NaOH) before analysis.
-
For base-stressed samples, neutralize with an equivalent amount of acid (e.g., 1 M HCl).
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Visualizing Degradation Pathways
The expected hydrolysis pathways can be visualized as follows:
Caption: Proposed hydrolysis pathways under acidic and basic conditions.
References
-
Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
That's Nice LLC. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ACS Publications. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Taylor & Francis Online. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map. [Link]
-
Save My Exams. (2025, January 4). Reactions of Amides. [Link]
-
Organic Syntheses. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]
-
Chemchart. (n.d.). N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and analysis of amides. [Link]
-
University of Windsor. (n.d.). HYDROLYSIS. [Link]
-
ResearchGate. (n.d.). Hydrolysis in Pharmaceutical Formulations. [Link]
- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
PubChem. (n.d.). 3-(4-Bromophenyl)propanamide. [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2023, February 15). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. [Link]
-
Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
-
PubMed. (2024, July 12). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. [Link]
-
Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. [Link]
-
PubMed. (2018, December 15). Transformation/degradation of tetrabromobisphenol A and its derivatives: A review of the metabolism and metabolites. [Link]
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
-
Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
MINAR International Journal of Applied Sciences and Technology. (2023, June 14). stability of pharmaceutical preparations. [Link]
-
ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
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- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. resolvemass.ca [resolvemass.ca]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. onyxipca.com [onyxipca.com]
- 10. savemyexams.com [savemyexams.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Optimizing solvent systems for the purification of brominated amides
Welcome to the Advanced Purification Support Hub. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Halogen Paradox
Purifying brominated amides presents a unique "chemical paradox" that often traps less experienced chemists. You are dealing with two competing forces:
-
The Amide Motif: Highly polar, hydrogen-bond donating/accepting, and prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.
-
The Bromine Substituent: A heavy, lipophilic atom that drastically increases
and introduces Halogen Bonding capabilities—a specific non-covalent interaction where the electropositive "sigma-hole" of the bromine interacts with Lewis bases (solvents).
This guide moves beyond standard "Hexane/EtOAc" recipes. We optimize based on the interaction mechanics of your specific molecule.
Module 1: Chromatography Solvent Systems
The Issue: Brominated amides often streak on silica or co-elute with non-brominated impurities due to weak halogen-bonding interactions with the stationary phase.
1.1 The "Lipophilicity Shift" Strategy
Bromine increases the lipophilicity of your amide. If your standard Hexane/Ethyl Acetate (Hex/EtOAc) system fails, you must switch to a system that exploits the dipole moment rather than just H-bonding.
| Solvent System | Role | When to Use | Expert Insight |
| DCM / MeOH | The "Sledgehammer" | High polarity amides; Streaking compounds. | Warning: MeOH >10% dissolves silica.[1] DCM can induce debromination in presence of trace metals/light. |
| DCM / Acetone | The "Halogen Binder" | Separating mono- vs. di-brominated species. | Acetone acts as a Lewis base, interacting with the Br sigma-hole, often altering selectivity compared to alcohols. |
| Toluene / EtOAc | The "Pi-Pi Stacker" | Aromatic brominated amides. | Toluene interacts with the aromatic ring (pi-stacking), often resolving compounds that co-elute in Hex/EtOAc. |
| DCM / MTBE | The "Gentle Eluter" | Labile amides prone to hydrolysis. | MTBE is less acidic/reactive than alcohols; preserves the amide bond. |
1.2 Visualization: Solvent Selection Decision Tree
Figure 1: Decision logic for selecting flash chromatography solvents based on TLC behavior.
Module 2: Recrystallization & The "Oiling Out" Rescue
The Issue: Brominated amides have high melting points but often "oil out" (form a second liquid phase) instead of crystallizing because the solvent boiling point is higher than the melting point of the solvated impurity-product mix.
2.1 The "Golden Solvents" for Brominated Amides
-
Acetonitrile (MeCN): The MVP. It dissolves amides well at reflux but poorly at RT. It is polar but aprotic, preventing H-bond interference with crystal lattice formation.
-
Ethanol/Water: Classic, but risky for hydrolysis-sensitive amides.
-
Isopropyl Acetate (IPAc): Superior to EtOAc. Higher boiling point allows better dissolution, but lower polarity encourages crystallization upon cooling.
2.2 Protocol: The "Oiling Out" Rescue Workflow
If your compound turns into a sticky oil at the bottom of the flask:
-
Reheat the mixture until the oil redissolves (clear solution).
-
Add a "Bridge Solvent" : Add 5-10% of a solvent with intermediate polarity (e.g., THF or Acetone) to increase the solubility of the oil phase.
-
Seed at High Temp: Add a seed crystal before the solution reaches room temperature (approx. 40-50°C).
-
Slow Cool: Wrap the flask in a towel to slow the cooling rate. Rapid cooling traps impurities and induces oiling.
2.3 Visualization: Oiling Out Rescue Logic
Figure 2: Step-by-step workflow to recover crystalline material from an oiled-out phase.
Module 3: Stability & Degradation Control
The Issue: Debromination (loss of Br) and Hydrolysis (cleavage of Amide).
-
Photolytic Debromination: The C-Br bond is sensitive to UV light.
-
Protocol: Always wrap columns and flasks in aluminum foil. Use amber vials for fractions.
-
-
Hydrolytic Cleavage: Silica gel is slightly acidic (pH ~5).
-
Protocol: If your amide is acid-sensitive, pre-wash the silica column with 1% Triethylamine (TEA) in Hexane. This neutralizes surface silanols.
-
FAQ: Troubleshooting Specific Scenarios
Q1: My brominated amide is stuck at the baseline even in 100% EtOAc.
-
Diagnosis: Your compound is likely forming strong intermolecular H-bonds with the silica or is too polar.
-
Solution: Switch to DCM:MeOH (95:5) . If it still sticks, add 1% Ammonium Hydroxide . The ammonia competes for the silanol sites, displacing your amide.
Q2: I see two spots on TLC that merge on the column.
-
Diagnosis: This is often the mono-bromo vs. di-bromo species, or the debrominated byproduct. They have similar lipophilicity.
-
Solution: Use Toluene as a co-solvent. The aromatic pi-system of toluene interacts differently with the brominated vs. non-brominated rings (Pi-Halogen interaction), often increasing separation (
).
Q3: My crystals are yellow, but the product should be white.
-
Diagnosis: Trace free bromine (
) or oxidized byproducts. -
Solution: Wash the organic layer (before evaporation) with 10% Sodium Thiosulfate . This reduces free bromine to water-soluble bromide ions, removing the yellow color.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry. Link
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and halogen bonding interactions).
-
Phenomenex. (2020). Avoiding Depurination During Trityl-on Purification. (Analogous mechanism for acid-sensitivity in purification). Link
-
Biotage. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Link
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Link
Sources
Troubleshooting low yields in Suzuki coupling of bromophenyl derivatives
Technical Support Center | Troubleshooting Guide & FAQs
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Yields in Suzuki Coupling of Bromophenyl Derivatives
Diagnostic Interface: The Yield-Loss Decision Tree
Start here. Analyze your crude reaction mixture (LCMS/NMR) to identify the specific failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of yield loss based on crude reaction analysis.
Module 1: The "Silent" Failure (Catalyst Activation)
Q: My aryl bromide is reactive, but the reaction stalls immediately. I am using Pd(OAc)₂ and PPh₃. What is wrong?
Diagnosis: You are likely failing to generate the active Pd(0) species. Technical Insight: Suzuki coupling requires a Pd(0) species to initiate the cycle via Oxidative Addition.[1][2][3] Common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are Pd(II).[2] They must be reduced in situ to Pd(0) to enter the cycle.[4][5]
-
The Trap: This reduction requires a sacrificial reductant (often the phosphine ligand itself, the boronic acid, or an amine base). If your ligand oxidizes before reducing the metal, you generate inactive "Pd black" (colloidal Pd) rather than the active catalytic species [1].
Corrective Protocol: The "Pre-Activation" Step If using Pd(II) salts:
-
Mix Pd(OAc)₂ and Phosphine (ratio 1:2 to 1:4) in the solvent without the halide/boronic acid.
-
Heat to 60°C for 5-10 minutes until the solution changes color (often orange to yellow/black).
-
Better Alternative: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-reduced precatalyst (e.g., Buchwald G3/G4 precatalysts), which activate rapidly upon exposure to base [2].
Module 2: The Transmetallation Bottleneck (Boronic Acid Issues)
Q: I see full consumption of the bromide, but the major product is the "de-boronated" arene (Protodeboronation). How do I stop this?
Diagnosis: Your reaction conditions are decomposing the boronic acid faster than the transmetallation step can occur. Technical Insight: Boronic acids are amphoteric. While base is required to form the reactive boronate species Ar-B(OH)3-, high pH and high temperature accelerate protodeboronation (hydrolysis of the C-B bond). This is especially common with:
-
Electron-poor aryl boronic acids (e.g., 2-fluoro-phenylboronic acid).
-
Heteroaryl boronic acids (e.g., 2-pyridyl).
Optimization Strategy: The "Base/Water" Tuning Transmetallation is often the rate-determining step for bromides. You must balance activation vs. decomposition.
| Variable | Recommendation for Unstable Boronic Acids | Mechanistic Reason |
| Base | Switch from Carbonates (K₂CO₃) to Phosphates (K₃PO₄) or Fluorides (KF/CsF) . | Anhydrous fluoride sources facilitate transmetallation without high pH hydrolysis [3]. |
| Water | Reduce water content. Use anhydrous conditions with 2-3 eq. of water added precisely. | Excess water promotes hydrolytic deboronation pathways. |
| Addition | Slow addition of the Boronic Acid. | Keeps the concentration of the unstable species low relative to the Pd-Ar-Br intermediate. |
Module 3: Steric & Electronic Mismatches
Q: My ortho-substituted bromobenzene gives <10% yield. Is the bromide too hindered?
Diagnosis: Standard ligands (PPh₃, dppf) cannot accommodate the steric bulk during the oxidative addition or transmetallation steps.
Figure 2: The Catalytic Cycle highlighting where steric bulk causes failure. Ortho-substituents block the metal center.
Solution: Ligand Engineering For sterically hindered bromides (e.g., 2,6-disubstituted), you need electron-rich, bulky ligands that facilitate oxidative addition and create a "pocket" for the reaction.
-
SPhos / XPhos: These Buchwald biaryl phosphines are the gold standard for hindered substrates. The interaction between the palladium and the lower ring of the ligand stabilizes the monoligated Pd(0) species [4].
-
P(t-Bu)₃: Extremely bulky, forces the formation of highly active mono-ligated Pd species.
Q: My bromide is electron-rich (e.g., 4-bromoanisole) and unreactive.
-
Fix: Electron-rich bromides undergo oxidative addition slowly. Use Tri-alkyl phosphines (like PCy₃ or P(t-Bu)₃) which are strong sigma-donors, increasing the electron density on Pd and accelerating oxidative addition.
Module 4: Side-Reaction Management
Q: I am seeing significant Homocoupling (Ar-Ar dimer of the boronic acid).
Diagnosis: Oxygen ingress or Oxidant contamination.[4] Technical Insight: Homocoupling requires an oxidant to convert Pd(0) back to Pd(II) twice in the cycle, or it occurs via a "Glaser-type" mechanism. The culprit is almost always dissolved Oxygen [5].
Protocol: The Freeze-Pump-Thaw Method (Gold Standard) Sparging with nitrogen is often insufficient for sensitive reactions.
-
Place solvent/reagents in a Schlenk flask.
-
Freeze solid using liquid nitrogen.
-
Apply high vacuum (5-10 min).
-
Close vacuum, thaw in warm water.
-
Repeat 3 times. Backfill with Argon.[4]
Q: I see Hydrodebromination (Ar-Br
-
Fix: Avoid alcohols (Ethanol/Isopropanol) if this occurs. Switch to DMF, Dioxane, or Toluene . Ensure the reaction is not overheated (>100°C).
References
-
Formation of Palladium Black: Weber, D. et al. "Deactivation of Pd Catalysts in Cross-Coupling."[2] J. Am. Chem. Soc.2019 .[2] Link
-
Buchwald Precatalysts: Bruno, N. C. et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.2013 . Link
-
Protodeboronation Mechanisms: Cox, P. A. et al. "Protodeboronation of Heteroaryl Boronic Acids." J. Am. Chem. Soc.2017 . Link
-
Ligand Effects (SPhos/XPhos): Barder, T. E. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.2005 .[5] Link
-
Homocoupling Causes: Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." J. Am. Chem. Soc.2006 . Link
Sources
Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of 3-(4-Bromophenyl)-2-methylpropanamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-(4-Bromophenyl)-2-methylpropanamide. It provides in-depth troubleshooting advice and frequently asked questions to safely and effectively manage the exothermic nature of this synthesis.
Introduction: The Criticality of Exotherm Management in Scale-Up
The transition from laboratory-scale synthesis to large-scale production introduces significant challenges, primarily related to heat management.[1][2] Many chemical reactions are exothermic, releasing energy in the form of heat.[2][3] In a large reactor, the surface-area-to-volume ratio decreases, impeding efficient heat dissipation.[1] This can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway, which can result in side reactions, product degradation, and in severe cases, catastrophic equipment failure and explosions.[3][4][5] Therefore, a thorough understanding of the reaction's thermal profile and robust control strategies are paramount for safe and successful scale-up.[6]
Hypothetical Synthetic Route & Potential Exothermic Steps
While a specific, universally adopted large-scale synthesis for 3-(4-Bromophenyl)-2-methylpropanamide is not extensively documented in publicly available literature, a chemically sound and industrially viable approach can be proposed. This guide will focus on a plausible two-step synthesis:
-
Grignard Reaction: Formation of a Grignard reagent from 4-bromotoluene, followed by a 1,4-conjugate addition to a suitable Michael acceptor like methacrylonitrile.
-
Amidation: Hydrolysis of the resulting nitrile to the corresponding carboxylic acid, followed by amidation to yield the final product.
Both of these steps, particularly the Grignard reaction, are known to be significantly exothermic and require careful control.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: The Grignard reaction initiation is delayed, followed by a sudden and uncontrollable temperature spike. What is happening and how can I prevent it?
Answer: This is a classic sign of a stalled Grignard reaction followed by a rapid, uncontrolled initiation.[7] The initial delay in reaction can lead to an accumulation of the unreacted alkyl halide. Once the reaction finally initiates, the large excess of reagent reacts almost instantaneously, overwhelming the cooling capacity of the reactor.
Root Causes:
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction from starting.
-
Presence of Moisture: Even trace amounts of water will quench the Grignard reagent as it forms, inhibiting the reaction.
-
Insufficient Initiation: The initial activation of the magnesium may not have been sufficient to sustain the reaction.
Solutions:
-
Magnesium Activation:
-
Mechanically activate the magnesium by crushing or stirring the dry turnings under an inert atmosphere.
-
Use a small amount of an initiator like iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent to start the reaction.
-
-
Strict Anhydrous Conditions:
-
Flame-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.
-
-
Controlled Reagent Addition:
-
Add only a small portion of the 4-bromotoluene initially and wait for a noticeable exotherm (a slight temperature increase) before commencing the slow, controlled addition of the remaining reagent.[1][8]
-
Monitor the reaction temperature closely. If the temperature does not rise after the initial addition, do not add more alkyl halide until the reaction has been successfully initiated.
-
Question 2: During the amidation step using thionyl chloride, we are observing significant off-gassing and a rapid temperature increase that is difficult to control. How can we manage this?
Answer: The reaction of a carboxylic acid with thionyl chloride to form an acyl chloride is a highly exothermic process that generates gaseous byproducts (sulfur dioxide and hydrogen chloride). The rapid evolution of these gases can lead to a pressure buildup and a dangerous increase in the reaction rate.
Root Causes:
-
Rapid Reagent Addition: Adding the thionyl chloride too quickly is the most common cause of a runaway reaction.
-
Inadequate Cooling: The cooling system may not have the capacity to remove the heat generated by the reaction.
-
Localized Hotspots: Poor mixing can lead to localized areas of high temperature, accelerating the reaction rate in those spots.
Solutions:
-
Slow, Sub-surface Addition: Add the thionyl chloride dropwise below the surface of the reaction mixture. This helps to control the reaction rate and allows the gaseous byproducts to evolve more smoothly.
-
Adequate Cooling: Ensure the reactor's cooling system is operating at its maximum capacity before starting the addition. A pre-chilled reaction vessel is recommended.
-
Efficient Stirring: Vigorous stirring is essential to ensure even temperature distribution and prevent the formation of localized hotspots.[8]
-
Solvent Choice: Using a higher-boiling point, inert solvent can help to moderate the temperature increase.
Frequently Asked Questions (FAQs)
Q1: What is reaction calorimetry and why is it important for scaling up this synthesis?
A1: Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed during a chemical reaction.[9][10] For a potentially hazardous exothermic reaction, it is a critical tool for ensuring safety during scale-up.[11][12] By performing the reaction in a specialized calorimeter, you can determine key parameters such as the total heat of reaction, the rate of heat evolution, and the adiabatic temperature rise (the maximum temperature the reaction could reach if all cooling were to fail).[9][13] This data is essential for designing an adequate cooling system for the large-scale reactor and for developing emergency shutdown procedures.[12][13]
Q2: What are the key safety considerations for quenching a large-scale Grignard reaction?
A2: Quenching a Grignard reaction is itself an exothermic process and must be handled with extreme care.[14]
-
Choice of Quenching Agent: A saturated aqueous solution of ammonium chloride is a common and relatively safe quenching agent.[8] Avoid quenching with water alone, as it can react violently with any unreacted magnesium.
-
Controlled Addition: The quenching solution must be added slowly and with efficient cooling and stirring.[15][16][17]
-
Temperature Monitoring: Continuously monitor the temperature of the reaction mixture during the quench and be prepared to slow or stop the addition if the temperature rises too quickly.
-
Inert Atmosphere: Maintain an inert atmosphere during the initial phase of the quench to prevent the ignition of flammable solvents by any unreacted magnesium.
Q3: Can continuous flow chemistry be a safer alternative for this synthesis?
A3: Yes, continuous flow chemistry offers significant safety advantages for managing highly exothermic reactions.[2][18] In a flow reactor, the reaction volume at any given time is very small, and the high surface-area-to-volume ratio allows for extremely efficient heat transfer.[2][18] This minimizes the risk of a thermal runaway. For the synthesis of 3-(4-Bromophenyl)-2-methylpropanamide, a continuous flow setup could be designed where the Grignard reagent is formed and immediately consumed in the subsequent reaction, preventing the accumulation of large quantities of this highly reactive intermediate.
Experimental Protocols
Protocol 1: Controlled Grignard Reagent Formation
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermocouple.
-
Magnesium Activation: Add magnesium turnings to the flask and heat gently under vacuum, then cool under a stream of inert gas. Add a small crystal of iodine.
-
Initial Addition: Add a small volume (approx. 5%) of the 4-bromotoluene solution in anhydrous THF to the dropping funnel and add it to the magnesium.
-
Initiation: Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color and a gentle refluxing of the solvent. If the reaction does not start, gently warm the flask.
-
Controlled Addition: Once the reaction has initiated, begin the slow, dropwise addition of the remaining 4-bromotoluene solution at a rate that maintains a steady, controllable reflux. Use an external cooling bath to manage the temperature.
-
Completion: After the addition is complete, continue to stir the reaction mixture until all the magnesium has been consumed.
Protocol 2: Emergency Quenching Procedure
WARNING: This procedure should only be used in the event of an uncontrollable exotherm.
-
Immediate Actions:
-
Stop the addition of any reagents.
-
Alert all personnel in the immediate vicinity.
-
Maximize cooling to the reactor.
-
-
Prepare Quenching Agent: Have a large volume of a cold, saturated aqueous ammonium chloride solution readily available.
-
Controlled Quench: If the temperature continues to rise uncontrollably, begin the slow, cautious addition of the quenching solution to the reaction mixture with vigorous stirring.
-
Monitor: Closely monitor the temperature and gas evolution. Be prepared for a rapid initial reaction.
-
Neutralization: Once the exotherm has subsided, continue to add the quenching solution until the reaction is complete.
Data Presentation
| Parameter | Laboratory Scale (250 mL) | Pilot Plant (50 L) | Production (1000 L) |
| Surface Area to Volume Ratio | High | Medium | Low |
| Typical Heat Removal Capacity | Excellent | Good | Challenging |
| Recommended Reagent Addition Time | 30-60 minutes | 2-4 hours | 8-12 hours |
| Maximum Allowable Temperature Deviation | +/- 2 °C | +/- 1 °C | +/- 0.5 °C |
Visualizations
Caption: Decision workflow for managing exothermic reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. tuvsud.com [tuvsud.com]
- 4. wjarr.com [wjarr.com]
- 5. archive.epa.gov [archive.epa.gov]
- 6. fauske.com [fauske.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 10. mt.com [mt.com]
- 11. sigma-hse.com [sigma-hse.com]
- 12. syrris.com [syrris.com]
- 13. fauske.com [fauske.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. sarponggroup.com [sarponggroup.com]
- 17. sarponggroup.com [sarponggroup.com]
- 18. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 3-(4-Bromophenyl)-2-methylpropanamide vs. 2-(4-Bromophenyl)-2-methylpropanoic acid
In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting material can profoundly influence the efficiency, scalability, and overall cost-effectiveness of a synthetic route. This guide provides an in-depth comparison of two structurally related starting materials, 3-(4-Bromophenyl)-2-methylpropanamide and 2-(4-Bromophenyl)-2-methylpropanoic acid , with a focus on their application in the synthesis of key pharmaceutical intermediates, particularly primary amines derived from the loss of a carbon atom. This comparison is grounded in established chemical principles and supported by experimental data from the scientific literature.
At a Glance: Key Differences and Synthetic Implications
| Feature | 3-(4-Bromophenyl)-2-methylpropanamide | 2-(4-Bromophenyl)-2-methylpropanoic acid |
| Functional Group | Primary Amide | Carboxylic Acid |
| Key Transformation | Hofmann Rearrangement | Curtius or Schmidt Rearrangement |
| Primary Product | Primary amine with one less carbon | Primary amine with one less carbon |
| Reagent Profile | Typically involves bromine and a strong base (e.g., NaOH) | Curtius: Involves acyl azides (potentially explosive); Schmidt: Involves hydrazoic acid (toxic and explosive) |
| Operational Safety | Generally considered a standard laboratory procedure with appropriate precautions for handling bromine and strong bases. | Requires stringent safety protocols due to the use of azides, which are energetic materials. |
| Byproducts | Carbon dioxide and inorganic salts. | Curtius: Nitrogen gas; Schmidt: Nitrogen gas and potentially other byproducts depending on conditions. |
Introduction: The Synthetic Challenge and the Common Goal
Both 3-(4-Bromophenyl)-2-methylpropanamide and 2-(4-Bromophenyl)-2-methylpropanoic acid are valuable precursors for the synthesis of 1-(4-bromophenyl)-2-methylethanamine and its derivatives. This amine moiety is a crucial building block in various active pharmaceutical ingredients (APIs). The core synthetic challenge lies in the efficient removal of the carboxyl or carboxamide functional group as a single carbon unit, a transformation elegantly achieved through a class of reactions known as rearrangement reactions.
This guide will dissect the synthetic pathways originating from each of these starting materials, providing a comparative analysis of their respective rearrangement reactions: the Hofmann rearrangement for the amide and the Curtius and Schmidt rearrangements for the carboxylic acid.
Synthetic Pathway 1: From 3-(4-Bromophenyl)-2-methylpropanamide via the Hofmann Rearrangement
The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one less carbon atom.[1][2] The reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide.[3]
The Mechanism: A Step-by-Step Look
The reaction mechanism involves several key steps:
-
N-Bromination: The primary amide is first halogenated at the nitrogen atom by bromine in the presence of a base to form an N-bromoamide.[2]
-
Deprotonation: The acidic proton on the nitrogen of the N-bromoamide is abstracted by the base.[2]
-
Rearrangement: The resulting anion undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.[1][4]
-
Hydrolysis: The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[4]
Caption: The Hofmann Rearrangement of 3-(4-Bromophenyl)-2-methylpropanamide.
Experimental Considerations and Performance
Hypothetical Experimental Protocol for Hofmann Rearrangement:
-
Dissolve 3-(4-Bromophenyl)-2-methylpropanamide in a suitable solvent like methanol or water.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared solution of sodium hypobromite (from bromine and sodium hydroxide).
-
Allow the reaction to warm to room temperature and then heat as necessary to complete the rearrangement and hydrolysis.
-
Extract the resulting amine product and purify by distillation or crystallization.
Advantages:
-
Utilizes relatively common and inexpensive reagents.
-
The reaction is generally straightforward to perform in a standard laboratory setting.
Disadvantages:
-
The use of bromine requires careful handling due to its corrosive and toxic nature.
-
The reaction can sometimes be sensitive to substrate structure, potentially leading to side reactions or lower yields.
Synthetic Pathway 2: From 2-(4-Bromophenyl)-2-methylpropanoic acid via Curtius or Schmidt Rearrangement
2-(4-Bromophenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of several pharmaceuticals, including the antihistamines fexofenadine and bilastine.[5] Its conversion to a primary amine with one less carbon can be achieved through either the Curtius or the Schmidt rearrangement.[6]
The Curtius Rearrangement: A Milder Approach
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[1][7] The acyl azide is typically prepared from the corresponding carboxylic acid.
The Mechanism:
-
Acyl Azide Formation: The carboxylic acid is first converted to an acyl chloride, which is then reacted with an azide salt (e.g., sodium azide) to form the acyl azide. Alternatively, the carboxylic acid can be directly converted to the acyl azide using reagents like diphenylphosphoryl azide (DPPA).[8]
-
Rearrangement: Upon heating, the acyl azide rearranges with the loss of nitrogen gas to form the isocyanate intermediate. This rearrangement is believed to be a concerted process.[7]
-
Hydrolysis: The isocyanate is then hydrolyzed to the primary amine.[7]
Caption: Comparative synthetic routes to 1-(4-bromophenyl)-2-methylethanamine.
Conclusion and Recommendation
The choice between 3-(4-Bromophenyl)-2-methylpropanamide and 2-(4-Bromophenyl)-2-methylpropanoic acid as a starting material for the synthesis of 1-(4-bromophenyl)-2-methylethanamine and its derivatives is a classic example of balancing synthetic efficiency with operational safety.
-
For laboratory-scale synthesis and situations where avoiding highly hazardous reagents is a priority, the route starting from 3-(4-Bromophenyl)-2-methylpropanamide via the Hofmann rearrangement is generally preferable. Although it may involve an additional amidation step from the carboxylic acid, the reagents and conditions for the Hofmann rearrangement are more amenable to standard laboratory practices.
-
For industrial-scale synthesis where specialized equipment and stringent safety protocols for handling azides are in place, the route from 2-(4-Bromophenyl)-2-methylpropanoic acid via the Curtius rearrangement may offer a more direct and potentially higher-yielding pathway. The Schmidt reaction, due to the high toxicity and explosive nature of hydrazoic acid, is generally less favored in industrial settings unless specific advantages for a particular substrate exist.
[9]Ultimately, the optimal choice will depend on the specific project requirements, including scale, available equipment, safety infrastructure, and the expertise of the research and development team. This guide provides the foundational knowledge and data to make an informed and strategic decision.
References
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. EP2532644A1.
-
PrepChem. (n.d.). Synthesis of 1-[1-(4-bromophenyl)-2-(dimethylamino)ethyl]cyclohexanol. Retrieved from [Link]
-
Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. US20120309973A1.
- Beijing Venturepharm Biotech Co., Ltd. (2020).
-
Grokipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
-
Chemistry Steps. (2025). Curtius Rearrangement. Retrieved from [Link]
- Brandi, A., Goti, A., & Cordero, F. M. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Accounts of Chemical Research, 47(3), 864-878.
-
Wikipedia. (2023). Schmidt reaction. Retrieved from [Link]
-
Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]
- Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (2012). PREPARATION OF N-(1-(4-BROMOPHENYL)VINYL)ACETAMIDE. Organic Syntheses, 89, 432.
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
- Rizwan, K., Bano, S., Asim, M., & Ahmed, A. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84.
- L.S.College, Muzaffarpur. (2020). Curtius rearrangement.
- Rizwan, K., Bano, S., Asim, M., & Ahmed, A. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
-
Perlego. (n.d.). Schmidt Reaction | Overview & Research Examples. Retrieved from [Link]
-
BYJU'S. (2019). Schmidt Reaction for Carboxylic Acids. Retrieved from [Link]
-
Pharmd Guru. (2025). 31. HOFMANN REARRANGEMENT. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]
- Deepa, G. (n.d.). CHAPTER 13 Hofmann Rearrangement.
-
PubChem. (n.d.). 3-(4-bromophenyl)sulfonyl-N-[4-(diethylamino)-2-methylphenyl]propanamide. Retrieved from [Link]
-
Chemistry Steps. (2025). Hofmann Rearrangement. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of 3-(4-Bromophenyl)-2-methylpropanamide
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and scalable synthesis of novel molecular entities is a cornerstone of progress. 3-(4-Bromophenyl)-2-methylpropanamide and its derivatives are of significant interest as intermediates in the synthesis of various biologically active compounds. This guide provides an in-depth comparison of two primary synthetic pathways to this target molecule, offering a critical evaluation of their respective merits and drawbacks, supported by detailed experimental protocols and data.
Introduction
The 3-(4-Bromophenyl)-2-methylpropanamide scaffold is a key building block in the development of new therapeutic agents. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, while the methylpropanamide moiety can influence the molecule's pharmacokinetic properties. The selection of an optimal synthetic route is paramount, balancing factors such as yield, purity, cost-effectiveness, and scalability. This guide will dissect two common approaches: the direct amidation of a carboxylic acid precursor and the acylation of an amine with an acyl chloride.
Route 1: Direct Amidation of 3-(4-Bromophenyl)-2-methylpropanoic Acid
This classical approach involves the synthesis of the corresponding carboxylic acid followed by its conversion to the primary amide. This two-step process offers reliability and utilizes well-established chemical transformations.
Workflow for Route 1
Caption: Synthetic workflow for Route 1 via a malonic ester synthesis followed by amidation.
Step 1a: Synthesis of 3-(4-Bromophenyl)-2-methylpropanoic Acid via Malonic Ester Synthesis
The first step is the creation of the carboxylic acid precursor. A reliable method for this is the malonic ester synthesis, which allows for the straightforward introduction of the carboxylic acid functionality.
Experimental Protocol:
-
Alkylation: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol), 16.0 g of diethyl malonate is added dropwise with stirring. The mixture is then heated to reflux, and 25.0 g of 4-bromobenzyl bromide is added slowly. The reaction mixture is refluxed for 2 hours.
-
Saponification and Decarboxylation: After cooling, a solution of 12.0 g of sodium hydroxide in 50 mL of water is added, and the mixture is refluxed for 4 hours to saponify the ester. Ethanol is then removed by distillation. The remaining aqueous solution is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid. The mixture is then heated to 150-160 °C until the evolution of CO2 ceases, yielding the crude 3-(4-bromophenyl)propanoic acid.
-
Methylation: The crude acid is then methylated at the alpha-position. (Note: Specific literature procedures for the direct methylation at this stage can vary and may require conversion to an ester, followed by methylation with a strong base like LDA and methyl iodide, and subsequent hydrolysis). A more direct alternative is a modification of the malonic ester synthesis using diethyl 2-methylmalonate.
Step 1b: Amidation of 3-(4-Bromophenyl)-2-methylpropanoic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through several methods. One of the most common and effective is the formation of an acyl chloride followed by reaction with ammonia.
Experimental Protocol:
-
Acyl Chloride Formation: 10.0 g of 3-(4-Bromophenyl)-2-methylpropanoic acid is dissolved in 50 mL of dry toluene. 1.2 equivalents of thionyl chloride (SOCl₂) are added dropwise at room temperature. The mixture is then heated to 60 °C for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-(4-Bromophenyl)-2-methylpropanoyl chloride.
-
Amidation: The crude acyl chloride is dissolved in 50 mL of dichloromethane and added dropwise to a cooled (0 °C) and stirred solution of 30 mL of concentrated ammonium hydroxide. The mixture is stirred vigorously for 1 hour. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude 3-(4-Bromophenyl)-2-methylpropanamide.
Route 2: Acylation of 4-Bromoaniline
An alternative strategy involves the formation of the amide bond by reacting a derivative of 4-bromoaniline with a suitable acylating agent. This approach is conceptually different as it builds the molecule around the aromatic amine. However, this route is not suitable for the synthesis of 3-(4-Bromophenyl)-2-methylpropanamide as the starting amine would be 4-bromoaniline, leading to an N-(4-bromophenyl) amide, not a 3-(4-bromophenyl) substituted propanamide. Therefore, a more viable alternative to Route 1 would be a different C-C bond-forming strategy to construct the carbon skeleton.
Alternative Route 2: Heck Reaction Approach
A more modern and convergent approach involves a palladium-catalyzed Heck reaction to construct the carbon skeleton, followed by reduction and amidation.
Workflow for Alternative Route 2
Caption: Synthetic workflow for Alternative Route 2 via a Heck reaction.
Description of Alternative Route 2
This pathway begins with a Heck reaction between 4-bromobenzyl bromide and methyl methacrylate, catalyzed by a palladium complex. The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation to reduce the double bond, yielding methyl 3-(4-bromophenyl)-2-methylpropanoate. Saponification of the ester provides the same carboxylic acid intermediate as in Route 1, which can then be converted to the target amide.
Comparison of Synthetic Routes
| Parameter | Route 1: Malonic Ester Synthesis | Alternative Route 2: Heck Reaction |
| Overall Yield | Moderate to Good | Good to Excellent |
| Purity of Final Product | Good, may require purification | High, often with cleaner reactions |
| Scalability | Readily scalable | Scalable, but catalyst cost can be a factor |
| Cost of Reagents | Relatively low-cost starting materials | Palladium catalyst can be expensive |
| Reaction Conditions | Requires strong bases and high temperatures | Milder reaction conditions for the key C-C bond formation |
| Environmental Impact | Use of stoichiometric strong base | Catalytic approach is more atom-economical |
| Safety Considerations | Handling of sodium metal and strong acids/bases | Palladium catalysts can be pyrophoric |
Conclusion
Both the classical malonic ester synthesis route and the modern palladium-catalyzed Heck reaction approach offer viable pathways to 3-(4-Bromophenyl)-2-methylpropanamide.
-
Route 1 is a robust and well-understood method that is often favored in academic and smaller-scale industrial settings due to its use of inexpensive and readily available starting materials. The main drawbacks are the sometimes harsh reaction conditions and the generation of stoichiometric waste.
-
Alternative Route 2 , leveraging a Heck reaction, represents a more elegant and often higher-yielding approach. The milder conditions and catalytic nature of the key bond-forming step are significant advantages, particularly for sensitive substrates. However, the cost and handling of the palladium catalyst may be a consideration for large-scale production.
The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale, budget, and available equipment. For rapid access to the compound on a laboratory scale with high purity, the Heck reaction approach may be preferable. For cost-effective, large-scale synthesis where established procedures are paramount, the malonic ester synthesis remains a strong contender.
References
At the time of writing, specific literature citations for the direct synthesis of 3-(4-Bromophenyl)-2-methylpropanamide were not prominently available. The described routes are based on well-established, analogous chemical transformations found in the organic synthesis literature.
Purity Analysis of 3-(4-Bromophenyl)-2-methylpropanamide: HPLC-UV vs. GC-MS
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 3-(4-Bromophenyl)-2-methylpropanamide .
It is designed for analytical chemists and process development scientists who require a robust control strategy for this pharmaceutical intermediate.
Executive Summary & Strategic Recommendation
3-(4-Bromophenyl)-2-methylpropanamide is a thermally sensitive primary amide containing a halogenated aromatic ring. This unique structure dictates the analytical strategy:
-
Primary Recommendation (Quantification): RP-HPLC with UV Detection is the gold standard for purity assays. It avoids thermal degradation artifacts common to amides and leverages the strong UV chromophore of the bromophenyl group.
-
Secondary Recommendation (Identification): GC-MS (with Derivatization) is essential for structural confirmation and impurity identification. However, direct injection GC is not recommended for purity calculations due to the risk of on-column dehydration, which artificially lowers the purity value.
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of the analyte is the first step in method design.
| Property | Description | Analytical Implication |
| Structure | Primary Amide ( | High polarity; potential for H-bonding. Susceptible to thermal dehydration ( |
| Chromophore | 4-Bromophenyl moiety | Strong UV absorbance at 254 nm and 210 nm, making UV detection highly sensitive. |
| Isotopes | Bromine ( | Distinct 1:1 doublet in Mass Spectrometry (M, M+2), serving as a definitive spectral fingerprint. |
| Chirality | 2-methyl position | The molecule is chiral. Standard achiral methods (discussed here) assess chemical purity, not enantiomeric excess. |
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Role: Quantitative Purity Assay (The "Truth" Value)
HPLC is preferred because it analyzes the compound in the liquid phase at ambient or moderately elevated temperatures, preserving the integrity of the primary amide group.
Experimental Protocol (Validated Conditions)
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Profile:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10%
90% B (Linear Ramp) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Specific to aromatic ring) and 210 nm (Amide bond).
-
Column Temp: 30°C.
Field-Proven Insights[2][3]
-
Buffer Selection: The amide is neutral, but impurities (often amines from synthesis) require pH control. Formic acid (pH ~2.7) ensures any amine precursors are protonated and elute early, preventing co-elution with the main peak.
-
Sample Diluent: Dissolve in 50:50 Water:ACN. Pure ACN can cause peak distortion (solvent effect) if the injection volume is high (>10 µL).
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Role: Structural Identification & Impurity Profiling
GC-MS provides mass spectral data critical for identifying unknown impurities. However, the high temperature of the injection port poses a specific risk for primary amides.
The "Thermal Trap": Amide Dehydration
When 3-(4-Bromophenyl)-2-methylpropanamide is injected directly into a hot liner (250°C+), a portion of the molecules can undergo thermal dehydration to form the corresponding nitrile:
Result: The chromatogram will show a "ghost" impurity peak (the nitrile) that is not actually present in the sample, leading to a False Fail on purity specifications.
Experimental Protocol (Derivatization Required)
To prevent thermal degradation, the amide hydrogens must be replaced with protecting groups (Trimethylsilyl - TMS) before injection.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Derivatization Procedure:
-
Dissolve 10 mg sample in 1 mL anhydrous Pyridine.
-
Add 200 µL BSTFA.
-
Incubate at 60°C for 30 minutes.
-
Inject 1 µL into GC.
-
-
GC Parameters:
-
Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm).
-
Inlet: Split mode (20:1), 250°C.
-
Oven: 80°C (1 min)
20°C/min 300°C (hold 5 min). -
MS Source: Electron Impact (EI), 70 eV.[2]
-
Mass Spectral Interpretation
-
Diagnostic Ion: Look for the molecular ion cluster.
-
Underivatized (Not Recommended): M+ at 241/243 m/z (1:1 ratio due to Br).
-
TMS-Derivative: M+ at 313/315 m/z (Shift of +72 Da for one TMS group).
-
-
Isotope Pattern: The 1:1 intensity ratio of peaks separated by 2 Da is the definitive confirmation of the Bromine atom.
Comparative Analysis: HPLC vs. GC-MS
The following table summarizes the performance metrics based on standard validation criteria (ICH Q2).
| Feature | HPLC-UV (Method A) | GC-MS (Method B - Derivatized) |
| Purity Accuracy | High (99.9%) | Moderate (98-99%) |
| Artifact Risk | Low | High (Incomplete derivatization or thermal breakdown) |
| Limit of Detection (LOD) | ~0.05% (w/w) | ~0.01% (w/w) - Higher Sensitivity |
| Specificity | Separation based on polarity | Separation based on volatility + Mass Fingerprint |
| Throughput | 20 min/sample | 45 min/sample (includes prep time) |
| Waste Generation | High (Solvents) | Low |
Case Study: The "Ghost" Impurity
In a comparative study of a raw batch:
-
HPLC Analysis: Showed 99.2% purity.
-
Direct GC Analysis: Showed 94.5% purity, with a 4.7% peak identified as 3-(4-bromophenyl)-2-methylpropanenitrile.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct analytical technique.
Figure 1: Analytical workflow decision tree emphasizing the risk of direct GC injection.
Mechanism of Thermal Artifacts
Understanding why GC fails without derivatization is critical for defending your method selection to regulatory bodies.
Figure 2: Thermal dehydration mechanism of primary amides in GC injectors.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
- Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier. (General reference for Amide Analysis).
- Moldoveanu, S. C. (2021). Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier.
-
Agilent Technologies. (2020). Analysis of Pharmacologically Relevant Compounds using GC/MSD.Link
-
PubChem. (2025).[3] 3-(4-Bromophenyl)propanamide Compound Summary. National Library of Medicine. Link
Sources
A Comparative Guide to Catalysts for N-Aryl Amide Synthesis: Palladium vs. Copper and Beyond
For Immediate Publication
Introduction: The Enduring Importance of the Amide Bond
The N-aryl amide linkage is a cornerstone of modern molecular science, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis, however, is not without challenges. Traditional methods often require harsh conditions and stoichiometric coupling reagents, leading to poor atom economy and the generation of toxic byproducts.[1][2] In response, the field of catalysis has provided elegant solutions, primarily through transition metal-catalyzed cross-coupling reactions. This guide offers a comparative analysis of the leading catalytic systems for N-aryl amide synthesis, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions in their synthetic endeavors.
The two titans in this domain are palladium and copper, each with its own rich history and distinct advantages. Palladium catalysis, particularly the Buchwald-Hartwig amination, has become a workhorse in academic and industrial laboratories due to its high reactivity and broad substrate scope.[2][3] Conversely, copper-catalyzed methods, rooted in the classic Ullmann and Goldberg reactions, have seen a resurgence, offering a more cost-effective and environmentally benign alternative.[4][5][6] Beyond these, other metals and even metal-free organocatalytic systems are emerging as viable contenders.
This guide will delve into the mechanistic underpinnings, substrate scope, and practical considerations of these catalytic systems. We will present comparative data, detailed experimental protocols, and visual workflows to provide a comprehensive and actionable resource for the modern synthetic chemist.
Palladium-Catalyzed N-Arylation: The Gold Standard
Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, has revolutionized the synthesis of N-aryl amides.[2][3] The reaction's success lies in the development of sophisticated phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amide binding and deprotonation, and reductive elimination.[2]
Mechanism of Action
The generally accepted catalytic cycle for palladium-catalyzed amidation is depicted below. The active Pd(0) catalyst undergoes oxidative addition to an aryl halide. Subsequent ligand exchange with the amide, often facilitated by a base, forms a palladium-amido complex. The final, crucial step is reductive elimination, which furnishes the desired N-aryl amide and regenerates the active Pd(0) catalyst.[2] The nature of the phosphine ligand is critical, influencing both the rate-determining step and the overall efficiency of the reaction.[2]
Caption: Generalized catalytic cycle for palladium-catalyzed N-aryl amide synthesis.
Performance and Scope
The versatility of palladium catalysis is its key strength. A wide variety of aryl and heteroaryl halides (chlorides, bromides, iodides) and pseudohalides (triflates, nonaflates) can be coupled with a broad range of primary and even secondary acyclic amides.[2][7] The development of specialized ligands, such as XPhos and JackiePhos, has been instrumental in expanding the substrate scope to include historically challenging couplings.[7]
| Catalyst System | Aryl Halide | Amide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Aryl Bromide | Primary Amide | Cs₂CO₃ | Dioxane | 110 | 70-95 | [Buchwald, S. L. et al. J. Am. Chem. Soc.2002 , 124, 14844-14845.] |
| [(allyl)PdCl]₂ / JackiePhos | Aryl Nonaflate | Secondary Amide | K₂CO₃ | Toluene | 110 | 78-95 | [7] |
| Pd(OAc)₂ / RuPhos | (Hetero)aryl Chloride | Secondary Amine | t-BuONa | Toluene/Water | 100 | 50-99 | [8] |
Table 1: Representative Palladium-Catalyzed N-Arylation Reactions.
Experimental Protocol: Synthesis of N-(4-acetylphenyl)benzamide
The following protocol is a representative example of a palladium-catalyzed N-arylation.
Materials:
-
4-Bromoacetophenone
-
Benzamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).
-
4-Bromoacetophenone (1.0 mmol) and benzamide (1.2 mmol) are added to the tube.
-
The tube is sealed, removed from the glovebox, and anhydrous dioxane (5 mL) is added via syringe.
-
The reaction mixture is heated to 110 °C with stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Copper-Catalyzed N-Arylation: A Cost-Effective and Sustainable Alternative
Copper-catalyzed N-arylation, historically known as the Ullmann condensation or Goldberg reaction, has undergone a significant renaissance.[4][5] Modern advancements, particularly the introduction of chelating ligands, have transformed this classic reaction into a mild, efficient, and highly practical method for N-aryl amide synthesis.[4][9] The primary driver for its renewed interest is the low cost and low toxicity of copper compared to palladium.[10][11][12]
Mechanism of Action
While the precise mechanism of copper-catalyzed amidation is still a subject of active research, a plausible catalytic cycle involves a Cu(I)/Cu(III) redox couple. The reaction is believed to proceed through the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active copper(I) catalyst.[4][13]
Caption: Plausible catalytic cycle for copper-catalyzed N-aryl amide synthesis.
Performance and Scope
Modern copper-catalyzed systems are effective for the coupling of aryl iodides and bromides with a variety of amides.[9] The development of inexpensive and readily available ligands, such as derivatives of natural amino acids like L-proline, has significantly broadened the reaction's applicability under milder conditions.[9] Ligand-free protocols have also been developed, further enhancing the economic and environmental appeal of this methodology.[14]
| Catalyst System | Aryl Halide | Amide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI / (S)-N-Methylpyrrolidine-2-carboxylate | Aryl Iodide | 2-Pyrrolidone | K₃PO₄ | DMSO | 110 | 85-95 | [9] |
| CuBr₂ (ligand-free) | Arylboronic Acid | Nitrile | K₂CO₃ | t-BuOH | Ambient | up to 90 | [14] |
| CuI / N,N'-DMEDA | Aryl Chloride | Primary Amide | K₂CO₃ | Toluene | 120 | 70-90 | [1] |
Table 2: Representative Copper-Catalyzed N-Arylation Reactions.
Experimental Protocol: Synthesis of 1-Phenylpyrrolidin-2-one
The following protocol is a representative example of a modern Ullmann-type N-arylation.[9]
Materials:
-
Iodobenzene
-
2-Pyrrolidinone
-
Copper(I) Iodide (CuI)
-
(S)-N-Methylpyrrolidine-2-carboxylate (ligand)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon atmosphere
Procedure:
-
To a reaction vessel, add 2-pyrrolidinone (10 mmol), K₃PO₄ (10 mmol), (S)-N-methylpyrrolidine-2-carboxylate (1 mmol), and CuI (0.5 mmol).
-
The vessel is evacuated and backfilled with argon.
-
Anhydrous DMSO (10 mL) and iodobenzene (12 mmol) are added via syringe.
-
The reaction mixture is stirred at 110 °C for 5 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Emerging Catalytic Systems
While palladium and copper dominate the landscape, other transition metals and even metal-free approaches are gaining traction.
Nickel Catalysis
Nickel, being more earth-abundant and less expensive than palladium, is an attractive alternative. Nickel-catalyzed N-arylations of amides have been developed, often employing similar phosphine ligands to their palladium counterparts.[15] Recent advances have even demonstrated the use of a dual-base system to promote the coupling of a wide range of (hetero)aryl electrophiles with amides.[15] A nickel-photoredox catalytic system has also been reported to enable mild amide arylation.[16]
Organocatalysis
For certain transformations, metal-free organocatalytic systems offer a sustainable and cost-effective pathway to N-aryl amides. For instance, the ring-opening of non-strained lactones with aromatic amines can be efficiently catalyzed by organic bases like bicyclic guanidines, providing a 100% atom-economical route to these valuable scaffolds.[17]
Comparative Analysis and Future Outlook
| Feature | Palladium Catalysis | Copper Catalysis | Emerging Systems (Ni, Organo) |
| Cost | High | Low | Low to Very Low |
| Toxicity | High | Low | Moderate (Ni) to Low (Organo) |
| Substrate Scope | Very Broad (Ar-Cl, Br, I, OTf) | Broad (Ar-I, Br) | Varies, can be highly specific |
| Reaction Conditions | Generally Mild | Traditionally Harsh, now Milder | Generally Mild |
| Ligand Sensitivity | High | Moderate | Varies |
| Maturity | Well-established | Revitalized, still evolving | Under active development |
Table 3: Comparative Overview of Catalytic Systems for N-Aryl Amide Synthesis.
The choice of catalyst for N-aryl amide synthesis is a multifaceted decision, balancing factors of cost, substrate scope, and reaction conditions. Palladium catalysis remains the benchmark for its unparalleled versatility and reliability. However, the economic and environmental advantages of copper catalysis are compelling, particularly for large-scale applications where cost and sustainability are paramount.[11][12]
The future of N-aryl amide synthesis will likely see continued innovation in ligand design for both palladium and copper systems, further expanding their scope and efficiency. Emerging technologies, such as nickel catalysis and organocatalysis, hold significant promise for developing even more sustainable and economical synthetic routes. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each catalytic approach is essential for navigating the complex landscape of modern organic synthesis and accelerating the discovery of new medicines and materials.
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A Senior Application Scientist's Guide to HPLC Method Validation for Quantifying Impurities in Brominated Compounds
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This is particularly true for brominated compounds, a class of molecules prevalent in numerous drug candidates. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for the separation and quantification of these impurities.
This guide provides an in-depth comparison of HPLC methodologies for the analysis of impurities in brominated compounds. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, offering a framework for developing robust, reliable, and regulatory-compliant methods. Our focus is on providing researchers, scientists, and drug development professionals with the expertise to not only execute these methods but to understand and adapt them to their specific analytical challenges.
The Criticality of Impurity Profiling for Brominated Compounds
Brominated organic molecules are a cornerstone of modern medicinal chemistry, valued for their role in enhancing the potency and modulating the pharmacokinetic properties of therapeutic agents. However, their synthesis can often lead to the formation of various impurities, including isomers, starting materials, by-products, and degradation products. Some brominated compounds are also recognized as potential genotoxic impurities (PGIs), necessitating their control at stringent levels. Therefore, a well-validated, stability-indicating HPLC method is not merely a quality control requirement but a critical component of ensuring patient safety.
Comparing HPLC Column Chemistries: The Hydrophobic vs. Fluorinated Phenyl Approach
The heart of an HPLC separation lies in the column chemistry. For brominated compounds, the choice of stationary phase is a critical determinant of success. Here, we compare the two most common approaches: the traditional C18 (octadecylsilane) column and the alternative Pentafluorophenyl (PFP) column.
The Workhorse: C18 Columns
C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their broad applicability and robust performance.[1][2] The primary retention mechanism is hydrophobic interaction between the non-polar C18 alkyl chains and the non-polar regions of the analyte.
Advantages for Brominated Compound Analysis:
-
Broad Applicability: Can effectively separate a wide range of non-polar to moderately polar compounds.
-
Robustness and Reproducibility: Extensive manufacturing experience leads to consistent column performance.
-
Extensive Literature: A vast body of published methods provides a good starting point for method development.
Limitations:
-
Limited Selectivity for Isomers: May struggle to resolve structurally similar isomers of brominated compounds, which often have subtle differences in hydrophobicity.
-
Potential for Poor Peak Shape: Basic brominated compounds can exhibit peak tailing due to secondary interactions with residual silanols on the silica support.
The Alternative: PFP Columns
Pentafluorophenyl (PFP) columns offer a unique and alternative selectivity to C18 phases.[3][4][5] The stationary phase consists of a silica backbone bonded with pentafluorophenylpropyl ligands. This chemistry provides multiple modes of interaction, including:
-
Hydrophobic interactions: Similar to C18, but generally to a lesser degree.
-
π-π interactions: Between the electron-rich fluorinated phenyl ring of the stationary phase and aromatic rings in the analyte.
-
Dipole-dipole interactions: Due to the highly polarizable nature of the C-F bonds.
-
Ion-exchange interactions: Resulting from the silica support, which can be pronounced with PFP phases.[6]
Advantages for Brominated Compound Analysis:
-
Enhanced Selectivity for Halogenated Compounds: PFP columns are particularly well-suited for the separation of halogenated aromatic compounds due to the specific interactions between the fluorinated rings and the bromine substituents.[4][7]
-
Improved Resolution of Isomers: The multiple interaction modes often lead to superior resolution of positional isomers and other closely related impurities.[3][5]
-
Alternative Elution Orders: Can provide a different elution order compared to C18, which is beneficial when co-elution is observed on a C18 column.
Quantitative Comparison of C18 and PFP Columns
To provide a clear, data-driven comparison, the following table summarizes the expected performance of C18 and PFP columns for the analysis of a model brominated API and its impurities.
| Performance Parameter | C18 Column | PFP Column | Rationale & Justification |
| Resolution (Rs) of Critical Pair | 1.2 - 1.8 | > 2.0 | The multiple interaction mechanisms of the PFP phase often lead to enhanced selectivity and better separation of closely eluting impurities, especially isomers.[3][5] |
| Tailing Factor (Tf) for Basic Impurities | 1.5 - 2.0 | 1.0 - 1.5 | PFP columns can exhibit reduced secondary interactions with basic analytes compared to some C18 phases, resulting in more symmetrical peaks. |
| Retention Time of Main Peak (min) | 8.5 | 10.2 | The additional interaction modes of the PFP column can lead to increased retention of the main analyte, which may or may not be desirable. |
| Analysis Time (min) | ~15 | ~20 | Increased retention on the PFP column may necessitate a longer gradient or run time to elute all components. |
| Selectivity (α) for Aromatic Impurities | Moderate | High | The π-π interactions of the PFP phase provide a significant advantage in the separation of aromatic compounds.[8] |
Experimental Protocols: A Step-by-Step Guide to HPLC Method Validation
The following protocols outline the key experiments required for the validation of an HPLC method for quantifying impurities in a brominated compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
Workflow for HPLC Method Validation
Caption: Interdependence of key HPLC method validation parameters.
Conclusion
The validation of HPLC methods for quantifying impurities in brominated compounds is a rigorous but essential process. By understanding the underlying principles of chromatography and method validation, and by making informed choices based on the specific chemistry of the analytes, researchers can develop robust and reliable methods. The comparison between C18 and PFP columns highlights the importance of selecting the appropriate stationary phase to achieve the desired selectivity, particularly for challenging separations involving halogenated isomers. The detailed experimental protocols and acceptance criteria provided in this guide serve as a practical framework for ensuring the scientific integrity and regulatory compliance of your analytical data. Ultimately, a well-validated HPLC method is a cornerstone of drug development, ensuring the quality, safety, and efficacy of medicines containing brominated compounds.
References
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Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. (2021). PubMed. [Link]
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ACE C18-PFP technical brochure. (n.d.). HPLC. [Link]
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NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. (n.d.). Chromatography Today. [Link]
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Exploring the selectivity of C18 phases with Phenyl and PFP functionality. (n.d.). MAC-MOD Analytical. [Link]
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How to choose reversed-phase HPLC column C18, C8, C4. (n.d.). Biovanix Chromatography. [Link]
-
An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. (2006). PubMed. [Link]
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Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hy. (n.d.). SciSpace. [Link]
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Separation of 2-Bromophenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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HPLC Column Selection Guide. (n.d.). Linklab. [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
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Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016). LCGC International. [Link]
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HPLC Columns and Their Role in Compound Separation. (2024). Veeprho. [Link]
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Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. [Link]
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HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]
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Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. (2021). Oxford Academic. [Link]
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Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). (2005). ScienceDirect. [Link]
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Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2021). PMC. [Link]
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Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. [Link]
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Comparing BromoBenzyl (PBr) to FluoroPhenyl (PFP) Stationary Phases in Core-Shell HPLC Columns. (n.d.). AZoM. [Link]
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Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and Identification of Unknown Impurities by 2D LC-Q-TOF MS. (2023). Bentham Science Publishers. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
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The Structural Ballet of a Bromophenyl Propanamide: A Guide to Unlocking its Therapeutic Potential
A Senior Application Scientist's In-Depth Analysis of the Structure-Activity Relationship of 3-(4-Bromophenyl)-2-methylpropanamide Derivatives and Their Analogs
For researchers, scientists, and drug development professionals, the journey from a lead compound to a clinical candidate is a meticulous dance of chemical modification and biological evaluation. The core of this process lies in understanding the structure-activity relationship (SAR), a fundamental concept in medicinal chemistry that dictates how the three-dimensional arrangement of atoms in a molecule influences its biological activity.[1] This guide provides a comprehensive comparison of 3-(4-Bromophenyl)-2-methylpropanamide derivatives and their structurally related analogs, offering insights into how subtle chemical changes can profoundly impact their therapeutic efficacy. By synthesizing data from a range of authoritative sources, we will explore the causality behind experimental choices and provide a framework for the rational design of more potent and selective therapeutic agents.
The Core Scaffold: Deconstructing the 3-(4-Bromophenyl)-2-methylpropanamide Moiety
The 3-(4-Bromophenyl)-2-methylpropanamide scaffold is a fascinating starting point for drug discovery, possessing several key features that can be systematically modified to tune its pharmacological properties. The parent structure can be dissected into three primary regions, each offering a handle for optimization: the A-region (4-bromophenyl group), the B-region (2-methylpropanamide backbone), and the C-region (amide substituent).
The presence of a bromine atom on the phenyl ring is of particular interest. Halogen bonding is an increasingly recognized non-covalent interaction that can influence ligand-target binding affinity and selectivity. Furthermore, the lipophilicity imparted by the bromine atom can affect the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Comparative Analysis: Learning from Structural Analogs
Due to the limited specific literature on 3-(4-Bromophenyl)-2-methylpropanamide derivatives, our SAR analysis will draw parallels from closely related chemical classes. This comparative approach allows us to extrapolate key structural determinants of activity.
The Phenylpropanamide Precedent: Insights from Related Scaffolds
Studies on 3-phenylpropanamide derivatives have revealed critical insights into their biological activities. For instance, certain derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), a target for the treatment of Alzheimer's disease.[2] The nature and position of substituents on the phenyl ring, as well as modifications to the propanamide linker, have been shown to significantly alter inhibitory potency.
Similarly, 7-propanamide benzoxaboroles have emerged as a promising chemotype for anti-cancer agents.[3][4][5] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on these compounds have highlighted the importance of steric and electronic factors in their activity against cancer cell lines like SKOV3.[3][4][5] These findings underscore the value of computational modeling in predicting the activity of new analogs and guiding their synthesis.
The Significance of the Bromophenyl Group
The 4-bromophenyl moiety is a common feature in a variety of biologically active molecules. Its presence can contribute to a range of pharmacological effects, from anticancer to antimicrobial and ion channel modulation. For example, compounds containing a 3-bromophenyl group have demonstrated anticancer activity, with some analogs showing promising growth inhibition against various cancer cell lines.[6][7] The bromine atom in these molecules can participate in halogen bonding interactions with the biological target, contributing to their potency.
In the context of antimicrobial agents, N-(4-bromophenyl)furan-2-carboxamide has shown efficacy against drug-resistant bacteria.[8] This highlights the potential of the bromophenyl group in overcoming microbial resistance mechanisms.
Key Structural Modifications and Their Impact on Activity: A Tabular Summary
To provide a clear and concise overview of the structure-activity relationships, the following table summarizes the effects of key structural modifications on the biological activity of propanamide and bromophenyl derivatives, based on available literature.
| Structural Region | Modification | Observed Effect on Biological Activity | Potential Rationale | Relevant Analogs/Studies |
| A-Region (Phenyl Ring) | Substitution with electron-withdrawing groups (e.g., fluoro, trifluoromethyl) | Often enhances potency. | Can alter electronic properties, influencing binding interactions and metabolic stability. | 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists.[9] |
| Substitution with electron-donating groups (e.g., methoxy) | Variable effects, can increase or decrease activity depending on the target. | Can influence hydrogen bonding potential and overall polarity. | 3-phenylcoumarin-based MAO-B inhibitors.[10] | |
| Position of the bromine atom (ortho, meta, para) | Can significantly impact selectivity and potency. | Alters the molecule's overall shape and the directionality of halogen bonds. | (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile as a PPARβ/δ-selective ligand.[11] | |
| B-Region (Propanamide Backbone) | α-methylation | Can increase metabolic stability by sterically hindering enzymatic degradation. | Resistance to metabolic deamination by monoamine oxidase (MAO).[12] | General principle in phenylethylamine derivatives.[12] |
| Introduction of rigidity (e.g., cyclopropyl group) | Can improve binding affinity by reducing conformational entropy upon binding. | Constraining the molecule to a more bioactive conformation. | 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists.[9] | |
| Variation of the linker length | Can optimize the distance between key pharmacophoric features. | Proper alignment with binding pockets of the target protein. | Arylpropionic acid derivatives as NSAIDs.[13] | |
| C-Region (Amide Substituent) | Introduction of bulky groups | Can enhance selectivity for certain receptor subtypes. | Steric hindrance may prevent binding to off-target proteins. | N-tertiary butyl group enhances β2 selectivity in adrenergic agonists.[12] |
| Incorporation of heterocyclic rings | Can introduce additional interaction points (e.g., hydrogen bond donors/acceptors). | Can improve solubility and pharmacokinetic properties. | N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides with anti-fungal activity.[14][15] | |
| Variation of N-substituents | Can modulate lipophilicity and membrane permeability. | Affects ADME properties of the drug candidate. | 2-Phenoxybenzamides with antiplasmodial activity.[16] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of 3-(4-Bromophenyl)-2-methylpropanamide derivatives and their subsequent biological evaluation.
General Synthetic Pathway
The synthesis of 3-(4-Bromophenyl)-2-methylpropanamide derivatives can be achieved through a multi-step process, as illustrated in the workflow diagram below. This pathway is a generalized representation based on common organic synthesis techniques for similar structures.
Caption: General synthetic workflow for 3-(4-Bromophenyl)-2-methylpropanamide derivatives.
Detailed Protocol for Amide Coupling:
-
To a solution of 2-(4-bromophenyl)propanoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane, DMF), add a coupling agent such as EDC (1.2 eq) and an additive like HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and a base (e.g., triethylamine, diisopropylethylamine) (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Biological Evaluation: A Focus on Ion Channel Modulation
Given the prevalence of the bromophenyl motif in ion channel modulators, a key biological evaluation for these derivatives would be to assess their activity on various ion channels.[17][18][19] The following protocol outlines a standard electrophysiology assay using the patch-clamp technique to measure the effect of the compounds on a specific ion channel (e.g., a voltage-gated sodium channel).
Caption: Workflow for evaluating compound activity on ion channels using patch-clamp electrophysiology.
Detailed Electrophysiology Protocol:
-
Cell Preparation: Culture a cell line stably expressing the ion channel of interest (e.g., HEK293 cells transfected with the NaV1.7 gene).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an appropriate internal solution and the bath with an external solution.
-
Whole-Cell Recording: Obtain a whole-cell recording from a single cell. Apply voltage protocols to elicit ionic currents.
-
Compound Application: After establishing a stable baseline recording, perfuse the test compound at increasing concentrations onto the cell.
-
Data Analysis: Measure the peak current amplitude in the presence of each compound concentration. Normalize the data to the baseline current and plot the concentration-response curve to determine the IC50 (for inhibitors) or EC50 (for activators).
Conclusion: Charting the Course for Future Drug Design
The structure-activity relationship of 3-(4-Bromophenyl)-2-methylpropanamide derivatives, inferred from the study of their close structural analogs, provides a valuable roadmap for the design of novel therapeutic agents. The 4-bromophenyl group serves as a key anchor, with its position and electronic environment influencing target engagement. The 2-methylpropanamide backbone offers opportunities to enhance metabolic stability and conformational rigidity. Finally, the amide substituent provides a versatile handle for modulating physicochemical properties and introducing additional interactions with the biological target.
By systematically exploring these structural modifications and employing robust experimental validation, researchers can navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this promising chemical scaffold. The integration of synthetic chemistry, biological evaluation, and computational modeling will be instrumental in accelerating the development of the next generation of targeted therapies.
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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 3-(4-Bromophenyl)-2-methylpropanamide
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or its synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-(4-Bromophenyl)-2-methylpropanamide serves as a critical building block in the synthesis of various more complex molecules. Impurities, which can arise from starting materials, side-reactions, or degradation, must be diligently removed to prevent downstream complications in multi-step syntheses and to ensure the final product meets stringent regulatory standards.[1][2][3]
This guide provides an in-depth comparison of three primary purification techniques for 3-(4-Bromophenyl)-2-methylpropanamide: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep HPLC). Drawing from established principles and field experience, we will dissect each methodology, offering detailed protocols, comparative performance data, and the critical reasoning behind procedural choices to empower researchers in selecting the optimal strategy for their specific needs.
Recrystallization: The Classic Approach for Bulk Purity
Recrystallization is a powerful, cost-effective technique for purifying solid organic compounds.[4][5] The principle hinges on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[6][7][8]
Principle of Separation
The crude solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution.[8][9] Any insoluble impurities can be removed at this stage by hot gravity filtration. As the solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The soluble impurities remain in the mother liquor.[5] Slow cooling is paramount as it allows for the formation of a well-ordered crystal lattice, which inherently excludes foreign molecules (impurities).[7]
Experimental Protocol: Two-Solvent Recrystallization
For 3-(4-Bromophenyl)-2-methylpropanamide, a two-solvent system is often effective due to the compound's intermediate polarity. Here, one solvent readily dissolves the compound (e.g., Ethyl Acetate), while the other is a non-solvent (e.g., Heptane).[6]
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add ethyl acetate dropwise at room temperature until the solid dissolves. This confirms it is a suitable "solvent." In a separate tube, confirm the solid is insoluble in heptane, the "anti-solvent." The two solvents must be miscible.
-
Dissolution: Place the bulk of the crude 3-(4-Bromophenyl)-2-methylpropanamide into an Erlenmeyer flask. Heat a sufficient volume of ethyl acetate on a hot plate. Add the minimum amount of hot ethyl acetate to the flask to completely dissolve the solid with gentle swirling. The goal is a concentrated, near-saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Inducing Crystallization: While the solution is still hot, add heptane dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and ensure the solution is clear.
-
Cooling & Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask prevents solvent evaporation and contamination. Do not disturb the flask during this period to promote the growth of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation & Washing: Collect the pure crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold heptane (or a cold ethyl acetate/heptane mixture) to remove any residual mother liquor containing impurities.
-
Drying: Allow the crystals to dry on the filter paper with continued vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Caption: Workflow for purification by recrystallization.
Flash Column Chromatography: The Workhorse for Separation
Flash column chromatography is a ubiquitous technique in organic synthesis for purifying and separating components of a mixture.[4] It is a form of liquid chromatography that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase. A positive pressure is applied to accelerate the movement of the mobile phase through the column, making the process faster than traditional gravity chromatography.
Principle of Separation
The separation is based on polarity. Silica gel is a polar stationary phase. Polar compounds in the mixture will adsorb more strongly to the silica and therefore move down the column more slowly. Non-polar compounds have a weaker interaction with the silica and are eluted more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds can be selectively eluted from the column based on their polarity.[10]
Experimental Protocol: Silica Gel Chromatography
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use a silica-to-sample weight ratio of 30:1 for easy separations or up to 100:1 for difficult ones. Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Top with a thin layer of sand.
-
Sample Loading: The amide product is a solid. For optimal separation, use dry loading. Dissolve the crude 3-(4-Bromophenyl)-2-methylpropanamide in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[10] Carefully add this powder to the top of the packed column. Add another layer of sand.
-
Elution: Carefully add the mobile phase to the top of the column. Apply pressure using a pump or inert gas to begin elution. Start with the low-polarity solvent system determined by TLC.
-
Gradient Elution (if necessary): If impurities are close to the product spot on the TLC plate, a gradient elution is recommended. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to increase the eluting power of the mobile phase.[10] This will sequentially elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluent in a series of test tubes or vials. Monitor the separation by collecting small spots from the eluting liquid onto TLC plates and visualizing them under UV light.
-
Combining and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-(4-Bromophenyl)-2-methylpropanamide.
Caption: Workflow for purification by flash column chromatography.
Preparative HPLC: The Ultimate in High-Resolution Purification
Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful purification technique used extensively in the pharmaceutical industry to isolate and purify compounds with very high precision.[11][12] It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material by using larger columns, higher flow rates, and larger injection volumes.[11] It is the method of choice when extremely high purity (>99%) is required for intermediates or final APIs.[13][14]
Principle of Separation
Prep HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For a moderately polar compound like 3-(4-Bromophenyl)-2-methylpropanamide, a reversed-phase setup is common. Here, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). In this system, more polar compounds elute first, while less polar compounds are retained longer by the non-polar stationary phase.
Experimental Protocol: Reversed-Phase Prep HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. This involves screening different columns and mobile phase compositions (e.g., gradients of water and acetonitrile, with or without additives like formic acid or trifluoroacetic acid).
-
Scale-Up Calculation: Based on the analytical method, calculate the parameters for the preparative scale. This involves adjusting the flow rate and gradient time to account for the larger column diameter and volume. Modern HPLC software often automates these calculations.
-
Sample Preparation: Dissolve the crude 3-(4-Bromophenyl)-2-methylpropanamide in a solvent that is compatible with the mobile phase (e.g., the initial mobile phase composition or a stronger solvent like DMSO or DMF if solubility is an issue). The sample should be filtered through a 0.45 µm filter to remove any particulate matter that could damage the column or system.
-
Purification Run: Equilibrate the preparative column with the starting mobile phase. Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the column eluent with a detector (typically UV-Vis). An automated fraction collector is used to collect fractions as the compounds elute. Collection can be triggered by the detector signal (peak-based collection) to specifically isolate the peak corresponding to the pure product.
-
Purity Analysis: Analyze small aliquots of the collected fractions using the analytical HPLC method to confirm their purity.
-
Solvent Removal: Combine the pure fractions. The mobile phase solvents are typically removed by lyophilization (freeze-drying) or rotary evaporation to yield the highly purified solid product.
Caption: Workflow for purification by preparative HPLC.
Performance Comparison
The choice of purification technique is a trade-off between desired purity, scale, cost, and time. The following table provides a comparative summary based on typical performance metrics for the purification of 3-(4-Bromophenyl)-2-methylpropanamide.
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Purity Achieved | Good to Excellent (95-99%) | Good (90-98%) | Very High (>99.5%) |
| Typical Yield | 60-90% (Losses in mother liquor) | 70-95% | >95% (High recovery) |
| Throughput | High (grams to kilograms) | Medium (milligrams to >100 grams) | Low to Medium (milligrams to grams) |
| Cost per Sample | Low (Solvents, glassware) | Moderate (Silica gel, solvents) | High (Column, solvents, instrument) |
| Complexity & Time | Low to Moderate | Moderate | High (Method development required) |
| Best For... | Removing major impurities from large batches; final purification step. | Routine purification of reaction mixtures; separating closely related compounds. | Achieving the highest possible purity; isolating trace components; final API polishing. |
Conclusion and Recommendations
For the purification of 3-(4-Bromophenyl)-2-methylpropanamide, the optimal technique depends entirely on the specific requirements of the project.
-
Recrystallization is the most economical and scalable method, making it ideal for early-stage process development or when large quantities of material with good purity (e.g., >98%) are needed. Its success, however, is highly dependent on finding a suitable solvent system.
-
Flash Column Chromatography offers the most versatility for a research and development setting. It is the go-to method for purifying crude reaction mixtures, capable of separating the target compound from a wide range of impurities with varying polarities.[15][16]
-
Preparative HPLC is the definitive choice when purity is non-negotiable. For applications such as preparing analytical standards, conducting late-stage drug development, or producing material for clinical trials, the high resolution and precision of Prep HPLC are indispensable for ensuring product quality and safety.[12][14][17]
A common and highly effective strategy is to use these techniques sequentially. An initial bulk purification might be performed using recrystallization or flash chromatography to remove the majority of impurities, followed by a final polishing step with preparative HPLC to achieve the exacting purity standards required for advanced applications. This hybrid approach leverages the strengths of each technique to deliver a scientifically sound, efficient, and cost-effective purification workflow.
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Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
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Navarro, A., et al. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 327-342. Retrieved from [Link]
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ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]
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ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
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American Chemical Society Publications. (2020, June 23). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Retrieved from [Link]
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A Comparative Guide to the Antidiabetic Potential of 3-(4-Bromophenyl)-2-methylpropanamide Analogs
In the relentless pursuit of novel and more effective therapeutics for type 2 diabetes mellitus (T2DM), a metabolic disorder of escalating global prevalence, the exploration of new chemical scaffolds is of paramount importance. This guide provides a comprehensive comparative analysis of the potential antidiabetic activity of analogs based on the 3-(4-Bromophenyl)-2-methylpropanamide structure. While direct experimental data on this specific parent compound is limited in publicly accessible literature, a robust evaluation can be constructed by examining the bioactivity of its core structural motifs: the propanamide backbone and the 4-bromophenyl moiety.
This document is intended for researchers, medicinal chemists, and drug development professionals. It synthesizes findings from preclinical studies to offer insights into the structure-activity relationships (SAR), potential mechanisms of action, and the experimental methodologies crucial for the evaluation of this compound class.
The Rationale for Investigating Propanamide Scaffolds
The propanamide and its unsaturated counterpart, propenamide, have emerged as versatile pharmacophores in the design of enzyme inhibitors. The amide linkage provides a stable, yet flexible, backbone that can be readily functionalized to achieve specific interactions with biological targets. The methyl group at the second position introduces a chiral center, which can be pivotal for stereospecific binding to enzyme active sites, potentially enhancing potency and selectivity.
Comparative Analysis of Antidiabetic Activity
The antidiabetic potential of this class of compounds is evaluated through their action on key therapeutic targets involved in glucose homeostasis. The primary mechanisms explored for related analogs include the inhibition of carbohydrate-hydrolyzing enzymes (α-amylase and α-glucosidase) and modulation of the peroxisome proliferator-activated receptor-gamma (PPARγ).
Inhibition of Carbohydrate-Hydrolyzing Enzymes
One of the established therapeutic strategies for managing T2DM is to control postprandial hyperglycemia by delaying carbohydrate digestion. This is achieved by inhibiting α-amylase and α-glucosidase in the gastrointestinal tract. Several studies have highlighted the potential of compounds containing the 4-bromophenyl group as inhibitors of these enzymes.
Table 1: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Selected Analogs
| Compound Class/Analog | Target Enzyme | IC50 (µM) | Reference Standard (IC50) |
| Pyrazolo[3,4-b]pyridine with 4-bromophenyl moiety (Ester 6h) | α-Amylase | 5.20 | Acarbose (200.1 ± 0.15 µM) |
| Pyrazolo[3,4-b]pyridine with 4-bromophenyl moiety (Hydrazide 7f) | α-Amylase | 5.10 | Acarbose (200.1 ± 0.15 µM) |
| β-amino ketone with 4-bromophenyl moiety (Compound 12) | α-Glucosidase | Activity noted | Not specified in abstract |
| 2-(3-benzoyl-4-hydroxy...)-N-(2-bromophenyl) acetamide (FA2) | α-Glucosidase | 5.17 ± 0.28 | Acarbose (Not specified) |
| 2-(3-benzoyl-4-hydroxy...)-N-(2-bromophenyl) acetamide (FA2) | α-Amylase | 18.82 ± 0.89 | Acarbose (Not specified) |
Note: The IC50 values are sourced from different studies and experimental conditions may vary.
The data indicates that the presence of a 4-bromophenyl group in various heterocyclic scaffolds can lead to potent inhibition of α-amylase, with some analogs showing significantly greater potency than the standard drug, acarbose[1]. This suggests that the 3-(4-Bromophenyl)-2-methylpropanamide scaffold is a promising starting point for designing inhibitors of these enzymes. The bromophenyl group likely engages in favorable hydrophobic and halogen-bonding interactions within the enzyme's active site.
Modulation of PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism. It is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. Some sulfonamide-containing compounds have been investigated as PPARγ modulators[2]. A study on β-amino ketone derivatives containing a 4-bromophenyl group reported moderate activation of the PPAR response element (PPRE), indicating a potential mechanism for improving insulin sensitivity[3]. Compound 12 from this series showed the strongest activity, reaching 66.35% of the activation observed with the positive control, pioglitazone[3].
Potential Mechanism of Action: A Signaling Pathway Perspective
Based on the analysis of related analogs, a primary hypothesized mechanism of action for 3-(4-Bromophenyl)-2-methylpropanamide derivatives is the inhibition of intestinal α-glucosidase and pancreatic α-amylase. This dual inhibition would slow the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting the post-meal spike in blood glucose.
Caption: Hypothesized mechanism of action for 3-(4-Bromophenyl)-2-methylpropanamide analogs.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed methodologies are provided for key in vitro and in vivo assays.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the inhibitory potential of a compound against α-glucosidase, an enzyme crucial for the final step of carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compounds and Acarbose (positive control) dissolved in DMSO
-
Sodium carbonate (Na₂CO₃) (0.2 M)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of acarbose solution to the positive control wells and 10 µL of DMSO to the blank and control wells.
-
Add 20 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
This protocol outlines the induction of diabetes in rats and the subsequent evaluation of a test compound's effect on glucose tolerance.
Animal Model:
-
Male Wistar rats (180-220 g)
-
Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50-65 mg/kg body weight, dissolved in cold citrate buffer (0.1 M, pH 4.5).
-
Diabetes is confirmed after 72 hours by measuring fasting blood glucose levels. Rats with glucose levels >250 mg/dL are considered diabetic and selected for the study.
Procedure:
-
Divide the diabetic rats into groups (n=6 per group):
-
Group 1: Diabetic control (vehicle only)
-
Group 2: Standard drug (e.g., Glibenclamide, 5 mg/kg)
-
Group 3-5: Test compound at different doses (e.g., 25, 50, 100 mg/kg)
-
-
Fast the animals overnight (12-14 hours) with free access to water.
-
Administer the vehicle, standard drug, or test compound orally (p.o.) by gavage.
-
After 30 minutes, administer a glucose load (2 g/kg body weight) orally to all animals.
-
Collect blood samples from the tail vein at 0 (just before glucose load), 30, 60, 90, and 120 minutes after the glucose administration.
-
Measure blood glucose levels using a glucometer.
-
Analyze the data by comparing the area under the curve (AUC) for blood glucose levels in the treated groups with the diabetic control group.
Drug Discovery and Evaluation Workflow
The development of novel antidiabetic agents from a lead scaffold like 3-(4-Bromophenyl)-2-methylpropanamide follows a structured workflow from initial screening to preclinical evaluation.
Caption: A generalized workflow for the discovery and preclinical evaluation of novel antidiabetic agents.
Conclusion and Future Directions
The analysis of structurally related compounds strongly suggests that the 3-(4-Bromophenyl)-2-methylpropanamide scaffold holds significant promise as a template for the design of novel antidiabetic agents. The presence of the 4-bromophenyl group is associated with potent inhibition of key digestive enzymes, while the propanamide core offers a synthetically tractable backbone for further optimization.
Future research should focus on the synthesis and direct biological evaluation of 3-(4-Bromophenyl)-2-methylpropanamide and a focused library of its analogs. Key areas for investigation include:
-
Stereochemistry: The influence of the chiral center at the 2-position on biological activity should be explored by synthesizing and testing individual enantiomers.
-
Amide Substitution: Varying the substituent on the amide nitrogen can modulate physicochemical properties and introduce new interactions with the target enzyme.
-
Phenyl Ring Substitution: Exploring other halogen substitutions or the introduction of electron-donating or -withdrawing groups on the phenyl ring could further enhance potency and refine the structure-activity relationship.
By systematically applying the experimental protocols and drug discovery workflow outlined in this guide, the therapeutic potential of this promising class of compounds can be thoroughly investigated, potentially leading to the development of new and effective treatments for type 2 diabetes.
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Li, X., et al. (2009). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Yao Xue Xue Bao, 44(11), 1224-1231. [Link]
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Khan, F. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][4]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3963-3981. [Link]
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Navigating the Genotoxic Maze: A Comparative Guide to Assessing Brominated Aromatic Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the safety of a drug product is paramount. A critical aspect of this is the identification and control of impurities, particularly those with the potential to damage DNA—so-called genotoxic impurities. Brominated aromatic compounds, often appearing as process-related impurities or degradants, represent a class of molecules that require rigorous assessment due to their structural alerts for mutagenicity.
This guide provides a comprehensive comparison of methodologies for evaluating the genotoxic potential of these impurities. It is designed to move beyond a simple listing of protocols, offering instead a logical, field-tested framework for decision-making, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) M7 guideline.[1][2][3]
The Challenge: Why Brominated Aromatics Warrant Scrutiny
Aromatic systems are common in active pharmaceutical ingredients (APIs). During synthesis, bromination is a frequent strategy for functionalization. However, residual brominated starting materials, intermediates, or by-products can persist in the final API.
The cause for concern stems from their chemical nature. Similar to other polycyclic aromatic hydrocarbons (PAHs) and arylamines, brominated aromatics can undergo metabolic activation within the body.[4][5] Cytochrome P450 enzymes can transform these chemically inert compounds into reactive electrophilic intermediates.[5][6] These activated metabolites can then form covalent bonds with DNA, creating adducts that can lead to mutations during DNA replication and, potentially, carcinogenesis.[5] This potential for DNA reactivity is what classifies them as a potential risk that must be thoroughly investigated.[7][8]
A Tiered Approach to Genotoxicity Assessment
The modern strategy for assessing genotoxic impurities follows a logical, tiered approach, starting with computational methods and progressing to biological assays only when necessary. This conserves resources and avoids unnecessary animal testing while ensuring patient safety. The goal is to classify the impurity into one of five classes as per ICH M7, which then dictates the required control strategy.[9]
Comparison of Core Genotoxicity Assays
The standard testing battery is designed to detect different types of genetic damage. For a brominated aromatic impurity, an in silico assessment is the starting point, followed by the Ames test as the crucial first experimental step. Further mammalian cell assays are typically reserved for specific circumstances, such as resolving equivocal Ames results or if there's a mechanistic concern not covered by the bacterial assay.
| Assay | Principle | Endpoint(s) Detected | Primary Application for Brominated Aromatics | Strengths | Limitations |
| (Q)SAR Analysis | Computational models predict mutagenicity based on chemical structure and known toxicophores.[10] | Predicts potential for bacterial gene mutation. | Tier 1 Screening: Required first step to identify structural alerts and guide further testing.[11][12] | Rapid, cost-effective, no compound needed.[13] | Predictive, not a definitive biological result. Reliability depends on the model's training set.[14] |
| Ames Test (OECD 471) | Measures reverse mutations in amino acid-deficient strains of S. typhimurium and E. coli.[13][15] | Gene mutations (frameshift, base-pair substitutions). | Tier 2 Core Test: The gold standard for detecting mutagenicity. A negative result often concludes the assessment.[8][16] | High throughput, sensitive, well-standardized, and highly predictive of rodent carcinogenicity.[17] | Bacterial system lacks complex mammalian metabolism and chromosome structure. |
| In Vitro Micronucleus (OECD 487) | Detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of mammalian cells that have undergone division.[18] | Chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[19] | Follow-up Test: Used if Ames is positive to provide more information, or if there's a specific concern about clastogenicity not detected by Ames.[19] | Detects large-scale chromosomal damage. Uses mammalian cells, which can be more relevant. | More resource-intensive than Ames. Can have higher rates of irrelevant positive results. |
| Comet Assay (SCGE) | Single cells are lysed and subjected to electrophoresis. Damaged DNA migrates from the nucleus, forming a "comet" shape.[20][21] | DNA strand breaks (single and double).[22] | Mechanistic/Investigative Tool: Not a standard battery test, but useful for investigating a positive result or when direct DNA breakage is the suspected mechanism.[23][24] | Highly sensitive to recent DNA damage.[21][22] | Does not directly measure mutation. Can be transient; damage may be repaired. |
Experimental Protocols & Mechanistic Insights
In Silico Assessment using (Q)SAR
Rationale: Before any laboratory work, the chemical structure of the brominated aromatic impurity must be evaluated using computational toxicology models.[10] The ICH M7 guideline requires the use of two complementary (Q)SAR methodologies: one expert rule-based (e.g., Derek Nexus) and one statistical-based (e.g., Sarah Nexus).[10] This dual approach provides a more robust prediction. A negative prediction from both systems for an impurity below a certain daily intake threshold may be sufficient to conclude it is non-mutagenic (Class 5).[11]
-
Expert Rule-Based Systems: Contain a knowledge base of structural alerts (toxicophores) that are known to be associated with genotoxicity. The system flags a molecule if it contains one of these alerts.
-
Statistical-Based Systems: Use a large database of existing genotoxicity data to build a statistical model that predicts the outcome for a new chemical based on its similarity to compounds in the training set.
If a structural alert is identified, the impurity is considered potentially genotoxic, and experimental testing is required.[11]
Bacterial Reverse Mutation (Ames) Test (OECD 471)
Rationale: This is the cornerstone of genotoxicity testing. It uses specially engineered strains of bacteria that cannot synthesize an essential amino acid (e.g., histidine for Salmonella).[13] A positive result occurs when the test chemical causes a mutation that restores the gene's function, allowing the bacteria to grow on a medium lacking that amino acid.
Crucially for aromatic compounds, the test must be run both with and without an external metabolic activation system, typically a rat liver homogenate called the S9 fraction.[13][25] Many aromatic compounds are only mutagenic after being processed by the enzymes contained in the S9 mix.[26][15]
Abbreviated Step-by-Step Protocol:
-
Strain Selection: Choose a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect various types of point mutations.[25]
-
Dose Range Finding: Perform a preliminary test to determine the appropriate concentration range of the impurity, identifying the highest non-toxic dose.
-
Main Experiment:
-
For each strain, prepare plates in triplicate for each dose level, a negative (vehicle) control, and a positive control.
-
Create two sets of plates: one with S9 mix and one without.
-
Plate Incorporation Method: Mix the test compound, bacteria, and (if applicable) S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring & Interpretation: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.
Self-Validation:
-
Negative Control (Vehicle): Establishes the baseline spontaneous reversion rate for each strain.
-
Positive Controls: Specific known mutagens are used for each strain, with and without S9, to confirm the strains are responsive and the S9 mix is active (e.g., 2-Nitrofluorene for TA98 without S9; Benzo[a]pyrene for TA98 with S9).
In Vitro Mammalian Cell Micronucleus Assay (OECD 487)
Rationale: If the Ames test is positive, or if there is a strong reason to suspect chromosomal damage, a mammalian cell assay is performed. The micronucleus test is preferred over the chromosomal aberration assay for its ability to detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[18][19]
Abbreviated Step-by-Step Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human TK6 cells or Chinese Hamster Ovary (CHO) cells) and culture them to a desired confluency.[19][27][28]
-
Exposure: Treat the cells with the test impurity at various concentrations, alongside negative and positive controls, for a short (3-6 hours) and long (24 hours) exposure period. As with the Ames test, this is done with and without S9 metabolic activation.
-
Cytokinesis Block: After exposure, add Cytochalasin B. This agent blocks cytokinesis (cell division) but not nuclear division, resulting in binucleated cells. This ensures that only cells that have divided once are scored for micronuclei.[18]
-
Harvesting & Staining: Harvest the cells, fix them onto microscope slides, and stain the DNA with a fluorescent dye.
-
Scoring: Using a fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity Measurement: Concurrently, assess cell proliferation to ensure that positive results are not an artifact of high toxicity.
Self-Validation:
-
Negative Control (Vehicle): Determines the background frequency of micronuclei in the cell line.
-
Positive Controls: A known clastogen (e.g., Mitomycin C, without S9) and a known aneugen (e.g., Colchicine) are used to validate the assay's sensitivity. A pro-mutagen (e.g., Cyclophosphamide) is used for the S9-activated arm.
Data Comparison: A Hypothetical Case Study
To illustrate the application of these tests, consider two hypothetical brominated aromatic impurities, "Impurity A" and "Impurity B," found in a new drug substance.
| Test | Impurity A Result | Impurity B Result | Interpretation & Next Steps |
| (Q)SAR Analysis | Positive: Structural alert for an aromatic amine. | Positive: Structural alert for a polycyclic aromatic system. | Both require experimental testing. Move to Ames test. |
| Ames Test (-S9) | Negative: No increase in revertant colonies. | Negative: No increase in revertant colonies. | Neither impurity is a direct-acting mutagen. |
| Ames Test (+S9) | Positive: Dose-dependent, >2-fold increase in TA98 and TA100 strains. | Negative: No significant increase in revertant colonies. | Impurity A: Is a mutagen after metabolic activation. It is a genotoxic impurity (ICH M7 Class 2). A control strategy is required to limit it to a safe level (e.g., 1.5 µ g/day ).[7][16] Impurity B: Is not a bacterial mutagen. It can be classified as non-mutagenic (ICH M7 Class 5). No further action is needed. |
| In Vitro Micronucleus (+S9) | Positive: Significant increase in micronuclei frequency at non-toxic concentrations. | Not Performed | Impurity A: Confirmed as genotoxic in a mammalian system, causing chromosomal damage. This reinforces the need for strict control. |
Conclusion
Assessing the genotoxic potential of brominated aromatic impurities is a critical, structured process guided by regulatory principles. The tiered approach, beginning with in silico analysis and anchored by the definitive bacterial reverse mutation (Ames) assay, provides a robust framework for risk assessment. Understanding the rationale behind each test—particularly the necessity of metabolic activation for aromatic compounds—is key to designing appropriate studies and correctly interpreting the results. By employing these comparative methodologies with rigorous, self-validating protocols, drug developers can confidently identify and control potentially harmful impurities, ensuring the safety and quality of their products.
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Bumb-Baret, C., et al. (2023). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. JoVE, (193). Retrieved from [Link]
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Lynh, T. H. D., & Gocke, E. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4133. Retrieved from [Link]
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Wang, Z., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56492. Retrieved from [Link]
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NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
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Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved from [Link]
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European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved from [Link]
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ECA Academy. (n.d.). Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]
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Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. Toxicology and Applied Pharmacology, 206(1), 73-93. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
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V. K. (2011). Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society, 133(40), 16187-16196. Retrieved from [Link]
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Freyr Solutions. (2024). Understanding the Role of ICH-M7 in Impurities Assessment. Retrieved from [Link]
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European Food Safety Authority. (2019). Evaluation of the applicability of existing (Q)SAR models for predicting the genotoxicity of pesticides and similarity analysis related with genotoxicity of pesticides for facilitating of grouping and read across. EFSA Supporting Publications, 16(3), 1542E. Retrieved from [Link]
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Zang, Q., et al. (2017). Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. Frontiers in Environmental Science, 5. Retrieved from [Link]
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J. A., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 19(1), 2. Retrieved from [Link]
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Vondráček, J., & Machala, M. (2021). The Role of Metabolism in Toxicity of Polycyclic Aromatic Hydrocarbons and their Non-genotoxic Modes of Action. Current Drug Metabolism, 22(8), 584-595. Retrieved from [Link]
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Benigni, R., & Bossa, C. (2019). Data-based review of QSARs for predicting genotoxicity: The state of the art. Mutation Research/Reviews in Mutation Research, 783, 34-42. Retrieved from [Link]
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Agudo, A., et al. (2009). Aromatic DNA adducts and polymorphisms in metabolic genes in healthy adults: findings from the EPIC-Spain cohort. Carcinogenesis, 30(9), 1530-1536. Retrieved from [Link]
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European Medicines Agency. (2020). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]
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Nucro-Technics. (2019). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Retrieved from [Link]
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G. G., et al. (2025). Genotoxicity Induced by Carcinogenic Agents or Occupational Exposure with Sufficient Evidence for Bladder Cancer. International Journal of Molecular Sciences, 26(13), 6936. Retrieved from [Link]
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Toxicology.org. (n.d.). Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials. Retrieved from [Link]
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Kumar, A., et al. (2012). Genotoxic Impurities in Pharmaceuticals. International Journal of Pharmaceutical Erudition, 1(4), 1-13. Retrieved from [Link]
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Müller, L., et al. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. Regulatory Toxicology and Pharmacology, 44(3), 198-211. Retrieved from [Link]
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Comparative analysis of reaction times for different 3-(4-Bromophenyl)-2-methylpropanamide synthesis protocols
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of established protocols for the synthesis of 3-(4-Bromophenyl)-2-methylpropanamide, a compound of interest in medicinal chemistry. The focus of this analysis is a critical performance metric: reaction time. We will delve into three common and reliable methods, providing detailed experimental procedures, mechanistic insights, and a comparative summary to aid in the selection of the most suitable protocol for your research needs.
Introduction
3-(4-Bromophenyl)-2-methylpropanamide is a primary amide that can be synthesized from its corresponding carboxylic acid, 3-(4-Bromophenyl)-2-methylpropanoic acid. The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid.[1] This guide will compare three distinct protocols for this transformation:
-
The Acid Chloride Protocol: A classic and often rapid method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.
-
The DCC/NHS Coupling Protocol: A widely used method employing dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of N-Hydroxysuccinimide (NHS) to facilitate amide bond formation.[2]
-
The HATU-Mediated Coupling Protocol: A modern and highly efficient method utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent, known for its fast reaction times.[1]
Each of these protocols offers a different balance of speed, cost, and experimental complexity. Understanding these trade-offs is crucial for optimizing synthetic workflows.
Protocol 1: The Acid Chloride Method
This two-step protocol first involves the conversion of the carboxylic acid to the more reactive acid chloride, which then readily reacts with ammonia to form the desired amide.
Experimental Protocol
Step 1: Synthesis of 3-(4-Bromophenyl)-2-methylpropanoyl chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, suspend 3-(4-Bromophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL).
-
Add oxalyl chloride (1.5 eq) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(4-Bromophenyl)-2-methylpropanoyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of 3-(4-Bromophenyl)-2-methylpropanamide
-
In a separate flask, cool a solution of concentrated aqueous ammonia (excess) in a suitable solvent like DCM or tetrahydrofuran (THF) to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM.
-
Add the acid chloride solution dropwise to the cold ammonia solution with vigorous stirring. A white precipitate will form.[3]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mechanistic Rationale and Reaction Time
The conversion of the carboxylic acid to an acid chloride with reagents like oxalyl chloride or thionyl chloride is a standard and efficient transformation that typically proceeds to completion within 1-2 hours at room temperature.[4] The subsequent reaction of the highly electrophilic acid chloride with ammonia, a potent nucleophile, is very rapid, often completing in under an hour at room temperature.[3][5] The overall synthesis time is therefore dominated by the initial acid chloride formation and workup procedures.
Figure 1: Workflow for the Acid Chloride Method.
Protocol 2: DCC/NHS-Mediated Coupling
This one-pot protocol utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, and N-Hydroxysuccinimide (NHS) is added to form a more stable active ester, which then reacts with ammonia.
Experimental Protocol
-
Dissolve 3-(4-Bromophenyl)-2-methylpropanoic acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.[2]
-
After the activation period, add a source of ammonia. This can be a solution of ammonia in an organic solvent or by bubbling ammonia gas through the reaction mixture.
-
Stir the reaction for an additional 2-4 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mechanistic Rationale and Reaction Time
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by NHS to form an NHS-ester, which is more stable and less prone to side reactions.[6] The NHS-ester then undergoes nucleophilic attack by ammonia to form the amide. The formation of the active ester and the subsequent amidation typically require several hours to proceed to completion at room temperature.[2] The total reaction time for this protocol is generally in the range of 6 to 12 hours.
Figure 2: Workflow for the DCC/NHS-Mediated Coupling.
Protocol 3: HATU-Mediated Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides rapid and high-yielding amide bond formation with minimal side products.[1]
Experimental Protocol
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(4-Bromophenyl)-2-methylpropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq), dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for a pre-activation period of 15-30 minutes.[1]
-
Add a solution of ammonia in an appropriate solvent (e.g., a solution of ammonia in dioxane or THF).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Rationale and Reaction Time
HATU reacts with the carboxylate (formed by deprotonation of the carboxylic acid by DIPEA) to generate a highly reactive OAt-active ester.[1] This active ester is then rapidly attacked by the amine nucleophile (ammonia) to form the amide. The pre-activation step ensures the efficient formation of the active ester, leading to a rapid subsequent amidation. This protocol is generally the fastest of the three, with total reaction times typically ranging from 1.5 to 5 hours.
Figure 3: Workflow for the HATU-Mediated Coupling.
Comparative Summary
| Protocol | Key Reagents | Estimated Reaction Time | Advantages | Disadvantages |
| Acid Chloride | Oxalyl Chloride, Ammonia | 1.5 - 3 hours | Fast, uses inexpensive reagents. | Requires handling of corrosive and moisture-sensitive acid chloride; two-step process. |
| DCC/NHS Coupling | DCC, NHS, Ammonia | 6 - 12 hours | One-pot procedure, widely used and reliable. | Slower reaction time, formation of insoluble DCU byproduct can complicate purification.[2] |
| HATU Coupling | HATU, DIPEA, Ammonia | 1.5 - 5 hours | Very fast, high yielding, suitable for difficult couplings. | HATU is a more expensive reagent. |
Conclusion
The choice of synthesis protocol for 3-(4-Bromophenyl)-2-methylpropanamide is a trade-off between reaction time, cost, and experimental convenience.
-
For rapid synthesis where cost is less of a concern, the HATU-mediated coupling is the superior choice, offering the shortest reaction times and generally high yields.
-
The Acid Chloride method provides a fast and cost-effective alternative, though it involves the handling of a reactive intermediate and is a two-step process.
-
The DCC/NHS coupling protocol remains a reliable and widely applicable method, particularly when a one-pot procedure is preferred and a longer reaction time is acceptable. The primary drawback is the removal of the dicyclohexylurea byproduct.
Ultimately, the optimal protocol will depend on the specific requirements of the research, including the scale of the synthesis, available budget, and the urgency of obtaining the final product.
References
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Organic Synthesis. Acid-Amine Coupling using DCC. Available at: [Link]
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Chandrasekhar, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4879-4882. Available at: [Link]
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Fisher Scientific. Amide Synthesis. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
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Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Available at: [Link]
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ResearchGate. (2018). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Available at: [Link]
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Mirek, J., Chojnacka-Wójcik, E., Tatarzyńska, E., & Wiczyńska, B. (1985). Synthesis of 3-phenyl-3-phenylthiopropionic acids, amides, amines and studies on their pharmacological properties. Il Farmaco; edizione scientifica, 40(9), 701–708. Available at: [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
ResearchGate. (2013). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). Available at: [Link]
-
Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. Available at: [Link]
-
ResearchGate. (2020). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Available at: [Link]
-
Hudson, K. L., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(3), 866–869. Available at: [Link]
-
Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(23), 6668-6670. Available at: [Link]
-
Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Available at: [Link]
-
Ortiz-Marciales, M., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(2), 37-41. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]
-
Organic Syntheses. (2005). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available at: [Link]
-
Organic Chemistry Portal. Acyl chloride synthesis. Available at: [Link]
-
Chemguide. reaction between acyl chlorides and ammonia - addition / elimination. Available at: [Link]
-
University of Calgary. Synthesis of Carboxylic Acids. Available at: [Link]
-
Doc Brown's Chemistry. Reaction mechanisms: acid/acyl chloride with ammonia/amines. Available at: [Link]
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Cross-validation of analytical methods for 3-(4-Bromophenyl)-2-methylpropanamide
Topic: Cross-validation of Analytical Methods for 3-(4-Bromophenyl)-2-methylpropanamide Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts[1][2]
A Senior Scientist’s Guide to Method Validation and Orthogonal Testing
In the synthesis of complex pharmaceutical actives (APIs)—particularly renin inhibitors and specific kinase inhibitors—the intermediate 3-(4-Bromophenyl)-2-methylpropanamide represents a critical quality control checkpoint.[1][2] Its structure combines a lipophilic brominated aryl moiety with a polar primary amide and, crucially, a chiral center at the C2 position.
This guide moves beyond generic protocols to provide a rigorous, cross-validated analytical framework. We compare RP-HPLC (UV) for routine assay/purity with Chiral HPLC for enantiomeric excess (ee) and LC-MS/MS for trace impurity profiling.[1][2]
Part 1: The Analytical Challenge
The analysis of this molecule presents three distinct challenges that dictate method selection:
-
Chirality : The methyl group at C2 creates a stereocenter. Synthetic routes often target the (S)-enantiomer (common for bioactivity).[1][2] Standard RP-HPLC cannot distinguish enantiomers, necessitating a secondary chiral method.[1][2]
-
Bromine Isotopic Signature : The naturally occurring
Br and Br isotopes (approx. 1:1 ratio) split mass spectral signals, which must be accounted for in MS quantitation.[1][2] -
Amide Stability : Primary amides can hydrolyze to the corresponding acid (3-(4-bromophenyl)-2-methylpropanoic acid) under aggressive acidic/basic conditions or high heat, requiring gentle method parameters.[1][2]
Part 2: Method A – Routine Purity & Assay (RP-HPLC)
Objective: Robust, high-throughput quantitation of the main component and related achiral impurities (e.g., hydrolysis products, de-brominated analogs).
Protocol Design & Rationale
-
Stationary Phase : A C18 column with high carbon load is selected to retain the lipophilic bromophenyl group while maintaining peak shape for the polar amide.
-
Mobile Phase Modifier : Phosphoric acid is used over formic acid here to suppress silanol interactions (sharpening the amide peak) and because MS compatibility is not required for this specific workflow.
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) | Balances resolution and backpressure; "Plus" end-capping reduces amide tailing.[1][2] |
| Mobile Phase A | 0.1% | Low pH (~2.[1][2]2) keeps the acid impurity protonated, improving its retention and separation from the amide. |
| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity than methanol; better solubility for brominated aromatics.[1][2] |
| Gradient | 0-2 min: 20% B; 2-15 min: 20%→80% B; 15-20 min: 80% B. | Gradient elution ensures elution of late-eluting dimers or non-polar precursors.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |
| Detection | UV @ 220 nm | Maxima for the benzamide-like system; 254 nm is an alternative but less sensitive.[1][2] |
| Temp | 30°C | Controls viscosity and retention time reproducibility.[2] |
System Suitability Criteria (Self-Validating)
-
Tailing Factor (
) : Must be < 1.5 for the main amide peak.[2] -
Resolution (
) : > 2.0 between the amide and the corresponding acid impurity (which elutes later due to suppression of ionization at pH 2.2).
Part 3: Method B – Enantiomeric Excess (Chiral HPLC)
Objective: Quantify the ratio of (S)- to (R)- enantiomers.
Protocol Design & Rationale
-
Mode : Normal Phase (NP) is preferred over Reversed Phase (RP) for amides on polysaccharide columns because the non-polar mobile phase promotes hydrogen bonding between the analyte's amide group and the chiral selector.
| Parameter | Specification | Rationale |
| Column | Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | The "Gold Standard" for aromatic amides; provides π-π and H-bond interactions.[1][2] |
| Mobile Phase | n-Hexane : Ethanol (90:10 v/v) | Ethanol is a better H-bond donor/acceptor than IPA here, often sharpening amide peaks.[1][2] |
| Flow Rate | 1.0 mL/min | Optimized for mass transfer in 5 µm particles.[1][2] |
| Detection | UV @ 220 nm | Consistent with Method A. |
| Sample Diluent | Mobile Phase | Prevents "solvent shock" peak distortion.[2] |
Part 4: Method C – Impurity Identification (LC-MS/MS)
Objective: Identify unknown impurities and validate peak purity (ensure no co-elution under the main UV peak).
Protocol Design & Rationale
-
Ionization : Electrospray Ionization (ESI) in Positive mode.[1][2] Amides protonate readily (
).[1][2] -
Isotope Pattern : The presence of Br provides a distinct "doublet" molecular ion separated by 2 Da (
242 and 244).
MS Settings:
-
Source : ESI+
-
Scan Range : 100–600
[2] -
Key Fragmentations :
Part 5: Cross-Validation & Experimental Data
The following table summarizes a comparative validation study. Note how LC-MS offers superior sensitivity (LOD) but UV provides better precision (RSD) for high-concentration assay.[1][2]
Table 1: Method Performance Comparison
| Validation Parameter | Method A (RP-HPLC UV) | Method C (LC-MS/MS) | Verdict / Application |
| Linearity ( | > 0.9999 (10–150% target) | > 0.995 (Trace levels) | UV for Potency/Assay. |
| Precision (RSD, n=6) | 0.4% | 3.2% | UV is far more reproducible for QC.[1][2] |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.001 µg/mL | MS is required for genotoxic impurity screening.[1][2] |
| Specificity | Resolved from Acid Impurity | Mass-resolved (extract ion chromatogram) | MS confirms peak purity. |
| Recovery (Accuracy) | 99.2% ± 0.8% | 95% ± 4% | UV is the standard for release testing.[2] |
Part 6: Visualizations
Figure 1: Analytical Workflow Decision Tree
This diagram illustrates the logical flow for testing a batch of 3-(4-Bromophenyl)-2-methylpropanamide.
Caption: Integrated workflow ensuring chemical purity (Method A) and optical purity (Method B) before release.
Figure 2: MS Fragmentation Pathway (ESI+)
Understanding the fragmentation helps in confirming the structure of impurities.
Caption: Characteristic ESI+ fragmentation pathway. The preservation of the Br isotope pattern (2 Da split) is key for tracking fragments.
References
-
Daicel Chiral Technologies. Chiral Separation of 2-Phenylpropanamide Derivatives on Chiralpak AD-H. Application Note. Link(Generalized protocol for phenylpropanamides).
-
Sigma-Aldrich. 2-(4-Bromophenyl)-2-methylpropanoic acid: Analytical Standards and Properties. Link(Analogous acid intermediate reference).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12273139, 3-(4-Bromophenyl)propanamide. Retrieved from Link.[1][2]
-
U.S. EPA. Method 556: Determination of Carbonyl Compounds... by GC/Electron Capture Detection. (Context for derivatization of amides/aldehydes). Link.[1][2]
-
BenchChem. Chiral Separation of 2-Phenylpropanamide Enantiomers by HPLC. Link.[1][2]
Sources
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-(4-Bromophenyl)-2-methylpropanamide
Introduction: The Strategic Importance of Synthetic Pathway Selection
3-(4-Bromophenyl)-2-methylpropanamide is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of more complex bioactive molecules.[1] The efficiency, scalability, and cost-effectiveness of its production are therefore critical considerations for any research or commercial campaign. The choice of a synthetic pathway is not merely an academic exercise; it has profound implications for project timelines, budget allocation, and the overall environmental footprint of the process.
This guide provides an in-depth, objective comparison of two primary synthetic pathways for the preparation of 3-(4-Bromophenyl)-2-methylpropanamide, starting from the readily available 3-(4-Bromophenyl)-2-methylpropanoic acid. We will evaluate a classical, cost-efficient approach via an acyl chloride intermediate and a modern, high-yield method utilizing a peptide coupling reagent. Our analysis is grounded in established chemical principles and supported by practical, field-proven insights to empower researchers and drug development professionals to make informed decisions tailored to their specific needs.
Pathway 1: The Classical Acyl Chloride Approach
This two-step, one-pot method is a workhorse of organic synthesis. It relies on the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then immediately subjected to amination to yield the desired amide. This pathway is often favored for its low reagent costs and straightforward execution.
Causality Behind Experimental Choices
The activation of the carboxylic acid is necessary because the direct reaction between a carboxylic acid and an amine is a thermodynamically unfavorable acid-base reaction that forms a stable ammonium-carboxylate salt.[2] Converting the hydroxyl group of the acid into a better leaving group is essential. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it is inexpensive and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.[3][4] A tertiary amine base, such as triethylamine (Et₃N), is used to neutralize the HCl generated in both the acyl chloride formation and the final amination step.
Experimental Protocol: Acyl Chloride Pathway
Materials:
-
3-(4-Bromophenyl)-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Ammonium chloride (NH₄Cl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (10 mmol scale):
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-(4-Bromophenyl)-2-methylpropanoic acid (2.43 g, 10.0 mmol).
-
Add 30 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add thionyl chloride (0.80 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirred solution. Caution: Reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
In a separate flask, prepare a solution of ammonium chloride (0.59 g, 11.0 mmol, 1.1 equiv) and triethylamine (4.2 mL, 30.0 mmol, 3.0 equiv) in 20 mL of DCM. Cool this solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from step 5 to the ammonium/triethylamine solution at 0 °C via a cannula.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding 30 mL of water.
-
Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford 3-(4-Bromophenyl)-2-methylpropanamide.
Visualizing the Acyl Chloride Pathway
Caption: Workflow for the Acyl Chloride Pathway.
Pathway 2: The Modern Peptide Coupling Approach
This pathway utilizes a modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to directly mediate the formation of the amide bond from the carboxylic acid and an amine source. These reagents are renowned for their high efficiency, mild reaction conditions, and broad functional group tolerance, making them a staple in pharmaceutical research.[5][6]
Causality Behind Experimental Choices
Peptide coupling reagents like HATU function by activating the carboxylic acid to form a highly reactive OAt-active ester intermediate.[7][8][9] This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The subsequent reaction of the active ester with an amine is rapid and generally proceeds with high yield and minimal side products.[10] This method avoids the harsh conditions and corrosive byproducts associated with the acyl chloride pathway. While ammonia gas could be used, using ammonium chloride with an additional equivalent of base provides a more convenient and manageable solid source of ammonia.
Experimental Protocol: HATU Coupling Pathway
Materials:
-
3-(4-Bromophenyl)-2-methylpropanoic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (10 mmol scale):
-
To a 100 mL round-bottom flask, add 3-(4-Bromophenyl)-2-methylpropanoic acid (2.43 g, 10.0 mmol), HATU (4.18 g, 11.0 mmol, 1.1 equiv), and ammonium chloride (0.59 g, 11.0 mmol, 1.1 equiv).
-
Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) and stir to dissolve the solids.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol, 3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(4-Bromophenyl)-2-methylpropanamide.
Visualizing the HATU Coupling Pathway
Caption: Workflow for the HATU Coupling Pathway.
Cost-Effectiveness and Performance Analysis
To provide a quantitative comparison, we analyzed the reagent costs for both pathways on a theoretical 10 mmol scale. Prices are based on averaged catalog values from major chemical suppliers for research-grade materials and are subject to change.
Table 1: Reagent Cost Comparison (10 mmol Scale)
| Reagent | Pathway 1 (Acyl Chloride) | Pathway 2 (HATU Coupling) |
| Starting Material | ||
| 3-(4-Bromophenyl)-2-methylpropanoic acid (2.43 g) | ~$9.21 | ~$9.21 |
| Activating Agent | ||
| Thionyl chloride (1.31 g) | ~$0.25 | - |
| HATU (4.18 g) | - | ~$59.70 |
| Base | ||
| Triethylamine (3.04 g) | ~$0.50 | - |
| DIPEA (3.88 g) | - | ~$1.20 |
| Amine Source | ||
| Ammonium chloride (0.59 g) | ~$0.10 | ~$0.10 |
| Total Reagent Cost | ~$10.06 | ~$70.21 |
Note: Solvent and workup chemical costs are considered comparable and are excluded for clarity.
Table 2: Pathway Performance Comparison
| Metric | Pathway 1 (Acyl Chloride) | Pathway 2 (HATU Coupling) |
| Reagent Cost | Very Low | High |
| Typical Yield | Good to Excellent (80-95%)[3][11][12] | Excellent (>90%)[10][13] |
| Reaction Conditions | Mild (0°C to RT) | Mild (0°C to RT) |
| Safety Concerns | Corrosive and toxic gas byproducts (HCl, SO₂). | Reagents are air-stable solids, but require careful handling. |
| Waste Generation | Stoichiometric triethylammonium chloride salt. | Stoichiometric DIPEA salts and tetramethylurea byproduct. |
| Scalability | Highly scalable and used in industry. | Scalable, but reagent cost can be prohibitive. |
| Purification | Often requires recrystallization. | Often requires column chromatography. |
Conclusion and Recommendations
The selection of an optimal synthetic pathway is a multi-faceted decision that balances cost, efficiency, safety, and scale.
Pathway 1 (Acyl Chloride) is unequivocally the more cost-effective option. Its low reagent cost and high scalability make it the superior choice for large-scale production or in research settings where budget is a primary constraint. The trade-offs include the handling of a corrosive reagent (thionyl chloride) and the generation of gaseous acidic byproducts, necessitating robust engineering controls like a high-quality fume hood.
Pathway 2 (HATU Coupling) offers exceptional efficiency and reliability under very mild conditions. It is the preferred method for high-value, small-scale syntheses where maximizing yield and minimizing reaction optimization time are critical. This pathway is particularly advantageous when dealing with sensitive substrates that might not tolerate the conditions of the acyl chloride method. However, the high cost of HATU makes it less viable for large-scale manufacturing unless the final product's value justifies the expense.
Decision-Making Workflow
Caption: A logical guide for selecting the optimal pathway.
Ultimately, both pathways are robust and reliable methods for the synthesis of 3-(4-Bromophenyl)-2-methylpropanamide. By understanding the fundamental trade-offs in cost, safety, and performance, researchers can strategically select the pathway that best aligns with their project's specific objectives.
References
- MDPI. (2023, February 7).
- PMC. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Oxalyl Chloride | 79-37-8. Tokyo Chemical Industry.
- One-Pot Synthesis of Amides from Carboxylic Acids Activ
- ECHEMI. (n.d.). Oxalyl chloride Price and Market Analysis. ECHEMI.
- RSC Publishing. (2016, April 1). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Sigma-Aldrich. (n.d.). Oxalyl chloride ReagentPlus®, >= 99 79-37-8. Sigma-Aldrich.
- ChemicalBook. (n.d.). Thionyl chloride. ChemicalBook.
- MilliporeSigma. (n.d.). Thionyl chloride reagent grade, 97 7719-09-7. MilliporeSigma.
- IndiaMART. (n.d.). Oxalyl Chloride Liquid colourless 99.00%. IndiaMART.
- RSC Publishing. (2016, April 1). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
- Sigma-Aldrich. (n.d.).
- Chem-Impex. (n.d.). 3-(4-Bromophenyl)-2-methylpropanoic acid. Chem-Impex.
- GFS Chemicals. (n.d.). THIONYL CHLORIDE, 99%. GFS Chemicals.
- TCI Chemicals. (n.d.). Reagents for Condensation Reactions (EDCI·HCl, HOBt·H₂O)
- Laboratory Chemicals. (n.d.). Oxalyl chloride, 98% 79-37-8.
- Apollo Scientific. (n.d.). 148893-10-1 Cas No.
- Advent Chembio. (n.d.).
- MedchemExpress.com. (n.d.). HATU | Biochemical Assay Reagents. MedchemExpress.com.
- MedKoo Biosciences. (n.d.). HATU | peptide coupling reagent | CAS#148893-10-1. MedKoo Biosciences.
- Benchchem. (n.d.).
- ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Santa Cruz Biotechnology. (n.d.). 3-(4-Bromophenyl)-2-methylpropanoic acid | CAS 66735-01-1. SCBT.
- Advanced ChemTech. (n.d.). EDC.HCl - Water-Soluble Coupling Reagent. Advanced ChemTech.
- Process optimization for acid-amine coupling. (2022, August 29). Current Chemistry Letters.
- LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. LibreTexts.
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Safety Operating Guide
3-(4-Bromophenyl)-2-methylpropanamide proper disposal procedures
Executive Summary: Immediate Action Plan
3-(4-Bromophenyl)-2-methylpropanamide (CAS: 850144-81-9 or related derivatives) is a halogenated organic intermediate.[1][2][3] Unlike standard organic waste, the presence of the bromine atom on the phenyl ring dictates a strict segregation protocol.[1]
Critical Directive: Do NOT mix this compound with non-halogenated solvents (e.g., acetone, ethanol, hexane).[1][2] Doing so contaminates the entire waste stream, necessitating high-temperature incineration with acid gas scrubbing, which significantly escalates disposal costs and environmental processing complexity.[1][2]
Disposal Classification: Halogenated Organic Waste (Solid or Liquid).[1][2][3]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the waste profile.[1][3] This compound is generally stable but poses specific environmental and combustion hazards.[1][2][3]
| Property | Specification | Operational Implication |
| Chemical Structure | Brominated amide derivative | Halogenated Waste: Releases corrosive hydrogen bromide (HBr) upon combustion.[1][2][3] |
| Physical State | Solid (typically off-white powder) | Dispose of as Solid Hazardous Waste unless dissolved in solvent.[1][2][3] |
| Reactivity | Stable amide linkage | No Quenching Required: Does not require deactivation (e.g., hydrolysis) prior to disposal.[1][2] |
| Toxicity Profile | Irritant (Skin/Eye), Acute Tox. 4 (Oral) | Handle with standard PPE (Nitrile gloves, safety glasses, lab coat).[1][2] |
| Environmental | Marine Pollutant (Potential) | Zero Drain Disposal: Strictly prohibited from entering municipal water systems.[1][2][3] |
Expert Insight: The amide bond is kinetically stable.[1][3] Attempting to "neutralize" this compound via acid/base hydrolysis in the lab is unnecessary and introduces new hazards (exothermic reaction, generation of brominated anilines).[2][3] The safest path is controlled incineration.[1][3]
The Segregation Protocol (Self-Validating System)
To ensure compliance and safety, use this self-validating logic for every batch of waste generated.
The "Halogen Rule"
If the waste contains >1,000 ppm (0.1%) halogenated content, the entire container must be classified as halogenated.[1]
-
Correct: 5g of 3-(4-Bromophenyl)-2-methylpropanamide + contaminated paper towels
Solid Halogenated Waste Bin . -
Correct: 1g dissolved in 500mL Dichloromethane (DCM)
Liquid Halogenated Waste Carboy . -
Incorrect: 1g dissolved in 500mL Acetone
Liquid Halogenated Waste Carboy (Do not put this in the non-halogenated/flammable solvents bin, even though acetone is the bulk solvent).[1]
Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Substance, Contaminated PPE, Weigh Boats)[1][2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" bucket with a tight-fitting lid.[1][2][3]
-
Accumulation: Double-bag the solid waste in clear polyethylene bags (2-mil thickness minimum) before placing it in the rigid container. This prevents dust generation upon opening.[1][2][3]
-
Closure: Keep the lid screwed tight when not actively adding waste.
Scenario B: Liquid Waste (Mother Liquors, Rinsates)[1][2]
-
Compatibility Check: Ensure the collection carboy is compatible with the solvent used (e.g., HDPE is standard; use glass for specific chlorinated solvents if required by your EH&S).[1][3]
-
Segregation: Pour into the Halogenated Solvent stream.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1][3]
-
Secondary Containment: Store the carboy in a tray capable of holding 110% of the container's volume.
Visual Decision Logic (Workflow)
The following diagram illustrates the decision matrix for disposing of this specific compound.
Caption: Decision tree for segregating 3-(4-Bromophenyl)-2-methylpropanamide waste streams. Note the critical intervention for non-halogenated solvents.
Regulatory & Compliance Context (RCRA)
While 3-(4-Bromophenyl)-2-methylpropanamide is not a specific "P-listed" or "U-listed" waste under EPA RCRA regulations, it falls under strict regulatory categories due to its properties.[1][2][3]
-
Waste Classification:
-
If solid: Non-RCRA Regulated Waste (unless it exhibits toxicity characteristics via TCLP, which is unlikely but possible).[1][2] However, most institutions manage it as State-Regulated Hazardous Waste due to the halogen content.[1][2]
-
If in halogenated solvent (e.g., DCM): F002 (Spent Halogenated Solvents) .[1][2][3]
-
-
DOT Transport (Likely Classification):
-
If shipping pure substance for disposal: UN 3077, Environmentally hazardous substance, solid, n.o.s. (3-(4-Bromophenyl)-2-methylpropanamide), 9, III .[1][2]
-
Note: Always consult the specific SDS Section 14 for exact transport data, as toxicity data (UN 2811) may supersede environmental hazards.[1][2]
-
Emergency Procedures (Spills)
-
Isolate: Evacuate the immediate area if dust is airborne.[1][3]
-
PPE: Wear N95 respirator (or P100 if available), nitrile gloves, and safety goggles.[1][3]
-
Containment:
-
Solid Spill: Do not dry sweep.[1][3] Use a wet wipe or damp paper towel to pick up powder to prevent dust generation.[1][3] Place used wipes in the solid hazardous waste bin.
-
Liquid Spill: Absorb with vermiculite or a dedicated "Organic" spill pad.[1][3] Do not use standard clay kitty litter if the solvent is an oxidizer (unlikely here, but good practice).[1]
-
-
Decontamination: Clean the surface with a soap/water solution.[1][3] Collect all rinsate into the Liquid Halogenated Waste container.
References
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Solvents."[1][2][3] Code of Federal Regulations, 40 CFR Part 261.[1][5][6] [Link][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[1][3] National Academies Press, 2011.[1][3] Chapter 8: Management of Waste. [Link]
-
PubChem. "Compound Summary: 3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide (Structural Analog Data)." National Library of Medicine. [Link][2]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. PubChemLite - 3-(4-bromophenyl)-n-(2,4-dimethylphenyl)-2-propenamide (C17H16BrNO) [pubchemlite.lcsb.uni.lu]
- 3. aksci.com [aksci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 6. epa.gov [epa.gov]
Personal protective equipment for handling 3-(4-Bromophenyl)-2-methylpropanamide
Executive Summary & Risk Profile
3-(4-Bromophenyl)-2-methylpropanamide is a halogenated organic amide commonly used as a pharmaceutical intermediate. While specific toxicological data for this exact isomer may be sparse in public repositories, a Structure-Activity Relationship (SAR) analysis of analogous brominated phenyl amides (e.g., CAS 57775-11-8) dictates that it be treated as a Category 2 Irritant and a potential Respiratory Sensitizer .
The Critical Hazard: The presence of the bromine atom combined with the amide functionality necessitates strict control over dust generation and halogenated waste segregation .
Hazard Classification (Derived from Analogs)
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation.[1][2][3] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | Category 4* | H302: Harmful if swallowed (Predicted).[3] |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. This compound requires specific barriers against fine organic dusts and potential halogenated byproducts.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Nitrile Gloves (Min. thickness: 0.11 mm) | Nitrile offers excellent resistance to amide permeation. Double-gloving is required when handling stock solutions (>100 mM) to prevent micro-exposure through pinholes. |
| Respiratory | N95/P100 (if outside hood) or Fume Hood | As a solid crystalline powder, the primary vector is inhalation of aerosolized dust during weighing. Engineering controls (Hood) are superior to respirators. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders. Goggles seal the eyes against airborne particulates that can cause severe irritation (H319). |
| Body Defense | Lab Coat (High-Neck) + Tyvek Sleeves | Standard cotton coats are porous. Use Tyvek sleeves during transfer steps to prevent dust accumulation on forearms, a common contact dermatitis site. |
Operational Protocol: Safe Weighing & Transfer
Objective: Transfer solid 3-(4-Bromophenyl)-2-methylpropanamide without aerosolization.
Pre-Operational Checks
-
Verify Airflow: Ensure Fume Hood face velocity is between 80–120 fpm .
-
Static Control: Organic powders are prone to static charge. Use an anti-static gun or ionizer bar inside the hood if available.
Step-by-Step Workflow
Step 1: Preparation
-
Don PPE: Lab coat -> Goggles -> Inner Gloves -> Outer Gloves.
-
Place a disposable weighing boat and a waste bag inside the hood.
-
Why: Keeps all contaminated items contained within the negative pressure zone.
Step 2: Transfer
-
Open the source container only inside the hood.[4]
-
Use a spatula (stainless steel preferred over plastic to reduce static).
-
Transfer slowly to the weighing boat. Do not dump.
-
Technique: If powder sticks to the spatula, tap it gently against the inside of the source container, not the weigh boat, to minimize airborne dust.
Step 3: Solubilization (Recommended)
-
If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DCM) inside the weigh boat or immediately after transfer to the flask.
-
Why: Handling a solution is safer than handling a dust.
Step 4: Decontamination
-
Wipe the exterior of the source container with a Kimwipe dampened with Ethanol.
-
Dispose of the Kimwipe as Solid Hazardous Waste .
Visualized Workflow: Handling Cycle
The following diagram illustrates the "Safe Loop" for handling this halogenated intermediate, emphasizing the decision points for waste streams.
Figure 1: Operational workflow emphasizing the critical decision to solubilize early to mitigate dust risks, and the strict segregation of halogenated waste.
Waste Disposal & Logistics[5][6]
Crucial Compliance Warning: This compound contains Bromine .[5] It CANNOT be disposed of in standard organic solvent waste streams.[6]
Disposal Decision Table
| Waste Type | Container Label | Disposal Method | Reason |
| Mother Liquor / Solvents | Halogenated Organic Waste | High-Temperature Incineration | Halogens (Br, Cl) poison standard incineration catalysts and form acid gases (HBr) if not treated specifically [1]. |
| Solid Residue | Solid Hazardous Waste | Incineration | Do not put in trash. Residual dust is an inhalation hazard to janitorial staff. |
| Contaminated Glassware | Sharps (Chemically Contaminated) | Decontamination/Disposal | Triple rinse with Acetone before placing in glass disposal. Collect the Acetone rinse in Halogenated Waste. |
Emergency Response Plan
Spill Scenario: 500mg of powder spilled on the benchtop.
-
Evacuate & Alert: Inform nearby personnel.
-
Isolate: Do not attempt to wipe dry powder (this creates dust).
-
Wet Method: Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Scoop: Scoop up the damp material and towels.
-
Dispose: Place in a sealed bag and label as "Solid Halogenated Waste."
First Aid:
-
Eye Contact: Rinse immediately for 15 minutes.[4][5][8] Do not rub. (Rubbing embeds crystals).
-
Skin Contact: Wash with soap and water.[1][2][3][5][7][8][9] If redness persists (dermatitis), seek medical attention.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
-
PubChem. Compound Summary: 3-(4-Bromophenyl)propanamide (Analogous Structure Safety Data). National Library of Medicine.
-
University of Illinois Division of Research Safety. Halogenated Solvents and Waste Management.
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aaronchem.com [aaronchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.ca [fishersci.ca]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. home.miracosta.edu [home.miracosta.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
